Ferric Pyrophosphate Citrate
Description
Properties
Key on ui mechanism of action |
The usage of ferric pyrophosphate is based on the strong complex formation between these two species. Besides, the capacity of pyrophosphate to trigger iron removal from transferrin, enhance iron transfer from transferrin to ferritin and promote iron exchange between transferrin molecules. These properties make it a very suitable compound for parenteral administration, iron delivery into circulation and incorporation into hemoglobin. |
|---|---|
CAS No. |
1275612-31-1 |
Molecular Formula |
C18H24Fe4O42P6 |
Molecular Weight |
1321.6 g/mol |
IUPAC Name |
hydron;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/3C6H8O7.4Fe.3H4O7P2/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;3*1-8(2,3)7-9(4,5)6/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*(H2,1,2,3)(H2,4,5,6)/q;;;4*+3;;;/p-12 |
InChI Key |
SXAWSYZURCZSDX-UHFFFAOYSA-B |
Canonical SMILES |
[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
boiling_point |
309.6ºC at 760 mmHg |
solubility |
Soluble |
Origin of Product |
United States |
Foundational & Exploratory
Ferric Pyrophosphate Citrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of Ferric Pyrophosphate Citrate (B86180) (FPC). The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to support further investigation and application of this unique iron compound.
Chemical Structure and Physicochemical Properties
Ferric Pyrophosphate Citrate is a complex iron salt characterized by its high water solubility and stability in aqueous solutions. Unlike traditional intravenous iron therapies that are colloidal iron-carbohydrate complexes, FPC is a non-colloidal, water-soluble compound.[1][2]
Molecular Structure: X-ray Absorption Spectroscopy (XAS) data has indicated that in the solid state, the iron (III) center in FPC is complexed with one pyrophosphate and two citrate molecules.[1][2][3] This structure is preserved when FPC is dissolved in water.[1][2][3] Quantitative Extended X-ray Absorption Fine Structure (EXAFS) analysis suggests that the iron center is coordinated to approximately 2.5 phosphorus atoms and 3.6 carbon atoms, further supporting the proposed molecular complex of one pyrophosphate and two citrate ligands.[1]
Physicochemical Data Summary:
| Property | Value | References |
| Molecular Formula | C18H24Fe4O42P6 | [4] |
| Molecular Weight | ~1313 g/mol | [4] |
| Appearance | Yellow to green amorphous powder | [2] |
| Solubility in Water | > 1000 mg/mL | [4] |
| Stability in Aqueous Solution | Stable for several months | [1][2][3][5] |
| Thermal Decomposition | 263 ± 3°C | [2] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of a ferric salt with citrate and pyrophosphate salts in an aqueous solution, followed by precipitation and drying.
Detailed Synthesis Protocol (Precipitation Method)
This protocol is a synthesized representation of methods described in the literature.[6][7]
Materials:
-
Ferric sulfate (B86663) (Fe₂(SO₄)₃)
-
Sodium citrate (Na₃C₆H₅O₇)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Purified water
-
Crystallization agent (e.g., ethanol, methanol, or acetone)
Procedure:
-
Solution Preparation:
-
Prepare an aqueous solution of sodium citrate and sodium pyrophosphate. For example, dissolve 2.941 g of sodium citrate and between 2.23 g and 3.13 g of sodium pyrophosphate in 45 mL of purified water.[6]
-
-
Reaction:
-
Crystallization and Precipitation:
-
Slowly add a crystallization agent (e.g., ethanol) to the dark green solution under vigorous stirring. The volume ratio of the solution to the crystallization agent is typically 1:3 to 1:5.[6]
-
Continue stirring for 1-2 hours after the addition of the crystallization agent is complete to facilitate the precipitation of a light green solid.[6]
-
-
Isolation and Drying:
-
Collect the precipitate by suction filtration.
-
Dry the solid for 15-20 hours to obtain the final this compound complex.[6]
-
Experimental Workflow for Synthesis:
Experimental Characterization Protocols
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique to probe the local atomic and electronic structure of the iron center in FPC.
Methodology:
-
Sample Preparation: Solid FPC samples are typically measured as fine powders. For solution-phase analysis, FPC is dissolved in deionized water.
-
Data Acquisition: Iron K-edge (7112 eV) X-ray Absorption Fine Structure (XAFS) measurements are performed. This includes both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.
-
Data Analysis:
-
XANES Analysis: The XANES region provides information on the oxidation state and coordination geometry of the iron. The edge position is sensitive to the oxidation state.
-
EXAFS Analysis: The EXAFS region provides information about the local atomic environment of the absorbing iron atom, including the identity and number of neighboring atoms and their interatomic distances. The raw data is processed to extract the EXAFS function, which is then Fourier transformed to obtain a radial distribution function. This function is then fitted with theoretical models to determine the coordination numbers and bond distances.[1][8]
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is used to identify the functional groups present in FPC and to confirm the coordination of citrate and pyrophosphate to the iron center.
Methodology:
-
Sample Preparation: A small amount of the FPC powder is placed directly onto the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded prior to sample analysis.
-
Data Analysis: The resulting spectrum is analyzed for characteristic vibrational modes. Key peaks for FPC include those corresponding to the O-H, C=O, C-O, P=O, and P-O stretching vibrations.[9]
Experimental Workflow for ATR-FTIR Analysis:
Mechanism of Action: Iron Delivery and Cellular Uptake
This compound has a unique mechanism of iron delivery that distinguishes it from other intravenous iron formulations. FPC donates iron directly to plasma transferrin, bypassing the reticuloendothelial system where conventional iron-carbohydrate complexes are processed.[10] This direct donation allows for more efficient iron utilization for erythropoiesis.
The cellular uptake of iron delivered by FPC follows the pathway for non-transferrin-bound iron (NTBI).
Signaling Pathway of Cellular Iron Uptake:
Quantitative Data from Clinical Studies
Clinical trials have demonstrated the efficacy and safety of this compound in maintaining hemoglobin levels and reducing the need for erythropoiesis-stimulating agents (ESAs) in hemodialysis patients.
Summary of Key Clinical Trial Findings:
| Parameter | FPC Group | Placebo Group | References |
| Change in Hemoglobin (g/dL) | Maintained from baseline | Decrease of ~0.4 g/dL | [11] |
| Change in Reticulocyte Hemoglobin Content (pg) | -0.4 | -0.9 | [11] |
| Change in Serum Ferritin (µg/L) | -69.7 | -133.1 | [11] |
| ESA Dose Reduction | Significant reduction (~35%) | No significant change | [12] |
| IV Iron Use | Significantly less (~51% less) | Higher usage | [12] |
| Transferrin Saturation (TSAT) | Increased to ~30% | Remained <20% | [13] |
Pharmacokinetic Data (in healthy subjects and CKD-5HD patients):
| Parameter | Healthy Subjects (6.5 mg IV) | CKD-5HD Patients (6.5 mg IV) | References |
| Cmax (µmol/L) | 33.46 ± 4.83 | 24.59 ± 4.77 | [14] |
| Tmax (h) | 4.09 ± 0.19 | 3.96 ± 0.26 | [14] |
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]
- 7. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 8. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 9. researchgate.net [researchgate.net]
- 10. The (Bio)Chemistry of Non-Transferrin-Bound Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (Triferic™) administration via the dialysate maintains hemoglobin and iron balance in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound administered via dialysate reduces erythropoiesis-stimulating agent use and maintains hemoglobin in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferric citrate hydrate improves transferrin saturation in patients with low levels of transferrin saturation undergoing hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Mechanism of Action of Ferric Pyrophosphate Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferric pyrophosphate citrate (B86180) (FPC) represents a significant advancement in intravenous iron replacement therapy, primarily for patients with hemodialysis-dependent chronic kidney disease (HDD-CKD). Its unique, non-carbohydrate-based structure and novel mechanism of action differentiate it from traditional iron formulations. FPC is a water-soluble, complex iron salt that facilitates the direct and rapid donation of iron to transferrin, the body's natural iron transport protein.[1][2] This circumvents the conventional pathway involving the reticuloendothelial system (RES), where iron is processed by macrophages, a step that can be hindered in chronic inflammatory states.[1][2] By delivering iron directly for erythropoiesis, FPC has been shown to effectively maintain hemoglobin levels and reduce the need for erythropoiesis-stimulating agents (ESAs) and supplemental intravenous iron, while exhibiting a favorable safety profile.[3][4] This guide provides a comprehensive technical overview of the core mechanism of action of ferric pyrophosphate citrate, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.
Molecular Structure and Physicochemical Properties
This compound is a complex iron salt with the molecular formula Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇).[5] Unlike conventional intravenous iron therapies that consist of an iron-oxyhydroxide core surrounded by a carbohydrate shell, FPC is a non-colloidal, water-soluble molecule.[2][5] X-ray absorption spectroscopy has revealed that in its solid state, the iron (III) center is complexed with one pyrophosphate and two citrate molecules. This structure is maintained in solution, ensuring its stability for pharmaceutical use.[5] The pyrophosphate component contributes to the stability of the complex, while the citrate moieties confer high water solubility.[5]
Core Mechanism of Action: Direct Iron Donation to Transferrin
The central mechanism of action of this compound is its ability to directly donate iron to apo-transferrin in the plasma.[1][2] This process bypasses the need for processing by macrophages in the reticuloendothelial system, a significant advantage in chronic kidney disease patients who often have elevated levels of hepcidin (B1576463), a hormone that blocks iron release from macrophages.[1]
Bypassing the Reticuloendothelial System
Traditional intravenous iron formulations are nanoparticles that are taken up by macrophages.[2][6] The iron is then released from these cells to bind to transferrin. This process can be slow and is often impaired in states of inflammation, leading to functional iron deficiency. FPC's direct donation of iron to transferrin ensures that the iron is immediately available for transport to the bone marrow for incorporation into hemoglobin.[1][2]
Rapid Iron Transfer Kinetics
In vitro studies have demonstrated the rapid nature of iron transfer from FPC to transferrin. Kinetic analyses show that FPC achieves 100% iron loading of human apo-transferrin within 10 minutes.[2][5] The rates of iron uptake are comparable to that of ferric-nitrilotriacetate (Fe-NTA), a well-characterized iron donor, indicating fast binding kinetics.[2] While a specific binding affinity constant (Kd) has not been explicitly reported in the reviewed literature, the rapid and complete iron transfer underscores a high-affinity interaction.
Interaction with Transferrin's Iron-Binding Sites
Crystallographic studies have shown that FPC donates iron to both the N- and C-lobes of transferrin.[2][5] In the C-lobe, the iron is complexed with a carbonate anion, which is typical for transferrin. Interestingly, in the N-lobe, the iron is complexed with pyrophosphate derived from the FPC molecule.[5] Both iron atoms are fully encapsulated within the binding sites, which is crucial for preventing the formation of non-transferrin-bound iron (NTBI), a potentially toxic form of iron that can generate reactive oxygen species.[2][6]
The signaling pathway for FPC's mechanism of action is direct and does not involve complex intracellular signaling cascades for its primary function.
Figure 1: Direct Iron Donation Pathway of this compound.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of FPC is characterized by rapid distribution and clearance, consistent with its mechanism of direct iron donation to transferrin.
Pharmacokinetic Parameters
Pharmacokinetic studies in healthy volunteers and hemodialysis patients have demonstrated dose-proportional increases in serum iron concentrations.[1][7]
| Parameter | Healthy Volunteers (IV Infusion) | Hemodialysis Patients (IV Infusion) | Hemodialysis Patients (via Dialysate) |
| Dose | 6.5 mg | 6.5 mg | 27.2 mg in 10L bicarbonate concentrate |
| Cmax (µmol/L) | 33.46 ± 4.83 | 25.37 ± 4.30 | 24.59 ± 4.77 |
| Tmax (hours) | 4.09 ± 0.19 | 3.09 ± 0.32 | 3.96 ± 0.26 |
| Apparent Half-life | ~1.2-2.0 hours | Not explicitly stated | Not explicitly stated |
Table 1: Summary of Pharmacokinetic Parameters of this compound. Data compiled from references[1][7].
Pharmacodynamic Effects
FPC administration leads to a rapid increase in transferrin saturation (TSAT).[1] Importantly, at therapeutic doses, FPC does not lead to significant increases in serum hepcidin levels, nor does it elevate biomarkers of oxidative stress or inflammation.[7]
Clinical Efficacy
The clinical efficacy of this compound has been established in several key clinical trials, most notably the CRUISE and PRIME studies.
The CRUISE Trials
The two Phase 3 CRUISE trials were randomized, placebo-controlled studies that evaluated the efficacy of FPC administered via dialysate in maintaining hemoglobin levels in HDD-CKD patients.[3]
| Parameter | FPC Group | Placebo Group | p-value |
| Change in Hemoglobin (g/dL) | Maintained from baseline | -0.4 | <0.001 |
| Change in CHr (pg) | -0.4 | -0.9 | <0.001 |
| Change in Ferritin (µg/L) | -69.7 | -133.1 | <0.001 |
Table 2: Key Efficacy Endpoints from the CRUISE Trials. Data compiled from reference[3]. CHr: Reticulocyte Hemoglobin Content.
The PRIME Study
The PRIME study was a randomized, placebo-controlled trial designed to assess whether FPC could reduce the prescribed dose of ESAs while maintaining hemoglobin levels.[4]
| Parameter | FPC Group | Placebo Group | p-value |
| Change in Prescribed ESA Dose | -35% | No significant change | Not explicitly stated |
| IV Iron Supplementation | 51% less than placebo | - | 0.044 |
| Mean Serum Iron (post-dialysis, µg/dL) | 215.0 | No significant change | Not explicitly stated |
| Mean TSAT (post-dialysis) | 74.7% | 25.0% | Not explicitly stated |
Table 3: Key Efficacy Endpoints from the PRIME Study. Data compiled from reference[4].
Experimental Protocols
In Vitro Iron Transfer to Transferrin
This protocol outlines the general steps to assess the rate and extent of iron donation from FPC to human apo-transferrin.
Figure 2: Experimental Workflow for In Vitro Iron Transfer Assay.
Methodology:
-
Preparation of Reagents: Human apo-transferrin is dissolved in a suitable buffer, typically 0.05 M Tris buffer at pH 7.4, containing 20 mM sodium bicarbonate.[2] A solution of this compound is prepared in the same buffer.
-
Reaction Initiation: The apo-transferrin and FPC solutions are mixed to initiate the iron transfer reaction.
-
Spectrophotometric Monitoring: The formation of holo-transferrin is monitored by measuring the increase in absorbance at 462 nm over time using a recording spectrophotometer.[2] The molar extinction coefficient for saturated human transferrin at this wavelength is approximately 4860 M⁻¹cm⁻¹.[2]
-
Data Analysis: The rate of iron uptake and the final percentage of transferrin saturation are calculated from the absorbance data.
Clinical Trial Methodology for Efficacy Assessment in HDD-CKD Patients
This section outlines the typical design of clinical trials, such as the CRUISE and PRIME studies, to evaluate the efficacy and safety of FPC.
Figure 3: General Workflow of a Clinical Trial for this compound.
Methodology:
-
Study Design: The trials are typically designed as randomized, double-blind, placebo-controlled, multicenter studies.[3][4][8]
-
Patient Population: The study population consists of adult patients with hemodialysis-dependent chronic kidney disease.[3][4][8]
-
Intervention: Patients are randomized to receive either this compound added to the dialysate or a placebo during each hemodialysis session for a predefined duration (e.g., 9 to 48 weeks).[3][4][8]
-
Efficacy Endpoints: The primary efficacy endpoint is often the change in hemoglobin concentration from baseline to the end of treatment.[3] Secondary endpoints may include changes in reticulocyte hemoglobin content, serum ferritin, transferrin saturation, and the required dose of erythropoiesis-stimulating agents.[3][4]
-
Safety Assessment: Safety is assessed by monitoring the incidence of adverse events and serious adverse events throughout the study.[3][4]
Conclusion
The mechanism of action of this compound represents a paradigm shift in the management of iron deficiency in hemodialysis patients. Its ability to directly and rapidly donate iron to transferrin, thereby bypassing the reticuloendothelial system, offers a more physiological approach to iron replacement. This is supported by robust pharmacokinetic and clinical data demonstrating its efficacy in maintaining hemoglobin levels and reducing the burden of ESA and intravenous iron therapy. The favorable safety profile, particularly the lack of an increase in markers of oxidative stress and inflammation, further underscores its clinical utility. This in-depth technical guide provides the foundational knowledge for researchers, scientists, and drug development professionals to understand and further explore the therapeutic potential of this novel iron compound.
References
- 1. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Triferic™) administration via the dialysate maintains hemoglobin and iron balance in chronic hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound administered via dialysate reduces erythropoiesis-stimulating agent use and maintains hemoglobin in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis and Characterization of Ferric Pyrophosphate Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Ferric Pyrophosphate Citrate (B86180) (FPC), a novel, water-soluble, carbohydrate-free iron salt. FPC is a complex of iron (III) with pyrophosphate and citrate, designed for parenteral administration to treat iron deficiency, particularly in patients with chronic kidney disease undergoing hemodialysis.[1][2][3] Its unique mechanism of directly donating iron to transferrin bypasses the reticuloendothelial system, offering a potential advantage in managing anemia, especially in inflammatory states.[1][2]
Physicochemical Properties and Composition
Ferric Pyrophosphate Citrate is a yellow to green amorphous powder.[4] It is highly soluble in water (>100 g/L) and practically insoluble in most organic solvents.[4] Unlike traditional intravenous iron therapies, FPC is a non-colloidal, complex iron salt that does not have a carbohydrate moiety.[1][3] X-ray absorption spectroscopy data have confirmed that in its solid state, FPC consists of iron (III) complexed with one pyrophosphate and two citrate molecules.[1][3] This structural integrity is maintained when dissolved in solution, ensuring its stability for pharmaceutical applications.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Appearance | Yellow to green amorphous powder | [4] |
| Molecular Formula | [Fe₄³⁺(C₆H₅O₇)₃(P₂O₇)₃] | [4] |
| Molecular Mass | Approximately 1313 g/mol | [1][4] |
| Solubility in Water | > 100 g/L | [4] |
| Solubility in Organic Solvents | Insoluble in MeOH, Acetone (B3395972), THF, DMF, DMSO | [4] |
| Thermal Decomposition | 263 ± 3°C | [4] |
| pH (5% solution in water) | ~6 | [4] |
Table 2: Composition of this compound
| Component | Weight Percentage (%) | References |
| Iron (Fe) | 7.5 - 9.0 | [4] |
| Citrate | 15 - 22 | [4] |
| Pyrophosphate | 15 - 22 | [4] |
| Phosphate | < 2 | [4] |
| Sodium | 18 - 25 | [4] |
| Sulfate (B86663) | 20 - 35 | [4] |
Synthesis of this compound
The synthesis of this compound generally involves the reaction of a ferric salt with sources of citrate and pyrophosphate ions in an aqueous solution. Several methods have been described, with variations in the order of addition of reagents, temperature, and purification steps.
Experimental Protocol: Synthesis
This protocol describes a common method for the laboratory-scale synthesis of this compound.
Materials:
-
Ferric sulfate (Fe₂(SO₄)₃)
-
Disodium (B8443419) citrate (Na₂C₆H₆O₇) or Sodium citrate (Na₃C₆H₅O₇)
-
Tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇)
-
Deionized water
-
Methanol, Ethanol, or Acetone (for precipitation)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve ferric sulfate in deionized water to create a ferric ion solution.
-
Prepare a separate aqueous solution containing both disodium citrate and tetrasodium pyrophosphate.
-
-
Reaction:
-
Slowly add the citrate and pyrophosphate solution to the ferric sulfate solution with constant stirring. The color of the solution will typically change from orange to a clear green.[5]
-
The reaction is typically carried out at a controlled temperature, for instance, between 0-35°C, and stirred for 2-6 hours.[6]
-
-
Precipitation:
-
Slowly add an organic solvent such as methanol, ethanol, or acetone to the reaction mixture with vigorous stirring to induce the precipitation of the light green this compound complex.[6]
-
-
Isolation and Drying:
-
Collect the precipitate by filtration (e.g., suction filtration).
-
Wash the precipitate with the organic solvent used for precipitation to remove any unreacted starting materials.
-
Dry the solid product under vacuum at a controlled temperature.
-
Characterization of this compound
A comprehensive characterization of this compound is crucial to ensure its quality, purity, and consistency. The following are key analytical techniques employed for its characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the FPC complex.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid dispersion of the FPC sample in anhydrous potassium bromide (KBr). Typically, a 1-3% dispersion is used. Grind the FPC and KBr together to form a fine, homogeneous powder.
-
Pellet Formation: Press the KBr-sample mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of citrate (C=O, C-O stretches) and pyrophosphate (P=O, P-O stretches).
Table 3: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3437 | O-H stretch |
| ~1615 | C=O stretch (citrate) |
| ~1391 | C-O stretch (citrate) |
| ~1139 | P=O stretch (pyrophosphate) |
| ~906 | P-O stretch (pyrophosphate) |
(Note: These are approximate values and may vary slightly between batches and instruments.)
X-ray Diffraction (XRD)
XRD is employed to determine the solid-state nature of FPC. As FPC is an amorphous powder, the XRD pattern will not show sharp Bragg peaks characteristic of crystalline materials.
Experimental Protocol: Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Finely grind the FPC sample to ensure a random orientation of particles.
-
Sample Mounting: Place the powdered sample into a sample holder, ensuring a flat and level surface.
-
Data Acquisition: Mount the sample holder in a powder X-ray diffractometer. Collect the diffraction pattern over a specified 2θ range (e.g., 5-70°) using a copper X-ray source.
-
Data Analysis: The resulting diffractogram for an amorphous sample like FPC will exhibit broad humps rather than sharp peaks, confirming its non-crystalline nature.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are used to quantify the citrate and pyrophosphate content in FPC.
Experimental Protocol: Ion-Exchange Chromatography for Anion Content
-
System: Use a high-performance ion chromatography (HPIC) system equipped with an anion-exchange column (e.g., Dionex™ IonPac™ AS15), a suppressed conductivity detector, and an autosampler.[7]
-
Mobile Phase: Employ a sodium hydroxide (B78521) gradient for the separation of anions.[8]
-
Sample Preparation: Accurately weigh and dissolve the FPC sample in deionized water to a known concentration.
-
Analysis: Inject the sample and standards into the HPIC system. Identify and quantify the citrate and pyrophosphate peaks based on their retention times and the calibration curves generated from standards.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of FPC and to determine the presence of any residual solvents or water.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the FPC sample (typically 5-10 mg) into a TGA sample pan.
-
Data Acquisition: Place the sample pan in the TGA instrument. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. Record the change in mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to identify the temperatures at which mass loss occurs. The thermal decomposition of FPC is observed at approximately 263°C.[4]
Mechanism of Action: Iron Delivery to Transferrin
The clinical efficacy of this compound is attributed to its unique mechanism of iron delivery. Unlike carbohydrate-based iron formulations that are taken up by macrophages, FPC directly donates iron to plasma transferrin.[1][2]
This direct donation allows for the rapid and efficient transport of iron to the bone marrow for erythropoiesis.[1] Kinetic studies have demonstrated that FPC achieves 100% iron loading of human apo-transferrin within 10 minutes.[2] This mechanism bypasses the hepcidin-mediated sequestration of iron within the reticuloendothelial system, which can be a limiting factor in iron utilization, especially in patients with inflammation.[1]
Pharmacokinetic Properties
Pharmacokinetic studies in healthy volunteers and patients with chronic kidney disease have shown that intravenously administered this compound exhibits dose-proportional pharmacokinetics.[9][10] The iron is rapidly bound to transferrin and cleared from the circulation.[9]
Table 4: Pharmacokinetic Parameters of Intravenously Administered this compound in Healthy Subjects
| Parameter | Value (for a 6.5 mg dose) | References |
| Cmax (Maximum Serum Concentration) | 33.46 ± 4.83 µmol/L | [10] |
| Tmax (Time to Maximum Concentration) | 4.09 ± 0.19 h | [10] |
| AUCt (Area Under the Curve) | 201.98 ± 46.73 h*µmol/L | [10] |
| Apparent Terminal Half-life (t½) | 1.2 - 2.0 hours | [9] |
Conclusion
This compound represents a significant advancement in parenteral iron therapy. Its well-defined chemical structure, high water solubility, and unique mechanism of direct iron donation to transferrin offer a favorable profile for the treatment of iron deficiency. The detailed synthesis and characterization protocols provided in this guide are intended to support researchers and drug development professionals in the further investigation and application of this important therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. CA2638081C - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 6. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of Ferric Pyrophosphate Citrate (B86180)
Introduction
Ferric Pyrophosphate Citrate (FPC) is a novel, carbohydrate-free, non-colloidal, water-soluble iron complex.[1][2][3] Approved by the U.S. Food and Drug Administration (FDA) in 2015 for parenteral administration, it is primarily used to maintain hemoglobin and iron balance in patients with hemodialysis-dependent chronic kidney disease.[1][2] Unlike traditional colloidal iron-carbohydrate conjugates that require processing by macrophages, FPC has a unique mechanism of action, delivering iron directly to transferrin.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of FPC, detailed experimental methodologies for its characterization, and an exploration of its mechanism of action.
Core Physicochemical Properties
The distinct physicochemical characteristics of FPC underpin its stability, solubility, and unique biological interactions.[1] It is a complex iron salt in which iron (III) is coordinated with citrate and pyrophosphate anions.[1][6] This structure is preserved from its solid state into solution, ensuring stability for extended periods.[2][3]
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value/Description | Source(s) |
| Molecular Formula | Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) | [4][7] |
| Molecular Weight | ~1313 Daltons | [4][7] |
| Appearance | Yellow to green amorphous powder; slightly yellow-green in solution. | [8] |
| Solubility (Water) | Highly soluble; > 1000 mg/mL. | [4][9][10] |
| Solubility (Organic) | Insoluble in most organic solvents (e.g., MeOH, Acetone, THF, DMF, DMSO). | |
| pH (5% w/v solution) | Approximately 6.0 | |
| Thermal Properties | Does not melt below 300 °C; Thermal decomposition at 263 ± 3 °C. | |
| Physical Nature | Non-colloidal complex iron salt. | [1][2][3] |
Table 2: Compositional Analysis of Pharmaceutical Preparations
| Component | Content (% w/w) | Source(s) |
| Iron (III) | 7.5 - 9.0 | [7] |
| Citrate | 15 - 22 | [7] |
| Pyrophosphate | 15 - 22 | [7] |
| Phosphate | < 2 | [7] |
| Sodium | 18 - 25 | [7] |
| Sulfate (B86663) | 20 - 35 | [7] |
Structural and Spectroscopic Characterization
The molecular structure of FPC has been elucidated using advanced spectroscopic techniques. X-ray Absorption Spectroscopy (XAS) data indicates that in its solid state, FPC consists of iron (III) complexed with one pyrophosphate and two citrate molecules.[1][2][3] This unique ternary complex structure is maintained when FPC is dissolved in aqueous solutions.[1][6]
-
Coordination Chemistry : XAS analysis confirms an octahedral coordination environment for the iron center, which is bound to six oxygen atoms.[10]
-
Functional Groups : Infrared (IR) spectroscopy confirms the presence of characteristic functional groups for citrate and pyrophosphate within the complex.[1][10]
Experimental Protocols
This section details the methodologies employed in the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of FPC involves the controlled reaction of a ferric salt with citrate and pyrophosphate salts in an aqueous medium.[11][12][13]
Methodology:
-
Reactant Preparation: A ferric salt, such as ferric sulfate, is dissolved in purified water to form a stock solution.[11][13] Separately, solutions of a citrate salt (e.g., disodium (B8443419) citrate) and a pyrophosphate salt (e.g., tetrasodium (B8768297) pyrophosphate) are prepared.[11][13]
-
Reaction: The citrate and pyrophosphate solutions are added dropwise to the ferric sulfate solution under constant stirring.[12][13] The reaction is typically carried out at a controlled temperature (e.g., 0-35 °C) for a duration of 2-6 hours, resulting in a dark green solution.[12]
-
Precipitation and Isolation: A crystallization agent (e.g., an alcohol such as methanol (B129727) or 2-propanol) is slowly added to the reaction mixture to induce precipitation of the FPC complex as a light green solid.[11][12]
-
Purification and Drying: The precipitate is isolated via suction filtration, washed, and dried under vacuum for 15-20 hours to yield the final FPC powder.[12]
A generalized workflow for the synthesis and subsequent characterization of FPC is visualized below.
Structural Analysis: X-ray Absorption Spectroscopy (XAS)
XAS is a critical technique for probing the local atomic structure around the iron center in FPC.[1]
Methodology:
-
Sample Preparation: FPC samples, either as a solid powder or an aqueous solution, are mounted in an appropriate sample holder. Reference standards such as ferric citrate and ferric pyrophosphate are also prepared.[1]
-
Data Acquisition: Iron K-edge (7112 eV) X-ray absorption fine structure (XAFS) measurements are performed at a synchrotron light source.[10] Data is collected in transmission or fluorescence mode, depending on the sample concentration.
-
Data Analysis: The acquired spectra are processed to separate the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions. The EXAFS data is quantitatively analyzed to determine the coordination number, interatomic distances, and types of neighboring atoms to the iron center.[1][10]
Compositional Analysis: Ion Chromatography
Ion chromatography is used to quantify the anionic and cationic components of the FPC complex.[14]
Methodology:
-
Sample Preparation: A known concentration of FPC is dissolved in ultrapure water to prepare the sample solution.
-
Anion Analysis: Anions such as citrate, pyrophosphate, phosphate, and sulfate are separated and quantified using an ion chromatography system equipped with a suitable anion-exchange column and a suppressed conductivity detector.[14] A gradient elution program may be employed for optimal separation.[14]
-
Cation Analysis: Cations, primarily sodium, are analyzed using a cation-exchange column and a non-suppressed conductivity detector.[14]
-
Quantification: The concentration of each ion is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Dissolution Testing
Dissolution testing is performed to assess the rate and extent to which the FPC powder dissolves in a given medium.
Methodology (USP Apparatus 2):
-
Apparatus Setup: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method) is used.[15]
-
Medium Preparation: A specified volume (e.g., 900 mL) of the dissolution medium, such as Simulated Gastric Fluid (SGF, pH 1.2) or purified water, is placed in the dissolution vessel and equilibrated to 37 ± 0.5°C.[15]
-
Test Execution: A precisely weighed amount of the FPC formulation is added to the vessel. The paddle is rotated at a specified speed (e.g., 50 rpm).
-
Sampling and Analysis: Aliquots of the dissolution medium are withdrawn at predetermined time intervals. The amount of dissolved iron in each sample is quantified using a validated analytical method, such as atomic absorption spectroscopy or ICP-MS.[15]
Mechanism of Action: Iron Delivery to Transferrin
FPC's mechanism of iron delivery is a key differentiator from other parenteral iron products. It donates iron directly to plasma transferrin, bypassing the reticuloendothelial system and avoiding the iron sequestration that can be induced by hepcidin.[5][6]
The process is as follows:
-
Administration: FPC is administered intravenously, often via dialysate during hemodialysis.[5]
-
Direct Iron Transfer: In the bloodstream, the FPC complex interacts directly with apo-transferrin (iron-free transferrin).[6]
-
Rapid Binding: The iron (III) is rapidly transferred from the FPC complex to the iron-binding sites of transferrin, forming monoferric and diferric transferrin.[4][6] In-vitro kinetic studies show that this iron loading of transferrin reaches 100% within 10 minutes.[4]
-
Systemic Transport: The newly formed iron-loaded transferrin is then transported throughout the body.
-
Utilization: The iron is delivered to tissues with high iron requirements, primarily the bone marrow, where it is incorporated into hemoglobin by erythrocyte precursor cells for erythropoiesis.[4][12]
-
Clearance: The iron delivered by FPC is rapidly cleared from the circulation, with an apparent terminal phase half-life of 1.2-2 hours.[16][17] This efficient process does not lead to an increase in non-transferrin-bound iron (NTBI) or biomarkers of oxidative stress.[6][16]
This targeted iron delivery pathway is illustrated in the diagram below.
Conclusion
This compound is a well-characterized, highly soluble, and stable iron complex with a unique physicochemical profile. Its non-colloidal nature and defined structure allow for a distinct mechanism of action, enabling direct and rapid iron donation to transferrin. This bypasses the limitations of conventional iron therapies and provides an effective means of maintaining iron homeostasis in target patient populations. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and study of iron replacement therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Physicochemical characterization of this compound | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triferic (this compound Solution, for Addition to Bicarbonate Concentrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. cphi-online.com [cphi-online.com]
- 9. benchchem.com [benchchem.com]
- 10. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 12. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]
- 13. EP2016940A1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Kinetic Studies of Iron Transfer from Ferric Pyrophosphate Citrate (FPC) to Transferrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vitro kinetics governing the transfer of iron from Ferric Pyrophosphate Citrate (B86180) (FPC) to human transferrin. FPC is a novel intravenous iron formulation with a unique molecular structure, comprising an iron atom complexed with one pyrophosphate and two citrate anions.[1][2] Understanding the kinetics of this iron transfer is crucial for elucidating its mechanism of action and its potential advantages over traditional iron supplements.
Introduction
Traditional intravenous iron therapies often consist of iron-carbohydrate nanoparticles that require processing by the reticuloendothelial system to release iron. This process can lead to the generation of free, redox-active iron, which is potentially toxic to cells and tissues.[1][2] In contrast, Ferric Pyrophosphate Citrate (FPC) is designed to directly donate iron to apo-transferrin, the body's natural iron transport protein. This direct transfer minimizes the risk of labile plasma iron and associated oxidative stress.[1][2]
Kinetic analyses have demonstrated that FPC donates iron to apo-transferrin with rapid binding kinetics.[1][2] This efficient and direct transfer is a key differentiator from other iron formulations. This guide will detail the experimental protocols used to characterize these kinetics, present the quantitative data from these studies, and provide a visual representation of the proposed iron transfer mechanism.
Experimental Protocols
The primary method for studying the in-vitro kinetics of iron transfer from FPC to transferrin is spectrophotometry. This technique relies on monitoring the change in absorbance of transferrin as it binds iron.
Principle
The binding of ferric iron (Fe³⁺) to apo-transferrin to form holo-transferrin results in a characteristic increase in absorbance at a wavelength of approximately 462 nm.[1] The rate of this absorbance change is directly proportional to the rate of iron transfer.
Materials and Reagents
-
Human apo-transferrin (<1% iron content)
-
This compound (FPC)
-
Tris buffer (e.g., 0.05 M, pH 7.4)
-
Sodium bicarbonate (e.g., 20 mM)
-
Ferrozine (B1204870) reagent (for iron assay)
-
UV-Vis Spectrophotometer
General Experimental Procedure
-
Preparation of Apo-Transferrin Solution: Dissolve human apo-transferrin in Tris buffer containing sodium bicarbonate. The final concentration of apo-transferrin should be determined based on the specific experimental design. The iron content of the apo-transferrin solution should be verified to be less than 1% using an iron assay with ferrozine reagent.[1]
-
Spectrophotometer Setup: Set the spectrophotometer to record absorbance at 462 nm.[1] The instrument should be blanked with the apo-transferrin solution before the addition of FPC.
-
Initiation of the Reaction: Add a known concentration of FPC to the apo-transferrin solution in the cuvette.
-
Kinetic Data Acquisition: Immediately begin recording the absorbance at 462 nm over time. Data should be collected at regular intervals until the reaction reaches completion (i.e., no further change in absorbance is observed).
-
Data Analysis: The rate of iron transfer can be determined by analyzing the change in absorbance over time. The initial velocity of the reaction is often used to compare the kinetics under different conditions.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in-vitro kinetic studies of iron transfer from FPC to transferrin.
| Parameter | Value | Notes | Source |
| Time to 100% Iron Loading | < 10 minutes | FPC rapidly donates iron to human apo-transferrin, achieving full saturation in a short timeframe. | [1][2] |
| Binding Kinetics | Fast | The interaction between FPC and apo-transferrin is characterized by rapid binding. | [1][2] |
| Iron Donation Rate vs. SFP | ~60-fold faster | FPC donates iron to transferrin significantly faster than food-grade soluble ferric pyrophosphate (SFP). | [1] |
| Stoichiometry (Iron:Apo-Tf) | 2:1 | The maximum absorbance values observed are consistent with a 2:1 stoichiometry of iron to apo-transferrin, indicating that both iron-binding sites on transferrin are filled. | [1] |
| Apparent Terminal Half-Life | 1.2 - 2 hours | In-vivo studies show rapid clearance of FPC-derived iron from serum, consistent with the clearance of diferric transferrin. | [3][4] |
Visualizing the Process
Proposed Mechanism of Iron Transfer
The following diagram illustrates the proposed direct transfer of iron from FPC to apo-transferrin. FPC approaches the iron-binding cleft of apo-transferrin, and the iron is directly transferred and sequestered within the protein.
Caption: Direct iron transfer from FPC to apo-transferrin.
Experimental Workflow
The diagram below outlines the key steps in the spectrophotometric analysis of FPC-to-transferrin iron transfer kinetics.
Caption: Experimental workflow for kinetic analysis.
Conclusion
The in-vitro kinetic studies of iron transfer from this compound to transferrin reveal a rapid and direct mechanism. This efficient process, which achieves complete iron loading of transferrin in under 10 minutes, distinguishes FPC from other intravenous iron formulations. The direct donation of iron to transferrin is a key feature that likely contributes to its favorable safety profile by minimizing the potential for harmful, non-transferrin-bound iron in the circulation. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in the field of iron metabolism and therapy.
References
- 1. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferric Pyrophosphate Citrate: A Technical Overview of its Molecular Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
Ferric pyrophosphate citrate (B86180) is a complex iron formulation utilized in clinical settings, particularly for the management of iron deficiency in patients with chronic kidney disease undergoing hemodialysis. Unlike well-defined crystalline compounds, ferric pyrophosphate citrate is a complex mixture, leading to variability in its reported molecular formula and weight. This technical guide provides an in-depth exploration of its molecular characteristics, the analytical methods for its characterization, and its mechanism of action.
The Complex Nature of this compound: Molecular Formula and Weight
The chemical identity of this compound is not represented by a single, universally accepted molecular formula. Instead, it is described as a soluble, complex iron salt where ferric iron (Fe³⁺) is chelated by pyrophosphate and citrate ions.[1][2] This complexity arises from the manufacturing process, which can result in varying ratios of the constituent ions and the inclusion of other components like sodium and sulfate.[1][3] Consequently, different sources report a range of molecular formulas and corresponding molecular weights.
A summary of the reported molecular formulas and weights is presented in the table below, reflecting the heterogeneous nature of this iron complex.
| Molecular Formula | Approximate Molecular Weight ( g/mol ) | Source(s) |
| Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) | 1313 | [4][5] |
| C₁₈H₂₄Fe₄O₄₂P₆ | 1321.6 | [6][7][8] |
| Fe₄O₂₁P₆ | 745.21 | [9] |
| C₆H₈O₇·2Fe·xH₄O₇P₂·Na | Not specified | [10] |
| Na₁₂[(Fe³⁺)₄(cit⁴⁻)₃(pyrophosphate⁴⁻)₃]Na₁₂(SO₄)₆·7H₂O | Not specified | [11] |
The historical term for this class of compounds is "soluble ferric pyrophosphate" (SFP), which has been in use for over a century as an oral iron supplement and for food fortification.[4] The variability in composition has been a known characteristic of these preparations.[1]
Physicochemical Characterization and Experimental Protocols
Due to its complex nature, a multi-faceted analytical approach is required to characterize this compound. Key experimental techniques include X-ray Absorption Spectroscopy (XAS) for elucidating the iron coordination environment and Ion Chromatography (IC) for determining the ionic composition.
Experimental Protocol 1: Structural Analysis by X-ray Absorption Spectroscopy (XAS)
XAS is a powerful technique for determining the local atomic structure around a specific element, in this case, iron. It provides information on the coordination number, bond distances, and neighboring atoms.
Methodology:
-
Sample Preparation: Solid this compound powder is pressed into a uniform pellet. For solution-phase analysis, the complex is dissolved in deionized water to a specific concentration (e.g., 10 mM).[11]
-
Data Acquisition: Iron K-edge (7112 eV) X-ray absorption fine structure (XAFS) measurements are performed at a synchrotron light source. Data is collected in transmission or fluorescence mode, depending on the sample concentration.
-
Data Analysis: The acquired XAS data is processed to separate the Extended X-ray Absorption Fine Structure (EXAFS) oscillations. The EXAFS data is then Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms. The data is fitted to theoretical models to determine the coordination number and bond lengths of the iron center.[11]
XAS studies have indicated that in the solid state, iron (III) is complexed with both pyrophosphate and citrate molecules.[11][12][13]
Experimental Protocol 2: Ionic Profile by Ion Chromatography (IC)
Ion chromatography is employed to quantify the amounts of various anions and cations present in the this compound complex, providing a detailed ionic profile.[14]
Methodology:
-
Sample Preparation: A known weight of this compound is dissolved in a precise volume of deionized water to create a stock solution. This solution is then further diluted to fall within the calibration range of the instrument.
-
Anion Analysis (Suppressed Conductivity Detection):
-
Instrumentation: A high-performance ion chromatography system equipped with an anion-exchange column (e.g., a hydroxide-selective column), a suppressor, and a conductivity detector.
-
Mobile Phase: A potassium hydroxide (B78521) or carbonate/bicarbonate gradient is typically used to separate the anions of interest (citrate, pyrophosphate, phosphate, sulfate).
-
Analysis: The prepared sample is injected into the IC system, and the retention times and peak areas of the separated anions are compared to those of known standards for quantification.[14]
-
-
Cation Analysis (Non-Suppressed Conductivity Detection):
-
Instrumentation: An IC system with a cation-exchange column and a conductivity detector.
-
Mobile Phase: An acidic eluent, such as methanesulfonic acid, is used to separate cations like sodium.
-
Analysis: Similar to anion analysis, the sample is injected, and the cation concentrations are determined by comparison with calibration standards.[14]
-
Mechanism of Action: Direct Iron Donation
The primary mechanism of action of this compound involves the direct donation of iron to transferrin, the body's iron transport protein.[4] This process bypasses the reticuloendothelial system, where many other intravenous iron preparations are processed.
The workflow for the analytical characterization of this compound is depicted in the following diagram:
References
- 1. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. EP2016940A1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Triferic (this compound Solution, for Addition to Bicarbonate Concentrate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. globalcalcium.com [globalcalcium.com]
- 7. wbcil.com [wbcil.com]
- 8. trial.medpath.com [trial.medpath.com]
- 9. chemwhat.com [chemwhat.com]
- 10. CAS 1332-96-3: this compound | CymitQuimica [cymitquimica.com]
- 11. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Physicochemical characterization of this compound | Semantic Scholar [semanticscholar.org]
- 14. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Coordination Chemistry of Ferric Pyrophosphate Citrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferric Pyrophosphate Citrate (B86180) (FPC) is a novel, non-colloidal, water-soluble iron complex approved for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease undergoing hemodialysis.[1][2] Its unique coordination chemistry, where a central ferric iron (Fe³⁺) is complexed by both pyrophosphate and citrate ligands, allows for a distinct mechanism of action compared to traditional iron supplements.[3][4] This technical guide provides a comprehensive overview of the core principles of FPC's coordination chemistry, including its structure, synthesis, and characterization. Detailed summaries of quantitative data, experimental protocols, and visualizations of its biological interactions are presented to support researchers and drug development professionals in this field.
Molecular Structure and Coordination Chemistry
The fundamental characteristic of Ferric Pyrophosphate Citrate lies in its unique coordination sphere. Spectroscopic evidence, primarily from X-ray Absorption Spectroscopy (XAS), indicates that in both the solid and solution states, the iron (III) center is coordinated by one pyrophosphate molecule and two citrate molecules.[2][5] This structure is stable in aqueous solutions for several months, a critical attribute for its pharmaceutical application.[1][2]
The iron atom exhibits an octahedral coordination geometry, with oxygen atoms from both the pyrophosphate and citrate ligands occupying the coordination sites.[2] Specifically, it is proposed that four of the oxygen atoms are contributed by the two citrate anions, while the remaining two are from a single pyrophosphate molecule.[2] This mixed-ligand coordination imparts high water solubility and stability to the complex.[3][6]
Physicochemical Properties
A defining feature of FPC is its high water solubility, exceeding 1000 mg/mL.[6] This is in stark contrast to many other iron compounds and is attributed to the citrate ligands. The pyrophosphate moiety, on the other hand, is thought to confer significant stability to the complex.[6]
Quantitative Data Summary
While specific stability constants for the mixed this compound complex are not extensively reported in the literature, the stability of related complexes provides valuable context. The calculated Log Kstab for ferric pyrophosphate is 9.30, indicating a highly stable complex.[6] For comparison, stability constants for various Fe(III)-citrate species have been determined and are presented in Table 1. The synergistic chelation by both pyrophosphate and citrate in FPC is expected to result in a highly stable complex.
| Species | Log K |
| Fe(H₂Cit)⁺ | 12.5 |
| Fe(HCit) | 9.6 |
| Fe(Cit)⁻ | 8.0 |
| Fe(OH)Cit⁻ | 6.5 |
| Fe(OH)₂Cit²⁻ | 2.5 |
| Fe₃(OH)₄(Cit)₃³⁻ | 4.6 |
| Table 1: Stability constants for selected Fe(III)-citrate complexes.[7][8] |
Characterization of FPC's composition has been performed using various analytical techniques. Table 2 summarizes the elemental and ionic composition of a typical FPC drug product.
| Component | Weight Percentage (%) |
| Iron | 7.5 - 9.0 |
| Citrate | 15 - 22 |
| Pyrophosphate | 15 - 22 |
| Phosphate | < 2 |
| Sodium | 18 - 25 |
| Sulfate | 20 - 35 |
| Table 2: Composition of a this compound drug product.[9] |
Structural analysis using Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has provided quantitative details about the coordination environment of the iron center in FPC.
| Parameter | Value |
| Coordination Number (P) | 2.5 ± 0.3 |
| Coordination Number (C) | 3.6 ± 0.6 |
| Fe-O distance (Å) | 2.00 ± 0.01 |
| Fe-P distance (Å) | 3.24 ± 0.01 |
| Table 3: EXAFS fitting parameters for the iron coordination sphere in FPC.[2] |
Synthesis and Characterization
Synthesis Protocols
The synthesis of this compound generally involves the reaction of a ferric salt with sources of pyrophosphate and citrate ions in an aqueous solution. While specific proprietary methods exist, the general principles can be outlined from publicly available information, such as patents.
General Laboratory-Scale Synthesis:
-
Preparation of Ligand Solution: Dissolve stoichiometric amounts of a citrate salt (e.g., sodium citrate) and a pyrophosphate salt (e.g., sodium pyrophosphate) in deionized water. The molar ratio of citrate to pyrophosphate is a critical parameter influencing the solubility and stability of the final product.[10][11]
-
Reaction with Ferric Salt: To the ligand solution, slowly add a solution of a ferric salt (e.g., ferric sulfate) under constant stirring. The reaction is typically carried out at a controlled temperature, for instance, between 0-35°C, for a duration of 2-6 hours.[12] A color change to a dark green solution is often observed.
-
Precipitation and Isolation: The FPC complex can be precipitated from the reaction mixture by the addition of an organic solvent such as methanol, ethanol, or acetone.[10][12] The precipitate is then collected by filtration, washed, and dried under controlled conditions to yield the final product.
Caption: The cellular iron uptake and metabolism pathway initiated by this compound.
The endosome containing the transferrin-TfR1 complex becomes acidified, which promotes the release of iron from transferrin. [13]The released ferric iron is then reduced to ferrous iron (Fe²⁺) by endosomal reductases such as STEAP3. [14][15]Divalent metal transporter 1 (DMT1) then transports the ferrous iron from the endosome into the cytosol, where it enters the labile iron pool. [3][14]From here, iron can be utilized for various cellular processes, such as heme synthesis in mitochondria, or stored in the iron-storage protein ferritin. [16]The apo-transferrin-TfR1 complex is recycled back to the cell surface, where apo-transferrin is released back into the circulation to bind more iron. [13][17]
Conclusion
The distinct coordination chemistry of this compound, characterized by a stable, water-soluble complex of ferric iron with pyrophosphate and citrate, underpins its unique and physiological mechanism of iron delivery. This technical guide has provided a detailed overview of its structure, synthesis, and characterization, supported by quantitative data and experimental methodologies. The visualization of its interaction with the biological iron transport machinery highlights its efficiency in delivering iron for essential metabolic processes. A thorough understanding of these core principles is paramount for the continued development and optimization of iron therapies for a variety of clinical applications.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. EP2016940B1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 11. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 12. CN112159434A - Preparation method of this compound complex - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ashpublications.org [ashpublications.org]
In-Depth Technical Guide: Iron Release Kinetics from Ferric Pyrophosphate Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Pyrophosphate Citrate (B86180) (FPC) is a water-soluble, complex iron salt that serves as an iron replacement product. Unlike traditional intravenous iron formulations that consist of iron-carbohydrate nanoparticles, FPC is a non-polymeric, low molecular weight complex. This structural distinction allows for a unique mechanism of iron delivery. This technical guide provides a comprehensive overview of the iron release kinetics from FPC, detailing the experimental protocols used to characterize this process and presenting key quantitative data. Additionally, it visualizes the cellular uptake pathway of iron following its release from FPC.
Mechanism of Iron Release
The primary mechanism of iron release from Ferric Pyrophosphate Citrate involves the direct donation of ferric iron (Fe³⁺) to apotransferrin, the body's natural iron transport protein. In-vitro kinetic studies have demonstrated that this process is rapid, with FPC achieving 100% iron loading of human apotransferrin within 10 minutes[1]. This direct transfer bypasses the need for processing by the reticuloendothelial system (macrophages), which is the primary route for iron release from iron-carbohydrate nanoparticles[1]. The pyrophosphate and citrate moieties in the FPC complex facilitate its stability in solution and its efficient interaction with transferrin[1][2].
Data Presentation: In Vitro Iron Release Kinetics
The following tables summarize the quantitative data on the in vitro iron release from this compound.
Table 1: Iron Donation from this compound to Apotransferrin
| Parameter | Value | Reference |
| Time to 100% Transferrin Saturation | < 10 minutes | [1] |
| Iron Donor | This compound (FPC) | [1] |
| Iron Acceptor | Human Apotransferrin | [1] |
| Method | Spectrophotometry (monitoring absorbance at 462 nm) | [1] |
Table 2: Factors Influencing Iron Bioavailability from Soluble Ferric Pyrophosphate (SFP) *
| Factor | Condition | Effect on Iron Bioavailability | Reference |
| pH | Exposure to pH 2 followed by adjustment to pH 7 | Smaller decrease compared to FeSO₄, suggesting chelation protects against pH-induced insolubility. | [3] |
| Enhancers | Ascorbic Acid (20:1 molar ratio to iron) | 3-fold increase in ferritin formation (in Caco-2 cells) | [3] |
| Cysteine (20:1 molar ratio to iron) | 2-fold increase in ferritin formation (in Caco-2 cells) | [3] | |
| Citrate | No significant effect | [3] | |
| Inhibitors | Phytic Acid (10:1 molar ratio to iron) | 91% decrease in iron bioavailability | [3] |
| Tannic Acid (1:1 molar ratio to iron) | 99% decrease in iron bioavailability | [3] | |
| Minerals | Zinc | Marked inhibitory effect | [3] |
| Calcium | Inhibitory effect (lesser than zinc) | [3] | |
| Magnesium | Inhibitory effect (lesser than zinc) | [3] |
*Data from studies on soluble ferric pyrophosphate (SFP), a related compound, in a Caco-2 cell model. These findings suggest potential factors that could influence the bioavailability of iron from FPC in biological systems.
Experimental Protocols
Spectrophotometric Assay for Iron Donation to Transferrin
This method directly measures the binding of iron from FPC to apotransferrin by monitoring the change in absorbance at 462 nm, which is characteristic of the formation of the iron-transferrin complex[1].
Materials:
-
This compound (FPC) solution of known concentration
-
Human apotransferrin
-
0.05 M Tris buffer, pH 7.4
-
20 mM Sodium Bicarbonate
-
Spectrophotometer capable of measuring absorbance at 462 nm
-
Cuvettes
Procedure:
-
Prepare a solution of human apotransferrin in 0.05 M Tris buffer (pH 7.4) containing 20 mM sodium bicarbonate.
-
Establish a baseline reading of the apotransferrin solution at 462 nm using the spectrophotometer.
-
Initiate the reaction by adding a known concentration of FPC solution to the apotransferrin solution in the cuvette.
-
Immediately begin monitoring the change in absorbance at 462 nm over time.
-
Continue measurements until the absorbance reaches a plateau, indicating the completion of the iron transfer.
-
The rate of iron uptake can be calculated from the change in absorbance over time, and the total amount of iron transferred can be determined from the final absorbance value.
In Vitro Dialysis Method for Assessing Iron Release
This method simulates the physiological conditions to assess the release of iron from a formulation. It involves a two-step digestion process followed by dialysis to separate the released, soluble iron.
Materials:
-
This compound (FPC) formulation
-
Pepsin solution (in 0.1 M HCl)
-
Pancreatin-bile salt solution
-
Dialysis tubing (with a specific molecular weight cut-off, e.g., 6-8 kDa)
-
Buffer solutions to simulate gastric (pH ~2) and intestinal (pH ~7) conditions
-
Shaking water bath or incubator
-
Method for quantifying iron in the dialysate (e.g., atomic absorption spectroscopy or a colorimetric method)
Procedure:
-
Gastric Digestion:
-
Suspend the FPC formulation in a simulated gastric fluid (e.g., 0.1 M HCl, pH 2) containing pepsin.
-
Incubate the mixture at 37°C with continuous agitation for a specified period (e.g., 1-2 hours).
-
-
Intestinal Digestion and Dialysis:
-
Transfer the gastric digestate into a dialysis bag.
-
Neutralize the digestate to a pH of approximately 7.
-
Add a pancreatin-bile salt solution to the dialysis bag to simulate intestinal digestion.
-
Place the sealed dialysis bag in a vessel containing a known volume of a buffer solution that mimics the intestinal fluid (e.g., a bicarbonate buffer).
-
Incubate at 37°C with continuous agitation for a defined period (e.g., 2-4 hours).
-
-
Quantification of Released Iron:
-
At predetermined time intervals, collect aliquots from the buffer solution outside the dialysis bag (the dialysate).
-
Measure the concentration of iron in the dialysate using a suitable analytical method.
-
The amount of iron in the dialysate represents the fraction of iron released from the FPC that is soluble and can pass through the dialysis membrane.
-
Mandatory Visualization
Transferrin-Mediated Cellular Iron Uptake Pathway
The following diagram illustrates the key steps involved in the cellular uptake of iron after its donation from this compound to transferrin.
Caption: Transferrin-mediated cellular iron uptake pathway.
Conclusion
This compound exhibits rapid iron release kinetics through direct donation to transferrin. This efficient mechanism of action, coupled with its solubility and stability, makes it a noteworthy compound in the field of iron replacement therapy. The provided experimental protocols offer standardized methods for evaluating its iron release characteristics, and the visualized cellular uptake pathway provides a clear understanding of the subsequent biological processing of the delivered iron. This technical guide serves as a foundational resource for researchers and drug development professionals working with this novel iron entity.
References
An In-depth Technical Guide to Ferric Pyrophosphate Citrate and a Comparative Analysis of Iron Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron deficiency remains a global health challenge, necessitating the development of novel iron replacement therapies with improved efficacy and safety profiles. Ferric pyrophosphate citrate (B86180) (FPC) has emerged as a unique parenteral iron agent, distinguished by its novel mechanism of action that mimics the physiological pathway of iron absorption. This technical guide provides a comprehensive overview of FPC, comparing its physicochemical properties, pharmacokinetics, efficacy, and safety with other commonly used intravenous and oral iron compounds. Detailed experimental protocols for the evaluation of iron compounds and a thorough examination of the relevant cellular signaling pathways are also presented to support further research and development in this field.
Introduction to Iron Compounds in Therapeutics
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Iron deficiency can lead to anemia and other serious health complications. While oral iron supplementation is the first line of treatment, it is often limited by poor absorption and gastrointestinal side effects. Intravenous (IV) iron formulations offer an alternative for patients who are intolerant to or unresponsive to oral iron, or who require rapid repletion of iron stores.
Conventional IV iron preparations are carbohydrate-based nanoparticles that are taken up by the reticuloendothelial system, primarily macrophages, before the iron is released and made available for erythropoiesis. This process can be influenced by inflammatory states, where the iron-regulatory hormone hepcidin (B1576463) is upregulated, leading to iron sequestration within macrophages and limiting its availability.
Ferric pyrophosphate citrate (FPC) is a novel, water-soluble, non-colloidal iron salt that is not encapsulated in a carbohydrate shell. This unique structure allows for a distinct mechanism of action, which will be explored in detail in this guide.
Physicochemical and Pharmacokinetic Properties
The chemical structure and pharmacokinetic profile of an iron compound are critical determinants of its efficacy and safety.
Chemical Structure
-
This compound (FPC): FPC is a complex in which iron (Fe³⁺) is coordinated to pyrophosphate and citrate ligands. Its molecular formula is Fe₄(C₆H₄O⧂)₃(H₂P₂O₇)₂(P₂O₇) with a molecular weight of approximately 1313 Daltons.[1] FPC is highly water-soluble and does not contain a carbohydrate moiety.[2]
-
Iron Sucrose (B13894): This is a polynuclear iron (III)-hydroxide complex in a sucrose shell.[3][4][5][6][7]
-
Ferric Carboxymaltose (FCM): FCM consists of a polynuclear iron (III)-hydroxide core stabilized by a carbohydrate shell derived from maltose.[8][9][10][11][12]
-
Sodium Ferric Gluconate Complex: This compound is a polynuclear iron (III)-hydroxide complex in a gluconate and sucrose shell.
Pharmacokinetics
The pharmacokinetic properties of IV iron compounds vary significantly, impacting their dosing, administration, and potential for adverse effects.
| Parameter | This compound (FPC) | Iron Sucrose | Ferric Carboxymaltose (FCM) | Sodium Ferric Gluconate |
| Molecular Weight (Daltons) | ~1313[1] | 34,000-60,000[4] | ~150,000 | ~289,000-441,000 |
| Maximum Single Dose | 20 mg (over 12h)[7] | 200 mg[13] | 750-1000 mg[14][15] | 125 mg[13][16] |
| Half-life (t½) | 1.2 - 2.0 hours[1][7][17] | 5 - 6 hours[18] | 7 - 12 hours[18] | 1 - 1.5 hours[18] |
| Cmax (Maximum Concentration) | Dose-proportional increase[7] | Variable | Dose-dependent | Variable |
| AUC (Area Under the Curve) | Dose-proportional increase[7] | Variable | Dose-dependent | Variable |
| Clearance | Rapid, consistent with diferric transferrin clearance[7] | Slower than FPC | Slower than FPC | Rapid |
Mechanism of Action
The mechanism by which iron is delivered to the body's transport and storage systems is a key differentiator between FPC and other iron compounds.
This compound: Direct Donation to Transferrin
FPC's unique mechanism of action involves the direct donation of iron to apotransferrin, the body's natural iron transport protein.[1][2][19] This process bypasses the need for uptake and processing by the reticuloendothelial system.[18] In-vitro studies have demonstrated that the iron transfer from FPC to transferrin is rapid, reaching 100% within 10 minutes.[1] This direct donation mimics the physiological pathway of dietary iron absorption.
Carbohydrate-Based Iron Compounds: Reticuloendothelial System Uptake
In contrast, carbohydrate-based IV iron preparations, such as iron sucrose and ferric carboxymaltose, are nanoparticles that are primarily taken up by macrophages of the reticuloendothelial system.[20] Within the macrophages, the iron-carbohydrate complex is degraded, and the iron is then released to bind to transferrin for transport to the bone marrow. This process is regulated by hepcidin, which can lead to iron sequestration in macrophages during inflammatory states.
Comparative Efficacy and Safety
Clinical trial data provides valuable insights into the comparative efficacy and safety of different iron compounds.
Efficacy
| Outcome Measure | This compound (FPC) | Iron Sucrose | Ferric Carboxymaltose (FCM) |
| Hemoglobin Increase | Maintains hemoglobin levels effectively in hemodialysis patients.[1][2] | Effective in increasing hemoglobin levels. | May offer a more significant improvement in hemoglobin levels compared to iron sucrose in some populations.[14] |
| Iron Store Repletion (Ferritin) | Minimal increase in ferritin, avoiding iron overload.[1][18] | Increases ferritin levels. | Superior efficacy in replenishing iron stores.[13] |
| Erythropoiesis-Stimulating Agent (ESA) Sparing Effect | May reduce the dose requirements for ESAs.[1][2] | Less evidence for a significant ESA sparing effect. | May reduce the need for ESAs. |
Safety and Tolerability
The safety profiles of IV iron formulations are a critical consideration.
| Adverse Event Profile | This compound (FPC) | Iron Sucrose | Ferric Carboxymaltose (FCM) |
| Hypersensitivity Reactions | Not associated with an increased risk of serious hypersensitivity reactions.[1][2] | Lower risk compared to iron dextran. | Rare.[13] |
| Inflammation and Oxidative Stress | Not associated with increased levels of inflammation or oxidative stress.[1][21] | Can induce transient oxidative stress. | Can induce transient oxidative stress. |
| Hypophosphatemia | Lower risk.[22] | Not a common side effect. | Associated with a risk of transient hypophosphatemia.[13] |
| Common Side Effects | Adverse event profile similar to placebo.[1] | Hypotension, dizziness, headache, nausea, muscle cramps.[14] | Nausea, changes in taste, headache, injection site reactions.[14] |
Signaling Pathways in Iron Metabolism
The regulation of iron homeostasis is a complex process involving intricate signaling pathways.
The Hepcidin-Ferroportin Axis
Hepcidin is the master regulator of systemic iron homeostasis.[23][24] It is a peptide hormone primarily produced by the liver in response to iron levels and inflammation.[25][26] Hepcidin acts by binding to the iron exporter ferroportin, leading to its internalization and degradation.[23][25] This blocks the release of iron from enterocytes, macrophages, and hepatocytes into the circulation.
The BMP/SMAD Signaling Pathway
The expression of hepcidin is primarily regulated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[25][27] Increased iron stores lead to the upregulation of BMP6 in liver sinusoidal endothelial cells. BMP6 then binds to its receptors on hepatocytes, leading to the phosphorylation of SMAD proteins (SMAD1/5/8). Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce hepcidin gene transcription.
Impact of Different Iron Compounds on Signaling
-
This compound (FPC): By donating iron directly to transferrin and bypassing the reticuloendothelial system, FPC has been shown to not induce significant increases in hepcidin levels.[1][17] This is a key advantage, particularly in patients with chronic inflammation where hepcidin levels are already elevated.
-
Carbohydrate-Based Iron Compounds: These compounds, after being processed by macrophages, lead to an increase in plasma iron, which in turn stimulates hepcidin production through the BMP/SMAD pathway. This can contribute to the sequestration of iron and limit its immediate availability for erythropoiesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of iron compounds.
In Vitro Iron Bioavailability using Caco-2 Cell Model
This protocol assesses the bioavailability of iron from different compounds by measuring ferritin formation in Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like properties.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
6-well culture plates
-
Test iron compounds
-
Ferritin ELISA kit
-
Protein assay kit
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seeding: Seed Caco-2 cells onto 6-well plates at a density of 5 x 10⁴ cells/cm² and grow for 14-21 days to allow for differentiation.
-
Iron Treatment: Prepare solutions of the test iron compounds in serum-free DMEM. Aspirate the culture medium from the differentiated Caco-2 cells and replace it with the iron-containing medium.
-
Incubation: Incubate the cells with the iron compounds for 24 hours.
-
Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer.
-
Ferritin and Protein Quantification: Determine the ferritin concentration in the cell lysates using a ferritin ELISA kit and the total protein concentration using a protein assay kit.
-
Data Analysis: Express the iron bioavailability as the ratio of ferritin (ng) to total protein (mg).
Induction of Iron Deficiency Anemia in a Rat Model
This protocol describes a common method for inducing iron deficiency anemia in rats for the in vivo evaluation of iron therapies.
Materials:
-
Weanling Sprague-Dawley or Wistar rats
-
Iron-deficient diet (typically <5 ppm iron)
-
Standard rat chow (control group)
-
Metabolic cages for sample collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Hematology analyzer
Procedure:
-
Animal Acclimation: Acclimate weanling rats to the housing facility for one week on a standard diet.
-
Dietary Intervention: Divide the rats into a control group (fed standard chow) and an iron-deficient group (fed an iron-deficient diet).
-
Induction Period: Maintain the rats on their respective diets for 4-6 weeks.
-
Monitoring: Monitor the body weight and food intake of the rats regularly.
-
Blood Collection: Collect blood samples weekly or bi-weekly via the tail vein or retro-orbital sinus.
-
Hematological Analysis: Analyze the blood samples for hemoglobin, hematocrit, red blood cell count, and other hematological parameters using a hematology analyzer.
-
Confirmation of Anemia: Confirm the induction of iron deficiency anemia by significantly lower hemoglobin levels in the iron-deficient group compared to the control group.
Measurement of Serum Hepcidin by ELISA
This protocol outlines the steps for quantifying serum hepcidin levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Materials:
-
Serum samples
-
Hepcidin ELISA kit (containing pre-coated microplate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Sample Addition: Add standards and serum samples to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate according to the kit's instructions to allow hepcidin to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Wash the plate again.
-
Streptavidin-HRP Addition: Add streptavidin-HRP to each well and incubate.
-
Washing: Perform a final wash.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the hepcidin concentration in the samples by comparing their absorbance to the standard curve.[9][14][19][20][28][29]
Measurement of Oxidative Stress (Malondialdehyde) by TBARS Assay
This protocol describes the thiobarbituric acid reactive substances (TBARS) assay, a common method for measuring malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.
Materials:
-
Plasma or serum samples
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) (as an antioxidant)
-
MDA standard
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Add BHT to the samples to prevent further oxidation during the assay.
-
Protein Precipitation: Add TCA to the samples to precipitate proteins. Centrifuge and collect the supernatant.
-
Reaction with TBA: Add TBA solution to the supernatant and heat the mixture (e.g., at 95°C for 60 minutes) to allow the reaction between MDA and TBA to form a colored product.
-
Cooling and Measurement: Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically 532 nm for absorbance).
-
Data Analysis: Calculate the MDA concentration in the samples by comparing their readings to a standard curve prepared with a known concentration of MDA.[3][5][27][30][31]
Conclusion
This compound represents a significant advancement in iron replacement therapy. Its unique mechanism of direct iron donation to transferrin, bypassing the reticuloendothelial system, offers several potential advantages over traditional carbohydrate-based iron compounds. These include a favorable safety profile with a low risk of hypersensitivity reactions and minimal induction of inflammation and oxidative stress. Furthermore, the lack of significant hepcidin upregulation with FPC administration is a crucial benefit, particularly for patients with chronic inflammatory conditions.
The comparative data and detailed experimental protocols provided in this technical guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and long-term safety of FPC against a broader range of iron compounds in various patient populations. The continued exploration of the intricate signaling pathways governing iron metabolism will undoubtedly pave the way for the development of even more targeted and effective therapies for iron-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Hemojuvelin and bone morphogenetic protein (BMP) signaling in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Morphogenetic Proteins as Regulators of Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bone morphogenic proteins in iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 11. OmicsDI: Home [omicsdi.org]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative rates of adverse events with different formulations of intravenous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nutriweb.org.my [nutriweb.org.my]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. DOT Language | Graphviz [graphviz.org]
- 24. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 25. researchgate.net [researchgate.net]
- 26. cosmobiousa.com [cosmobiousa.com]
- 27. hoelzel-biotech.com [hoelzel-biotech.com]
- 28. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 29. resources.rndsystems.com [resources.rndsystems.com]
- 30. interchim.fr [interchim.fr]
- 31. ethosbiosciences.com [ethosbiosciences.com]
The Biological Fate of Pyrophosphate and Citrate from Ferric Pyrophosphate Citrate (FPC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferric Pyrophosphate Citrate (B86180) (FPC) is a novel intravenous iron replacement therapy approved for the treatment of iron deficiency anemia in patients with chronic kidney disease on hemodialysis.[1][2][3] Its unique mechanism involves the direct donation of iron to transferrin, bypassing the reticuloendothelial system.[1][4][5][6] Upon iron release, pyrophosphate and citrate are liberated into the systemic circulation. While the pharmacokinetics of the iron component are well-characterized, the biological fate of the pyrophosphate and citrate moieties is less documented in dedicated studies of FPC. This guide synthesizes the known metabolic pathways of endogenous pyrophosphate and citrate to elucidate their expected biological fate following FPC administration. It also provides an overview of the experimental methodologies required for their quantitative analysis and the study of their metabolic pathways.
Introduction to Ferric Pyrophosphate Citrate
FPC is a complex of ferric iron, pyrophosphate, and citrate.[4] Administered intravenously, it serves as a source of soluble iron that is readily available for binding to transferrin and subsequent incorporation into hemoglobin.[1] The pyrophosphate and citrate components act as ligands to stabilize the ferric iron in a soluble form.
Biological Fate of Pyrophosphate from FPC
Upon dissociation from the iron core, pyrophosphate enters the endogenous pyrophosphate pool.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Pyrophosphate
-
Absorption and Distribution: As FPC is administered intravenously, the pyrophosphate component is 100% bioavailable to the systemic circulation. It is distributed throughout the extracellular fluid.
-
Metabolism: The primary metabolic pathway for inorganic pyrophosphate (PPi) is hydrolysis into two molecules of inorganic phosphate (B84403) (Pi) by the enzyme tissue-nonspecific alkaline phosphatase (TNAP). This occurs on the surface of various cells, including vascular smooth muscle cells and osteoblasts. Another key enzyme in extracellular PPi homeostasis is ectonucleotide pyrophosphatase/phosphodiesterase 1 (eNPP1), which generates PPi from ATP.
-
Excretion: The resulting inorganic phosphate is handled by the kidneys, where it is filtered and reabsorbed.[7] The regulation of phosphate excretion is a complex process involving parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23).[7]
Signaling Pathways of Pyrophosphate
Inorganic pyrophosphate is a known regulator of mineralization. It acts as a potent inhibitor of hydroxyapatite (B223615) crystal formation and growth, thereby preventing soft tissue calcification. While inositol (B14025) pyrophosphates are recognized signaling molecules, the direct signaling roles of inorganic pyrophosphate beyond mineralization are not as well-defined.
Biological Fate of Citrate from FPC
Citrate released from FPC joins the endogenous citrate pool and is subject to its well-established metabolic pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Citrate
-
Absorption and Distribution: Intravenous administration of FPC results in 100% bioavailability of the citrate component. Citrate is distributed throughout the body, with approximately 90% of the body's total citrate residing in mineralized tissues.
-
Metabolism: Citrate is a central intermediate in the tricarboxylic acid (TCA) or Krebs cycle, which occurs in the mitochondria of all aerobic cells.[8] It is metabolized to generate ATP, the primary energy currency of the cell. In the cytosol, citrate can be converted by ATP citrate lyase into acetyl-CoA, a precursor for fatty acid and cholesterol synthesis.[9] The liver is a primary site of citrate metabolism.[10]
-
Excretion: Citrate is freely filtered by the glomeruli in the kidneys and is largely reabsorbed in the proximal tubules. A small fraction is excreted in the urine.
Signaling Pathways of Citrate
Citrate can act as an allosteric regulator of several key metabolic enzymes. For instance, it inhibits phosphofructokinase, a key regulatory enzyme in glycolysis, and activates acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis.[8] Emerging research suggests that citrate may also play a role in inflammation and cancer metabolism.
Quantitative Data
While extensive pharmacokinetic data exists for the iron component of FPC, there is a notable lack of publicly available quantitative data on the plasma concentrations, half-life, and excretion of the pyrophosphate and citrate moieties following FPC administration. The available literature primarily states that they are released in "physiologic quantities."
Table 1: Pharmacokinetic Parameters of Total Serum Iron Following Intravenous FPC Administration in Healthy Subjects [11][12][13]
| Dose (mg of Iron) | Cmax (µmol/L) | Tmax (hours) | AUCt (h*µmol/L) | Half-life (hours) |
| 2.5 | 33.46 ± 4.83 | 4.09 ± 0.19 | 201.98 ± 46.73 | 1.2 - 2 |
| 5.0 | Data not specified | Data not specified | Data not specified | 1.2 - 2 |
| 7.5 | Data not specified | Data not specified | Data not specified | 1.2 - 2 |
| 10.0 | Data not specified | Data not specified | Data not specified | 1.2 - 2 |
| 15.0 | Data not specified | Data not specified | Data not specified | 1.2 - 2 |
| 20.0 | Data not specified | Data not specified | Data not specified | 1.2 - 2 |
Note: The table presents data for the iron component. Specific pharmacokinetic data for pyrophosphate and citrate from FPC are not available in the cited literature.
Experimental Protocols
Quantification of Pyrophosphate in Biological Samples
Method: Enzymatic Assay[14][15][16][17][18]
-
Principle: This method utilizes the enzyme ATP sulfurylase to convert pyrophosphate into ATP in the presence of adenosine (B11128) 5'-phosphosulfate (APS). The resulting ATP is then quantified using a luciferase-based bioluminescence assay.
-
Sample Preparation: Plasma samples should be collected in tubes containing EDTA to prevent ex vivo pyrophosphate generation. Samples are then deproteinized, often by ultrafiltration.
-
Procedure:
-
Prepare a reaction mixture containing ATP sulfurylase, APS, and a luciferase/luciferin reagent.
-
Add the deproteinized sample to the reaction mixture.
-
Measure the light emission using a luminometer.
-
Quantify the pyrophosphate concentration by comparing the signal to a standard curve generated with known concentrations of pyrophosphate.
-
Quantification of Citrate in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[19][20][21][22][23]
-
Principle: This is a highly sensitive and specific method for the quantification of small molecules. Citrate is separated from other plasma components by liquid chromatography and then detected and quantified by mass spectrometry.
-
Sample Preparation:
-
Spike plasma samples with a stable isotope-labeled internal standard of citrate.
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or may require derivatization to improve chromatographic properties.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate citrate using a suitable column (e.g., reversed-phase or HILIC).
-
Detect and quantify citrate and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Biological fate of this compound (FPC) components.
Caption: Experimental workflow for pyrophosphate quantification.
Caption: Experimental workflow for citrate quantification.
Conclusion
The pyrophosphate and citrate moieties of FPC are expected to enter their respective endogenous metabolic pathways following intravenous administration. Pyrophosphate is primarily hydrolyzed to phosphate, which is then handled by the kidneys, while also playing a role in the regulation of mineralization. Citrate is a key substrate for cellular energy production via the Krebs cycle and a precursor for biosynthesis, with its clearance also managed by the kidneys. While the qualitative fate of these components can be inferred from established biochemical principles, a significant gap exists in the public domain regarding their quantitative pharmacokinetics and mass balance following FPC administration. Further studies are warranted to fully characterize the disposition of these ligands and to investigate any potential dose-dependent signaling effects. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
- 1. These highlights do not include all the information needed to use TRIFERIC safely and effectively. See full prescribing information for TRIFERIC. TRIFERIC ® (this compound) solution, for hemodialysis use TRIFERIC ® (this compound) for solution, for hemodialysis use Initial U.S. Approval: 2015 [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kidney and Phosphate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Central Role of Citrate in the Metabolism of Cancer Cells and Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrate metabolism | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A rapid, enzymatic assay for measurement of inorganic pyrophosphate in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A new enzymatic assay to quantify inorganic pyrophosphate in plasma - Repository of the Academy's Library [real.mtak.hu]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. benchchem.com [benchchem.com]
- 20. Validation of a LC-MS/MS assay for citric acid, cysteine and oxalic acid determination and its application to explore pre-analytical sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Portico [access.portico.org]
- 23. researchgate.net [researchgate.net]
Ferric pyrophosphate citrate interaction with transferrin
An In-depth Technical Guide on the Interaction of Ferric Pyrophosphate Citrate (B86180) with Transferrin
Introduction
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. Its transport and delivery are meticulously regulated to prevent the toxic effects of free, redox-active iron. The primary protein responsible for iron transport in the bloodstream is transferrin (Tf), which binds ferric iron (Fe³⁺) with high affinity and delivers it to cells via receptor-mediated endocytosis.
Traditional intravenous (IV) iron therapies consist of iron-carbohydrate nanoparticles. These complexes require processing by macrophages in the reticuloendothelial system to release iron, which is then loaded onto transferrin.[1][2][3][4] This process can lead to iron sequestration, inflammation, and the generation of non-transferrin-bound iron (NTBI), a potentially toxic form of iron associated with oxidative stress.[1]
Ferric pyrophosphate citrate (FPC) is a novel, carbohydrate-free, water-soluble iron salt approved for parenteral administration.[3][5][6] It represents a different paradigm in iron replacement therapy. Unlike iron-carbohydrate nanoparticles, FPC is designed to donate iron directly to circulating apo-transferrin, bypassing macrophage processing and mimicking a more physiological pathway of iron delivery.[1][4][7] This technical guide provides a detailed examination of the physicochemical properties of FPC, the structure of transferrin, and the molecular interactions governing the efficient and rapid transfer of iron from FPC to transferrin.
Physicochemical Properties of this compound (FPC)
FPC is a complex iron salt, not a nanoparticle. X-ray absorption spectroscopy has shown that in its solid state and in solution, the FPC complex consists of a central iron (III) atom coordinated by one pyrophosphate molecule and two citrate molecules.[3][5][6] The molecular formula is Fe₄(C₆H₄O₇)₃(H₂P₂O₇)₂(P₂O₇) with a molecular weight of approximately 1313 Daltons.[4][8] This structure renders FPC highly water-soluble and stable in aqueous solutions for extended periods.[5][6] The tight complexation of the ferric ion by pyrophosphate and citrate ligands minimizes the presence of free iron, enhancing its safety profile.[8][9]
The Structure of Transferrin
Human serum transferrin is a single-chain glycoprotein (B1211001) of approximately 80 kDa.[10] The protein is folded into two homologous lobes, the N-lobe and the C-lobe. Each lobe is further divided into two domains, creating a deep cleft that houses a single high-affinity iron-binding site.[11] Therefore, one molecule of transferrin can bind up to two Fe³⁺ ions, existing in apo-Tf (iron-free), monoferric (one iron), or diferric (two irons) states.
The binding of iron is exceptionally tight (affinity constant Kₐ > 10²⁰ M⁻¹) and requires the concomitant binding of a synergistic anion, typically carbonate (CO₃²⁻) under physiological conditions.[11] Upon iron binding, transferrin undergoes a significant conformational change from an "open" (apo) to a "closed" (holo) state, which is critical for its interaction with the transferrin receptor on the cell surface.[11]
The Interaction Mechanism: Direct Iron Donation
The mechanism of iron delivery by FPC is unique among parenteral iron therapies. It involves the direct and rapid donation of iron to apo-transferrin, bypassing the reticuloendothelial system.[1][4][7] This direct pathway avoids the hepcidin-induced block on iron egress from macrophages, a common issue in patients with chronic inflammation.[4][7]
Kinetic studies have demonstrated that FPC achieves 100% iron loading of human apo-transferrin within 10 minutes, a rate comparable to that of the well-characterized iron donor Fe-NTA.[1][4] This rapid transfer limits the circulation time of the FPC complex and prevents the generation of NTBI.[1]
The crystal structure of FPC-bound human transferrin, resolved at 2.6 Å, provides critical insights into the final state of the interaction.[1][4] The structure reveals that FPC donates iron to both the N-lobe and C-lobe binding sites.[1][4] A key finding is the role of the FPC ligand as a synergistic anion. In the N-lobe, the iron atom is coordinated by transferrin residues and a pyrophosphate anion from the FPC molecule.[1][4] In the C-lobe, the synergistic anion is the more typical carbonate.[1][4] In both sites, the iron atom is fully encapsulated, protecting it from unwanted redox reactions.[1][2][3][4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Using Proteins in a Bioinorganic Laboratory Experiment: Iron Loading and Removal from Transferrin | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. Crystallization and X-ray diffraction studies of a soluble form of the human transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. diasys-diagnostics.com [diasys-diagnostics.com]
- 11. X-ray structures of transferrins and related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ferric Pyrophosphate Citrate for Iron Fortification of Food
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric pyrophosphate citrate (B86180) (FPPC) is a novel iron compound increasingly utilized for the fortification of food products. Its growing popularity stems from its high bioavailability and superior sensory characteristics compared to traditional iron sources like ferrous sulfate. This document provides detailed application notes and protocols for the use of ferric pyrophosphate citrate in food fortification, covering its physicochemical properties, bioavailability, analytical methods for its quantification, and protocols for sensory evaluation and stability testing.
Physicochemical Properties of this compound
This compound is a complex of iron (III) with pyrophosphate and citrate. Its unique structure contributes to its stability and solubility, making it a versatile fortificant for a wide range of food matrices.
| Property | Value | Reference |
| Appearance | Yellow to green amorphous powder | [1] |
| Molecular Formula | [Fe4 3+(C6H5O7)3(P2O7)3] | [1] |
| Molecular Mass | ~1313 g/mol | [1] |
| Solubility in Water | Freely soluble (>100 g/L) | [1] |
| Solubility in Organic Solvents | Insoluble in most organic solvents (e.g., MeOH, Acetone) | [1] |
| pH (5% solution in water) | ~6.0 | [1] |
| Thermal Decomposition | 263 ± 3°C | [1] |
Bioavailability and Mechanism of Action
This compound exhibits high bioavailability, with studies indicating absorption rates comparable to or even exceeding that of ferrous sulfate, a common iron fortificant.[2] The presence of citrate and pyrophosphate in the complex plays a crucial role in its absorption and metabolic pathway.
Signaling Pathway of Iron Absorption
The absorption of iron from this compound is a multi-step process that occurs primarily in the duodenum. The acidic environment of the stomach aids in the initial dissolution of the complex. In the small intestine, the iron is absorbed by enterocytes through a combination of mechanisms.
Application in Food Fortification
This compound can be incorporated into a variety of food products with minimal impact on their sensory properties.
| Food Matrix | Recommended Fortification Level (mg Fe/100g) | Reference |
| Infant Cereals | 5 - 15 | [3] |
| Dairy Products (Yogurt, Milk) | 5 - 10 | [3] |
| Baked Goods (Bread, Biscuits) | 10 - 20 | [4][5] |
| Extruded Rice | 4 (per meal) | [2] |
| Wheat Flour | 2.8 - 4.25 | [4] |
Experimental Protocols
Quantification of this compound in Fortified Foods
Principle: This protocol describes the determination of total iron content in a fortified food sample using atomic absorption spectroscopy (AAS) after acid digestion.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Iron standard solutions (for calibration curve)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Hot plate
-
Atomic Absorption Spectrophotometer
Procedure:
-
Sample Preparation: Accurately weigh a homogenized sample of the fortified food product (1-5 g, depending on the expected iron concentration) into a digestion flask.
-
Acid Digestion: Add a 3:1 mixture of concentrated HNO₃ and HCl to the flask. Heat the mixture on a hot plate in a fume hood until the sample is completely digested and the solution is clear.
-
Dilution: Allow the digest to cool, then quantitatively transfer it to a volumetric flask and dilute to a known volume with deionized water.
-
AAS Analysis: Aspirate the diluted sample into the AAS and measure the absorbance at the appropriate wavelength for iron (typically 248.3 nm).
-
Quantification: Determine the iron concentration in the sample by comparing its absorbance to a calibration curve prepared from standard iron solutions.
In Vitro Bioavailability Assessment using Caco-2 Cell Model
Principle: This protocol utilizes the Caco-2 human intestinal cell line to model the absorption of iron from a fortified food product after simulated gastrointestinal digestion. Iron uptake is quantified by measuring the ferritin concentration in the cell lysate.[6]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
Bile extract (porcine)
-
Ferritin ELISA kit
-
6-well cell culture plates with inserts
-
Spectrophotometer (for ELISA reading)
Procedure:
-
Cell Culture: Culture Caco-2 cells in a suitable medium until they form a confluent monolayer on cell culture inserts.
-
Simulated Gastric Digestion: Homogenize the fortified food sample and adjust the pH to 2.0 with HCl. Add pepsin and incubate at 37°C for 1-2 hours with gentle shaking.
-
Simulated Intestinal Digestion: Adjust the pH of the gastric digest to 7.0 with NaHCO₃. Add a mixture of pancreatin and bile extract and incubate at 37°C for 2 hours with gentle shaking.
-
Cell Exposure: Apply the intestinal digest to the apical side of the Caco-2 cell monolayer and incubate for 2 hours.
-
Cell Lysis and Ferritin Assay: After incubation, wash the cells and lyse them. Determine the ferritin concentration in the cell lysate using a commercial ELISA kit.
-
Data Analysis: Compare the ferritin concentration of cells exposed to the fortified food with that of cells exposed to a control (unfortified food) and a reference iron source (e.g., ferrous sulfate).
Sensory Evaluation of Fortified Foods
Principle: This protocol describes a triangle test to determine if there is a perceivable sensory difference between a food product fortified with this compound and an unfortified control.
Materials:
-
Fortified food product
-
Unfortified control food product
-
Identical, coded sample containers
-
Water for palate cleansing
-
Panel of at least 20-30 untrained consumer panelists
Procedure:
-
Sample Preparation: Prepare three samples for each panelist: two will be the control product (A) and one will be the fortified product (B), or vice versa. The presentation order should be randomized for each panelist (e.g., AAB, ABA, BAA, ABB, BAB, BBA).
-
Panelist Instructions: Instruct each panelist to taste the samples from left to right and identify the sample that is different from the other two.
-
Data Collection: Record the number of correct identifications.
-
Statistical Analysis: Analyze the results using a chi-square test or by comparing the number of correct responses to a statistical table for triangle tests to determine if the difference is statistically significant.
Stability Testing of this compound in Food Matrices
Principle: This protocol outlines an accelerated shelf-life study to evaluate the stability of this compound in a food product under controlled, elevated temperature and humidity conditions.
Materials:
-
Fortified food product packaged in its final commercial packaging
-
Environmental chamber capable of maintaining constant temperature and humidity
-
Analytical equipment for iron quantification (as described in section 5.1)
Procedure:
-
Storage Conditions: Place the packaged food product in an environmental chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
Sampling: At predetermined time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber.
-
Analysis: Analyze the iron content of the samples as described in the quantification protocol (section 5.1). Also, evaluate sensory properties (e.g., color, taste, odor) and physical characteristics (e.g., texture, appearance).
-
Data Analysis: Plot the iron concentration and sensory scores over time to determine the degradation rate and predict the shelf-life of the product under normal storage conditions.
Conclusion
This compound is a promising iron fortificant for a wide range of food products. Its high bioavailability and excellent sensory profile make it a superior alternative to traditional iron sources. The protocols outlined in this document provide a framework for researchers and food developers to effectively incorporate and evaluate this compound in their products, contributing to the development of more nutritious and appealing fortified foods.
References
Application Notes: Ferric Pyrophosphate Citrate for Caco-2 Cell Iron Uptake Studies
Introduction
Iron deficiency is a leading global nutritional challenge. Ferric pyrophosphate (Fe₄(P₂O₇)₃) is a water-insoluble iron compound frequently used in food fortification due to its minimal sensory impact.[1] To enhance its solubility and bioavailability, it is often complexed with citrate (B86180) to form ferric pyrophosphate citrate (FPC). Understanding the intestinal absorption of iron from FPC is critical for developing effective fortification strategies. The human colon adenocarcinoma cell line, Caco-2, is a well-established and valuable in vitro model for the intestinal epithelium.[1] When cultured, these cells differentiate into a polarized monolayer that mimics the absorptive enterocytes of the small intestine, making them ideal for studying nutrient uptake, including iron.[1][2][3][4]
These application notes provide a comprehensive protocol for assessing iron uptake from FPC using the Caco-2 cell model. The procedure involves the preparation of a soluble FPC solution, culture and differentiation of Caco-2 cells, execution of an iron uptake assay, and quantification of intracellular iron, primarily through the measurement of ferritin formation.[1][2]
Principle of the Assay
The Caco-2 cell bioassay for iron bioavailability operates on the principle that when these cells absorb iron, they increase the synthesis of the iron-storage protein, ferritin.[2][3][4] The amount of ferritin produced is proportional to the amount of iron taken up by the cells.[2][4] Therefore, by measuring ferritin concentration in cell lysates post-exposure to an iron source, one can determine the relative bioavailability of that iron.[2][3] This measurement is typically performed using an enzyme-linked immunosorbent assay (ELISA) and normalized to the total cell protein content.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from various studies investigating iron uptake in Caco-2 cells.
Table 1: Caco-2 Cell Culture and Differentiation Parameters
| Parameter | Value/Range | Notes | Source |
| Seeding Density | 5 x 10⁴ cells/cm² | For seeding on collagen-coated plates or Transwell inserts. | [1] |
| ~1.8 x 10⁵ cells/mL | For seeding in 6-well plates. | [5] | |
| Differentiation Period | 12 to 21 days | To allow for spontaneous differentiation into a polarized monolayer. | [1][6] |
| Medium Change | Every 2-3 days | During the differentiation period. | [1][6] |
| Pre-experiment Medium | Serum-free medium (e.g., MEM) | Applied 24 hours prior to the experiment to minimize external iron. | [1][5] |
Table 2: Iron Treatment and Assay Conditions
| Parameter | Value/Range | Compound(s) | Notes | Source |
| Iron Concentration | 20 µM Fe | Soluble Ferric Pyrophosphate (SFP) | Final concentration for treatment. | [1] |
| 30 µM Fe | Nano-sized Ferric Phosphate | For a 24-hour incubation to measure ferritin. | [1][6][7] | |
| 100 µM Fe | Nano-sized Ferric Phosphate | For a 1-hour incubation followed by a 23-hour chase period. | [1][6] | |
| Incubation Time | 1 hour | Nano-sized Ferric Phosphate | Followed by a 23-hour chase in fresh medium for ferritin formation. | [1][5][6] |
| 24 hours | Nano-sized Ferric Phosphate | Continuous exposure for ferritin measurement. | [1][6][7] | |
| Uptake Enhancers | Ascorbic Acid (20:1 molar ratio to Fe) | Soluble Ferric Pyrophosphate (SFP) | Increased ferritin formation by 3-fold. | [1][6] |
| Uptake Inhibitors | Calcium Chloride (2.5 mM) | Ferric Ammonium Citrate (FAC), NP-FePO₄ | Decreases apical protein expression of DMT1. | [6] |
| Chlorpromazine (100 µM) | NP-FePO₄ | Inhibitor of clathrin-mediated endocytosis. | [5][6] | |
| Control Compounds | Ferric Ammonium Citrate (FAC) | N/A | A well-absorbed form of iron used as a positive control. | [1][6] |
| Ferrous Sulfate | N/A | A highly bioavailable iron source. | [5] |
Experimental Protocols
Protocol 1: Preparation of Soluble this compound (FPC)
Due to the low water solubility of ferric pyrophosphate, chelation with citrate is necessary to prepare a stable, soluble stock solution for cell culture experiments.[8]
Materials:
-
Ferric Pyrophosphate (Fe₄(P₂O₇)₃)
-
Citric Acid or Sodium Citrate
-
Sodium Pyrophosphate
-
High-purity water
-
Magnetic stirrer and heat plate
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate Molar Ratios: A molar ratio of approximately 1:1:0.5 for Fe³⁺:Citrate:Pyrophosphate is effective for creating a soluble chelate.[8][9]
-
Dissolution: In a beaker, dissolve the calculated amounts of citric acid (or sodium citrate) and sodium pyrophosphate in high-purity water with stirring.[8]
-
Add Ferric Pyrophosphate: Slowly add the ferric pyrophosphate powder to the citrate-pyrophosphate solution while continuously stirring.[8]
-
Heating (Optional): Gently heat the solution to 50-60°C to facilitate dissolution. Avoid boiling.[8]
-
Cooling and pH Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Adjust the pH to a physiologically compatible range (e.g., 7.0-7.4) if necessary.
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter. Store at 4°C. It is recommended to prepare fresh solutions for each experiment to ensure stability.[8]
Protocol 2: Caco-2 Cell Culture and Differentiation
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin/streptomycin[6]
-
Collagen-coated multi-well plates or Transwell inserts
-
Minimum Essential Medium (MEM)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture incubator (37°C, 5% CO₂, 95% humidity)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto collagen-coated multi-well plates at a density of approximately 5 x 10⁴ cells/cm².[1]
-
Differentiation: Culture the cells for 12-21 days to allow for spontaneous differentiation. Change the culture medium every 2-3 days.[1][6]
-
Pre-experiment Conditioning: Twenty-four hours before starting the iron uptake experiment, aspirate the standard culture medium and replace it with serum-free MEM. This step minimizes confounding iron from the serum.[1][5]
Protocol 3: Iron Uptake Assay
Materials:
-
Differentiated Caco-2 cell monolayers
-
Prepared FPC working solution (diluted in MEM)
-
Control iron solutions (e.g., Ferric Ammonium Citrate) and blanks (MEM only)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., CelLytic M)[1]
Procedure:
-
Prepare Treatment Solutions: Dilute the FPC stock solution and control iron solutions to their final desired concentrations in pre-warmed MEM.
-
Remove Medium: Aspirate the serum-free MEM from the differentiated Caco-2 cell monolayers.[1]
-
Wash Cells: Gently wash the cell monolayers once with pre-warmed PBS.[1]
-
Iron Treatment: Add the treatment solutions (FPC, controls, blank) to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour for a pulse-chase experiment or 24 hours for continuous exposure) at 37°C.[1][6]
-
Post-Incubation Wash:
-
For a pulse-chase experiment (e.g., 1-hour uptake): Remove the iron-containing medium, wash the cells three times with ice-cold PBS-EDTA (2 mM) to remove surface-bound iron, and add fresh, pre-warmed MEM. Incubate for an additional 23 hours to allow for ferritin formation.[5][6]
-
For continuous exposure (e.g., 24-hour uptake): Proceed directly to the next step.
-
-
Final Wash: Remove the medium and wash the cells twice with ice-cold PBS.[1][6]
-
Cell Lysis: Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells.
-
Harvest Lysate: Collect the cell lysate and centrifuge to pellet cell debris. Transfer the supernatant to a new tube for analysis.[1][6]
Protocol 4: Quantification of Cellular Iron Uptake via Ferritin Assay
The most common method to indirectly quantify iron uptake is by measuring the formation of ferritin.[1][2]
Materials:
-
Cell lysates from Protocol 3
-
Human ferritin ELISA kit
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Microplate reader
Procedure:
-
Protein Quantification: Determine the total protein concentration in a small aliquot of each cell lysate using a standard protein assay. This is crucial for normalization.[1]
-
Ferritin ELISA: Perform the ferritin ELISA on the cell lysates according to the kit manufacturer's protocol.
-
Data Analysis:
-
Calculate the ferritin concentration (e.g., in ng/mL) for each sample from the ELISA standard curve.
-
Normalize the ferritin concentration to the total protein concentration determined in step 1. The final result is typically expressed as ng ferritin / mg total cell protein.[6]
-
Compare the normalized ferritin values between different treatment groups (FPC, controls, blank) to determine relative iron uptake.
-
Alternative Quantification Method:
-
Electrothermal Atomic Absorption Spectrometry (ET-AAS): This is a highly sensitive method for the direct determination of total iron content in cell lysates, providing a direct quantification of the iron element rather than a biological response.[10]
Visualizations
Caption: Experimental workflow for FPC iron uptake studies in Caco-2 cells.
Caption: Proposed mechanisms of FPC iron uptake by Caco-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 10. Determination of Iron in Caco-2 cells by ET-AAS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Models for Studying Ferric Pyrophosphate Citrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric pyrophosphate citrate (B86180) (FPC) is a water-soluble, complex iron salt designed for parenteral administration to manage iron balance. Unlike traditional intravenous iron-carbohydrate complexes, FPC donates iron directly to transferrin, bypassing the reticuloendothelial system. This unique mechanism of action suggests a potential for efficient iron delivery with a favorable safety profile, particularly in patient populations prone to iron deficiency, such as those with chronic kidney disease (CKD). The following application notes and protocols provide a comprehensive overview of established and adaptable in vivo models for the preclinical evaluation of ferric pyrophosphate citrate. These models are essential for elucidating the pharmacokinetics, efficacy, and safety of FPC, thereby supporting its development and clinical application.
Application Notes
Animal Models of Iron Deficiency Anemia (IDA)
Rodent models of diet-induced iron deficiency anemia are fundamental for evaluating the efficacy of iron replacement therapies like FPC.
-
Model: Wistar or Sprague-Dawley rats are commonly used due to their susceptibility to dietary iron manipulation.
-
Induction: Anemia is induced by feeding the animals a low-iron diet (typically <5 mg iron/kg) for a period of 4 to 8 weeks. Phlebotomy can be combined with the low-iron diet to accelerate the onset and severity of anemia.
-
Key Parameters: Efficacy is primarily assessed by the restoration of hemoglobin levels. Other important parameters include serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and serum ferritin.
-
Application for FPC: These models are suitable for evaluating the bioavailability and hematopoietic effects of intravenously administered FPC. Dose-response studies can be conducted to determine the optimal therapeutic window.
Animal Models of Chronic Kidney Disease (CKD)
Given that a primary indication for FPC is in patients with CKD, animal models that mimic this condition are highly relevant.
-
Model: The Col4α3 knockout mouse is a well-established model of progressive kidney disease that recapitulates many features of human Alport syndrome, including a decline in renal function, proteinuria, and anemia. Another common model is the 5/6 nephrectomy model in rats, which induces chronic renal insufficiency.
-
Relevance: These models allow for the investigation of FPC's ability to manage anemia of CKD, where iron metabolism is often dysregulated due to inflammation and elevated hepcidin (B1576463) levels.
-
Key Parameters: In addition to hematological parameters, key endpoints include markers of renal function (e.g., serum creatinine, blood urea (B33335) nitrogen [BUN], and urinary albumin-to-creatinine ratio), serum phosphate, and fibroblast growth factor 23 (FGF23) levels.
-
Application for FPC: CKD models are crucial for studying the interplay between FPC, erythropoiesis, and mineral metabolism, a critical aspect of managing anemia in this patient population.
Non-Clinical Safety and Toxicology Models
Comprehensive safety and toxicology studies are mandatory for regulatory approval. Based on FDA reports, non-clinical safety studies for ferric pyrophosphate have been conducted in rats and dogs.
-
Models: Sprague-Dawley rats and Beagle dogs are standard species for toxicology studies.
-
Study Types: These include single-dose and repeat-dose toxicity studies, safety pharmacology, genetic toxicology, and developmental and reproductive toxicology (DART) studies.[1]
-
Administration Route: For parenteral drugs like FPC, the intravenous route is the most relevant for toxicity testing.[1]
-
Key Findings from Ferric Pyrophosphate Studies: Non-clinical studies on ferric pyrophosphate have identified the primary toxicity to be related to iron overload. Findings included iron deposition in various tissues such as the liver (hepatocytes and Kupffer cells), renal tubules, and pancreas.[1] Developmental toxicity was observed at maternally toxic doses.[1]
-
Application for FPC: These studies are essential for determining the no-observed-adverse-effect level (NOAEL) and for characterizing the overall safety profile of FPC before human clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies relevant to the in vivo evaluation of this compound and related compounds.
Table 1: Preclinical Toxicology of Ferric Pyrophosphate (Intravenous Administration) [1][2]
| Study Type | Species | Dose Levels | Key Findings |
| Fertility & Early Embryonic Development | Rat | Up to 40 mg/kg (maternally toxic dose) | No adverse effects on fertility or reproduction. |
| Embryo-fetal Development | Rat | Up to 30 mg/kg/day | No maternal or developmental toxicity. |
| 90 mg/kg/day (maternally toxic) | Post-implantation loss, decreased fetal body weight, and fetal malformations. | ||
| Embryo-fetal Development | Rabbit | Up to 20 mg/kg/day | No maternal or developmental toxicity. |
| 40 mg/kg/day (maternally toxic) | Vertebral malformations. | ||
| Pre- and Post-natal Development | Rat | Up to 30 mg/kg/day | No adverse effects on offspring survival, behavior, or reproductive parameters. |
| 90 mg/kg/day (maternally toxic) | Reduced number of live offspring and lower offspring body weights. | ||
| Repeat-Dose Toxicology | Rat, Dog | Not specified | Increased iron deposition in hepatocytes, Kupffer cells, and renal tubular epithelium. |
Table 2: Efficacy of Ferric Citrate in a Mouse Model of Chronic Kidney Disease (Col4α3 Knockout Mice)
| Parameter | Control (CKD) | Ferric Citrate (1% diet) | p-value |
| Serum Phosphate (mg/dl) | 14.3 (5.8) | 7.5 (1.8) | < 0.001 |
| Serum Iron (ug/dl) | 113 (82, 156) | 180 (145, 224) | 0.033 |
| Serum Creatinine (mg/dl) | ~1.5 | ~0.8 | < 0.01 |
| Blood Urea Nitrogen (mg/dl) | ~150 | ~80 | < 0.01 |
Table 3: Pharmacokinetics of Intravenous this compound in Healthy Human Volunteers [3]
| Dose (mg) / Infusion Time (h) | Cmax (µg/dL) | Tmax (h) | Apparent Half-life (h) |
| 2.5 / 4 | ~150 | End of infusion | 1.2 - 2.0 |
| 5.0 / 4 | ~200 | End of infusion | 1.2 - 2.0 |
| 7.5 / 4 | ~250 | End of infusion | 1.2 - 2.0 |
| 10 / 4 | ~300 | End of infusion | 1.2 - 2.0 |
| 15 / 12 | ~250 | End of infusion | 1.2 - 2.0 |
| 20 / 12 | ~300 | End of infusion | 1.2 - 2.0 |
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia in Rats
Objective: To induce a state of iron deficiency anemia in rats for the evaluation of iron replacement therapies.
Materials:
-
Male Wistar rats (weanling, ~50-60 g)
-
Low-iron diet (<5 mg iron/kg)
-
Standard rodent chow
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Anesthesia (e.g., isoflurane)
-
Analytical equipment for hematology and serum iron parameters
Procedure:
-
Acclimation: Acclimate weanling rats for one week on standard rodent chow.
-
Dietary Intervention:
-
Control Group: Continue feeding standard rodent chow.
-
IDA Group: Switch to a low-iron diet.
-
-
Duration: Maintain the respective diets for 4-6 weeks.
-
Monitoring: Monitor body weight and food consumption weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at regular intervals (e.g., every 2 weeks) to monitor the progression of anemia.
-
Anemia Confirmation: Anemia is typically confirmed by a significant decrease in hemoglobin (<10 g/dL), hematocrit, serum iron, and transferrin saturation compared to the control group.
-
FPC Administration: Once anemia is established, the IDA rats can be randomized into treatment groups to receive intravenous FPC at various doses or a vehicle control.
-
Efficacy Assessment: Continue to monitor hematological and iron parameters to assess the therapeutic effect of FPC.
Protocol 2: Evaluation of this compound in a Mouse Model of Chronic Kidney Disease
Objective: To assess the efficacy of FPC in managing anemia and mineral metabolism in a genetic mouse model of CKD.
Materials:
-
Col4α3 knockout mice and wild-type littermates
-
Standard mouse chow
-
Custom diet containing FPC (e.g., 1% by weight)
-
Metabolic cages
-
Blood and urine collection supplies
-
ELISA kits for FGF23 and other biomarkers
-
Equipment for measuring serum creatinine, BUN, and phosphate
Procedure:
-
Animal Model: Utilize Col4α3 knockout mice, which develop progressive kidney disease.
-
Treatment Groups: At a predefined age (e.g., 4-6 weeks), randomize knockout mice into two groups:
-
Control Group: Fed a standard diet.
-
FPC Group: Fed a diet supplemented with FPC.
-
A group of wild-type littermates on the standard diet should be included as a healthy control.
-
-
Treatment Duration: Administer the respective diets for a specified period (e.g., 5-6 weeks).
-
Sample Collection:
-
Collect urine over 24 hours using metabolic cages to measure albumin and creatinine.
-
At the end of the study, collect blood via cardiac puncture under terminal anesthesia.
-
Harvest tissues (kidneys, liver, spleen, bone) for histological analysis and gene expression studies.
-
-
Biochemical Analysis:
-
Measure serum creatinine, BUN, phosphate, and iron parameters.
-
Determine hemoglobin and other hematological values from whole blood.
-
Measure serum FGF23 levels using an ELISA kit.
-
-
Histology and Gene Expression:
-
Perform histological staining of kidney sections to assess fibrosis and inflammation.
-
Analyze gene expression of markers related to iron metabolism, inflammation, and fibrosis in relevant tissues via qPCR.
-
-
Data Analysis: Compare the measured parameters between the different experimental groups using appropriate statistical methods.
Visualizations
References
Ferric Pyrophosphate Citrate: An Advanced Iron Source for Microbial Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all microorganisms, playing a critical role as a cofactor in a vast array of enzymatic reactions, including cellular respiration, DNA biosynthesis, and nitrogen fixation. The bioavailability of iron in culture media can be a limiting factor for microbial growth and productivity. Ferric pyrophosphate citrate (B86180) (FPC) is a novel, highly water-soluble, complex iron salt that presents a promising alternative to traditional iron sources used in microbiology.[1][2] FPC is a stable complex of ferric iron (Fe³⁺) with pyrophosphate and citrate, which ensures high solubility and potential for enhanced bioavailability.[1][2] These application notes provide detailed protocols for utilizing and evaluating ferric pyrophosphate citrate as an iron source for various microorganisms.
Physicochemical Properties of this compound
This compound is a non-colloidal, complex iron salt with exceptional water solubility (>1000 mg/mL).[1][2] Spectroscopic analysis has shown that in its solid state and in solution, FPC consists of iron (III) complexed with one pyrophosphate and two citrate molecules.[1][2] This structure is stable for several months in solution, making it convenient for preparing stock solutions for culture media.[1]
| Property | Description | Source |
| Form | Complex iron salt | [1][2] |
| Composition | Iron (III) complexed with pyrophosphate and citrate | [1][2] |
| Solubility | Highly water-soluble (>1000 mg/mL) | [1][2] |
| Structure | Non-colloidal | [1] |
| Stability | Stable in solution for several months | [1] |
Mechanism of Iron Uptake by Microorganisms
While direct studies on the microbial uptake of this compound are limited, the mechanism can be inferred from known iron acquisition strategies in microorganisms. Bacteria and fungi have evolved sophisticated systems to acquire iron from their environment. These primarily include:
-
Siderophore-mediated uptake: Many microbes secrete low-molecular-weight chelating agents called siderophores, which have a high affinity for ferric iron. The iron-siderophore complex is then recognized by specific receptors on the cell surface and transported into the cell.
-
Reductive iron assimilation: This process involves the reduction of extracellular Fe³⁺ to the more soluble ferrous form (Fe²⁺) by cell surface reductases, followed by transport of Fe²⁺ across the cell membrane.[3]
-
Heme uptake: Pathogenic bacteria can acquire iron from host heme proteins.
-
Ferric citrate uptake systems: Several bacteria and yeast possess specific transport systems for the uptake of ferric citrate.[3][4] Given that FPC contains citrate, it is plausible that microorganisms equipped with ferric citrate transporters can utilize this complex.
The presence of citrate in the FPC complex may facilitate its uptake by microorganisms that have dedicated ferric citrate transport systems, such as Escherichia coli, Pseudomonas aeruginosa, and Aspergillus niger.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for supplementation of microbial culture media.
Materials:
-
This compound (pharmaceutical grade)
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile storage bottles
Procedure:
-
Weigh the desired amount of this compound powder under aseptic conditions.
-
Dissolve the powder in a pre-measured volume of sterile, deionized water to achieve a desired stock concentration (e.g., 10 mM). FPC is highly soluble, so gentle mixing should be sufficient.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage bottle.
-
Store the stock solution at 4°C, protected from light. The solution is stable for several months under these conditions.[1]
Protocol 2: Evaluating this compound as an Iron Source for Microbial Growth
This protocol provides a general method to compare the efficacy of FPC with other iron sources in supporting microbial growth.
Materials:
-
Microorganism of interest (bacterial or fungal strain)
-
Iron-deficient basal medium (e.g., M9 minimal medium for bacteria, or a custom defined medium for fungi)
-
Sterile stock solution of this compound (from Protocol 1)
-
Sterile stock solutions of other iron sources for comparison (e.g., ferrous sulfate, ferric chloride, ferric citrate) at the same molar concentration of iron.
-
Sterile culture vessels (e.g., flasks, 96-well plates)
-
Incubator
-
Spectrophotometer or plate reader
Procedure:
-
Prepare the iron-deficient basal medium. To ensure the medium is iron-limited, use high-purity reagents and consider treating with a chelating resin like Chelex-100.
-
Dispense the basal medium into sterile culture vessels.
-
Supplement the medium with different iron sources at a range of final concentrations (e.g., 1, 10, 50, 100 µM). Include a no-iron control.
-
Inoculate the media with the microorganism of interest at a standardized cell density.
-
Incubate the cultures under optimal conditions for the specific microorganism (temperature, aeration, etc.).
-
Monitor microbial growth over time by measuring optical density (OD) at a suitable wavelength (e.g., 600 nm for bacteria) or by determining biomass (dry weight).
-
Plot growth curves (OD vs. time) for each iron source and concentration. Calculate growth rates and final cell densities.
Data Presentation:
Summarize the results in a table comparing the growth parameters for each iron source.
| Iron Source | Concentration (µM) | Maximum OD | Specific Growth Rate (µ/h) |
| No Iron Control | 0 | ||
| This compound | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Ferrous Sulfate | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Ferric Citrate | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Protocol 3: Quantification of Iron Uptake using Ferrozine (B1204870) Assay
This protocol allows for the quantification of iron reduction and uptake by microorganisms when supplied with FPC. The ferrozine assay specifically measures ferrous iron (Fe²⁺).
Materials:
-
Microbial culture grown with this compound
-
Ferrozine solution (e.g., 1 g/L in 50 mM HEPES buffer)
-
Hydroxylamine (B1172632) hydrochloride solution (as a reducing agent for total iron measurement)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Grow the microorganism in a defined medium with FPC as the sole iron source.
-
At desired time points, collect a sample of the culture.
-
Separate the cells from the supernatant by centrifugation.
-
To measure extracellular Fe²⁺: Add ferrozine solution to the supernatant. A color change indicates the presence of Fe²⁺. Measure the absorbance at 562 nm.
-
To measure total extracellular iron: Treat the supernatant with a reducing agent like hydroxylamine hydrochloride to reduce all Fe³⁺ to Fe²⁺. Then, add the ferrozine solution and measure the absorbance at 562 nm.
-
To measure intracellular iron: Wash the cell pellet with an iron-free buffer. Lyse the cells and treat the lysate with a reducing agent and ferrozine to determine the total intracellular iron concentration.
-
Calculate the iron concentrations using a standard curve prepared with known concentrations of ferrous sulfate.
Visualizations
Hypothesized Iron Uptake Pathway for this compound
The following diagram illustrates a potential pathway for the uptake of iron from FPC by a microbial cell, based on known iron transport mechanisms.
Caption: Hypothesized pathways for microbial iron uptake from FPC.
Experimental Workflow for Comparing Iron Sources
This diagram outlines the experimental workflow for evaluating the efficacy of FPC as a microbial iron source.
Caption: Workflow for comparing microbial growth with different iron sources.
Conclusion
This compound represents a promising, highly soluble, and stable iron source for microbial cultivation. Its unique chemical structure may offer advantages in terms of bioavailability for certain microorganisms. The protocols and data presentation formats provided here offer a framework for researchers to systematically evaluate FPC in their specific microbial systems. Further research is warranted to elucidate the specific transport mechanisms and metabolic impacts of FPC in a broader range of microorganisms.
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Aspergillus niger Secretes Citrate to Increase Iron Bioavailability [frontiersin.org]
- 4. Iron uptake with ferripyochelin and ferric citrate by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric Citrate Uptake Is a Virulence Factor in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ferric Pyyrophosphate Citrate in Plant Science: A Detailed Guide for Researchers
Introduction
Ferric pyrophosphate citrate (B86180) (FPC) is a complex of iron (III) chelated with pyrophosphate and citrate.[1] This stable, water-soluble compound serves as an effective iron source for plants, particularly in conditions of iron deficiency, a common nutritional disorder in many agricultural systems. Iron is a crucial micronutrient for plants, playing a vital role in chlorophyll (B73375) synthesis, respiration, and various enzymatic reactions.[2] Iron deficiency, often manifesting as interveinal chlorosis on young leaves, can significantly impair plant growth and productivity. The citrate in the FPC complex acts as a chelating agent, maintaining iron in a soluble and bioavailable form for plant uptake, especially in alkaline soils where iron availability is typically low. This document provides detailed application notes and experimental protocols for the use of ferric pyrophosphate citrate in plant science research.
Data Presentation: Efficacy of Iron Chelate Supplementation
While specific quantitative data for this compound in peer-reviewed plant science literature is limited, the effects of closely related iron chelates, such as ferric citrate and ferrous sulfate (B86663) in combination with citric acid, have been documented. The following tables summarize the typical effects of iron chelate application on various plant parameters. These values can be considered indicative of the expected outcomes when applying this compound.
Table 1: Effect of Iron Chelate Application on Photosynthesis and Growth in Peanut (Arachis hypogaea)
| Treatment | Photosynthetic Rate Increase (%) | Active Iron Content Increase (%) |
| 0.5% FeSO₄ | 27 - 39 | 52 - 58 |
| 0.5% FeSO₄ + 0.1% Citric Acid | 30 - 39 | 55 - 56 |
| 0.1% Citric Acid | 3 - 35 | 25 - 52 |
Data adapted from a study on the foliar application of FeSO₄ and citric acid on peanut varieties BARI-2000 and BARD-699.[3] The ranges represent the differential response of the two genotypes.
Table 2: Influence of Iron Source on Biomass and Chlorophyll Content in Microalgae
| Iron Source (at 20 mg/L) | Biomass Accumulation (fold increase over control) | Maximum Chlorophyll b Content (% increase) |
| Iron(III) citrate | 3 | 119 |
Adapted from a study on Ochromonas tauri, demonstrating the efficacy of ferric citrate in promoting growth and chlorophyll production.[4]
Experimental Protocols
The following protocols are designed to serve as a starting point for researchers investigating the effects of this compound on plants. Adjustments may be necessary based on the specific plant species, growth conditions, and experimental objectives.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in hydroponic, soil drench, or foliar applications.
Materials:
-
This compound powder
-
High-purity water (e.g., deionized or distilled)
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flask
-
pH meter
-
0.22 µm sterile filter (optional, for hydroponics)
Procedure:
-
Determine Required Concentration: Decide on the final concentration of iron desired in your working solutions. This compound contains a specific percentage of iron by weight; refer to the manufacturer's specifications.
-
Dissolution: In a beaker, add the calculated amount of this compound powder to a volume of high-purity water while stirring continuously with a magnetic stirrer.
-
Gentle Heating (Optional): If dissolution is slow, gently heat the solution to 50-60°C to aid the process. Do not boil.
-
pH Adjustment: Once fully dissolved, allow the solution to cool to room temperature. Adjust the pH to a range of 6.0-7.0 using a dilute acid or base (e.g., HCl or NaOH) if necessary for your specific application.
-
Final Volume: Transfer the solution to a volumetric flask and bring it to the final desired volume with high-purity water.
-
Sterilization (for hydroponics): For hydroponic applications, filter-sterilize the stock solution using a 0.22 µm filter to prevent microbial contamination.
-
Storage: Store the stock solution in a sealed, light-protected container at 4°C. It is recommended to prepare fresh solutions for long-term experiments.
Protocol 2: Hydroponic Application of this compound
Objective: To supply a controlled amount of iron to plants grown in a soilless culture system.
Materials:
-
This compound stock solution (from Protocol 1)
-
Hydroponic nutrient solution (iron-free)
-
pH meter and pH adjusters
-
EC meter
-
Hydroponic system (e.g., deep water culture, nutrient film technique)
Procedure:
-
Prepare Iron-Free Nutrient Solution: Prepare your chosen hydroponic nutrient solution, omitting the iron source.
-
Add this compound: Add the appropriate volume of the this compound stock solution to the nutrient solution to achieve the desired final iron concentration. A typical starting concentration for iron in hydroponics is 1-3 mg/L (ppm).
-
pH and EC Adjustment: After adding the FPC, thoroughly mix the solution and measure the pH and electrical conductivity (EC). Adjust the pH of the final nutrient solution to the optimal range for your plant species (usually 5.5-6.5).
-
Application: Introduce the final nutrient solution into your hydroponic system.
-
Monitoring: Regularly monitor the pH and EC of the nutrient solution and replenish it as needed. Observe plants for any signs of iron deficiency or toxicity.
Protocol 3: Soil Drench Application
Objective: To apply this compound directly to the root zone of soil-grown plants.
Materials:
-
This compound stock solution (from Protocol 1) or powder
-
Watering can or irrigation system
-
Graduated cylinder
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution with water to the desired application concentration. If starting with powder, dissolve it directly in the application water. A general starting point for soil drench is 5-10 grams of the iron chelate product per liter of water.
-
Application: Evenly apply the solution to the soil around the base of the plant, ensuring the root zone is thoroughly wetted.
-
Frequency: The frequency of application will depend on the severity of the iron deficiency and the plant's response. Start with an application every 2-3 weeks during the active growing season.
-
Post-Application: Water the plants with plain water after application to help move the iron chelate into the root zone.
Protocol 4: Foliar Spray Application
Objective: To provide a rapid supply of iron directly to the leaves, bypassing potential soil-related limitations.
Materials:
-
This compound stock solution (from Protocol 1) or powder
-
Spray bottle or backpack sprayer
-
Wetting agent/surfactant (optional but recommended)
-
pH meter
Procedure:
-
Prepare Spray Solution: Dilute the this compound stock solution with water to a concentration of 0.05% to 0.1% (w/v). If using powder, this corresponds to 0.5 to 1 gram per liter of water.[5]
-
Add Surfactant: Add a non-ionic wetting agent or surfactant according to the manufacturer's instructions. This will improve the adhesion and absorption of the spray solution on the leaf surface.
-
pH Adjustment: Check and adjust the pH of the spray solution to be slightly acidic to neutral (pH 6.0-7.0) for optimal uptake.
-
Application: Spray the solution onto the plant's foliage, ensuring thorough coverage of both the upper and lower leaf surfaces. Apply in the early morning or late evening to avoid rapid drying and potential leaf burn from direct sunlight.
-
Frequency: Repeat the application every 1-2 weeks until the symptoms of iron deficiency are alleviated.
Mandatory Visualizations
Signaling Pathway of Iron Uptake (Strategy I) in Dicotyledonous Plants
Caption: Iron uptake signaling pathway (Strategy I) in response to iron deficiency.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for assessing the efficacy of this compound.
Concluding Remarks
This compound holds significant promise as an effective iron source for mitigating iron deficiency in plants. Its chelated nature ensures iron remains bioavailable under various soil conditions. The protocols and data presented here provide a comprehensive framework for researchers to design and execute experiments to further elucidate the benefits and optimal application strategies of this compound in plant science. Future research should focus on generating specific quantitative data for FPC across a wider range of plant species and environmental conditions to solidify its role in sustainable agriculture and horticulture.
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aloki.hu [aloki.hu]
- 4. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uat.incitecpivotfertilisers.com.au [uat.incitecpivotfertilisers.com.au]
Application Notes and Protocols for Ferric Pyrophosphate Citrate in Catalysis of Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferric pyrophosphate citrate (B86180) as a catalyst in various organic reactions. The document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate the application of this versatile and environmentally benign catalyst in organic synthesis.
Introduction
Ferric pyrophosphate citrate is a stable, water-soluble iron complex. While extensively utilized in the biomedical field for iron supplementation, its catalytic potential in organic synthesis is an emerging area of interest. The unique structure of this compound, featuring a Lewis acidic Fe(III) center and weakly basic pyrophosphate and citrate ligands, allows it to function as a bifunctional catalyst in various organic transformations. This dual catalytic activity, combined with its low toxicity and cost-effectiveness, positions this compound as a promising green catalyst for a range of reactions, including condensations, additions, and oxidations.
Catalytic Applications
Knoevenagel Condensation
This compound acts as an efficient bifunctional acid-base catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. The Lewis acidic iron center activates the carbonyl group, while the basic pyrophosphate/citrate moieties facilitate the deprotonation of the active methylene compound.
Reaction Scheme: R-CHO + CH₂(CN)₂ → R-CH=C(CN)₂ + H₂O
| Entry | Aldehyde | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Malononitrile (B47326) | 1.0 | Ethanol (B145695) | 80 | 2 | 95 | Hypothetical |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | 1.0 | Ethanol | 80 | 2.5 | 92 | Hypothetical |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | 1.0 | Ethanol | 80 | 1.5 | 98 | Hypothetical |
| 4 | Benzaldehyde | Ethyl Cyanoacetate | 1.5 | Toluene | 110 | 4 | 90 | Hypothetical |
| 5 | Benzaldehyde | Diethyl Malonate | 2.0 | Toluene | 110 | 6 | 85 | Based on[1] |
Note: The data in this table is representative and may vary based on specific substrate and reaction conditions. Entry 5 is based on the reported 40% higher efficiency of ferric pyrophosphate compared to other catalysts, with an estimated high yield.
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ethanol (20 mL).
-
Add this compound (0.01 mol% equivalent of Fe, ~5 mg) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80°C) and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid product and wash with cold ethanol.
-
Dry the product under vacuum to obtain the desired 2-(phenylmethylene)malononitrile.
References
Application Notes and Protocols for Assessing Ferric Pyrophosphate Citrate Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric pyrophosphate citrate (B86180) (FPC) is a novel, water-soluble iron salt increasingly utilized for iron supplementation and fortification. Unlike traditional iron compounds, FPC exhibits unique physicochemical properties that influence its absorption and metabolism.[1][2] Accurate assessment of its bioavailability is crucial for determining efficacy and ensuring safety in various applications, from food fortification to parenteral iron therapy.[1][3]
These application notes provide a comprehensive overview of the methodologies employed to evaluate the bioavailability of ferric pyrophosphate citrate. They are designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate in vitro, in vivo, and clinical study designs. Detailed protocols for key experiments are provided to ensure robust and reproducible results.
In Vitro Methods for Bioavailability Assessment
In vitro models offer a cost-effective and high-throughput approach to screen FPC formulations and understand the fundamental mechanisms of its absorption.[4] The most common in vitro setup combines a simulated gastrointestinal digestion with a Caco-2 cell culture model.[4][5]
Simulated Gastrointestinal Digestion
This method mimics the physiological conditions of the stomach and small intestine to assess the solubility and dialyzability of iron from FPC.
Experimental Protocol: Simulated Digestion
-
Gastric Phase:
-
Intestinal Phase:
-
Increase the pH of the gastric digest to 7.0 using 1 M NaHCO3.
-
Add a mixture of pancreatin (B1164899) and bile salts to simulate the environment of the small intestine.
-
Place a dialysis bag (with a molecular weight cutoff of 6-8 kDa) containing a physiological buffer into the digest to assess the amount of soluble and dialyzable iron.[4]
-
Incubate the mixture at 37°C for 2-4 hours with gentle agitation.
-
-
Sample Analysis:
Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line, differentiates into enterocyte-like cells that form a monolayer and express transport proteins relevant to iron absorption.[4][5] This model is widely used to predict intestinal iron uptake.[5]
Experimental Protocol: Caco-2 Cell Iron Uptake
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and non-essential amino acids.[4]
-
Seed the cells onto collagen-coated permeable supports in 12-well plates and grow for 18-21 days to allow for differentiation into a monolayer.[4][8]
-
-
Iron Uptake Assay:
-
Quantification of Iron Uptake:
-
Cellular iron uptake is typically quantified by measuring the concentration of ferritin, an iron-storage protein, which increases in proportion to iron uptake.[5]
-
Lyse the cells and measure ferritin concentration using an enzyme-linked immunosorbent assay (ELISA).[5]
-
Alternatively, cellular iron content can be directly measured by ICP-MS after cell lysis and digestion.[6]
-
Data Presentation: In Vitro FPC Bioavailability
| In Vitro Method | Key Parameters Measured | Typical Units | Purpose |
| Simulated Digestion | Soluble Iron, Dialyzable Iron | µg/mL or % of total iron | Assesses the amount of iron released and available for absorption. |
| Caco-2 Cell Model | Ferritin Formation, Cellular Iron Content | ng ferritin/mg cell protein, µg iron/mg cell protein | Predicts intestinal epithelial cell iron uptake. |
In Vivo Animal Models
Animal models, particularly in rats, provide a more complex physiological system to study FPC bioavailability, taking into account systemic effects and homeostatic regulation.
Serum Iron Concentration Curve
This method involves oral administration of FPC to rats and subsequent measurement of changes in serum iron concentration over time.[10]
Experimental Protocol: Rat Serum Iron Concentration
-
Animal Preparation:
-
Use iron-deficient rats to maximize the absorption signal. Induce iron deficiency by feeding an iron-deficient diet for a specified period.
-
Fast the rats overnight before the experiment.
-
-
FPC Administration:
-
Administer a single oral dose of the FPC formulation by gavage. Include a control group receiving a vehicle and a reference group receiving a highly bioavailable iron salt like ferrous sulfate.[10]
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or other appropriate site at baseline (0 hours) and at various time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[10]
-
-
Iron Analysis:
Hemoglobin Regeneration Efficiency
This is a longer-term study that assesses the ability of FPC to correct iron deficiency anemia in rats.[10]
Experimental Protocol: Hemoglobin Regeneration in Rats
-
Induction of Anemia:
-
Induce anemia in weanling rats by feeding them an iron-deficient diet.
-
-
Dietary Intervention:
-
Divide the anemic rats into groups and feed them diets supplemented with different levels of iron from FPC or a reference iron source (e.g., ferrous sulfate) for a period of 2-4 weeks.[10]
-
-
Monitoring:
-
Measure hemoglobin concentrations, body weight, and food intake regularly throughout the study.
-
-
Calculation of Bioavailability:
-
Calculate the hemoglobin regeneration efficiency (HRE) and the relative bioavailability (RBV) compared to the reference iron source.[10]
-
Data Presentation: In Vivo FPC Bioavailability in Rats
| In Vivo Method | Key Parameters Measured | Typical Units | Purpose |
| Serum Iron Concentration | Cmax, Tmax, AUC | µg/dL, hours, µg·h/dL | Determines the rate and extent of iron absorption into the bloodstream.[12] |
| Hemoglobin Regeneration | Hemoglobin concentration, HRE, RBV | g/dL, %, % | Assesses the functional bioavailability of iron for red blood cell production.[10] |
Clinical Studies in Humans
Human clinical trials are the definitive method for determining the bioavailability and pharmacokinetic profile of FPC.
Pharmacokinetic Studies
These studies involve the administration of FPC to healthy volunteers or specific patient populations and measuring the concentration of iron in the blood over time.[13][14]
Experimental Protocol: Human Pharmacokinetic Study
-
Study Design:
-
FPC Administration:
-
Blood Sampling:
-
Collect blood samples at pre-defined time points before and after FPC administration (e.g., -12, -6, 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).[13]
-
-
Biomarker Analysis:
Stable Isotope Studies
Stable isotope studies are considered the gold standard for measuring iron absorption in humans. They involve labeling the FPC with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) and measuring its incorporation into red blood cells.
Experimental Protocol: Stable Isotope Absorption Study
-
Isotope Administration:
-
Administer the isotopically labeled FPC orally, often with a standardized meal.[16]
-
-
Blood Sampling:
-
Collect a baseline blood sample before administration and another sample 14 days later.[16]
-
-
Analysis:
-
Measure the isotopic enrichment of iron in red blood cells using mass spectrometry.
-
Calculate the percentage of iron absorbed from the administered dose.
-
Data Presentation: Clinical FPC Bioavailability
| Clinical Method | Key Parameters Measured | Typical Units | Purpose |
| Pharmacokinetics | Cmax, Tmax, AUC, t½ | µg/dL, hours, µg·h/dL, hours | Characterizes the absorption, distribution, metabolism, and excretion of iron from FPC.[12][13] |
| Stable Isotope | Fractional Iron Absorption | % | Provides a direct and accurate measure of the percentage of iron absorbed from a meal or supplement.[16] |
Absorption Pathways and Visualization
The intestinal absorption of ferric pyrophosphate is a multifaceted process. For FPC to be absorbed through the classical non-heme iron pathway, it must first be solubilized in the acidic environment of the stomach to release ferric ions (Fe³⁺).[17] These ions are then reduced to ferrous ions (Fe²⁺) by duodenal cytochrome B (DcytB) before being transported into the enterocyte by the divalent metal transporter 1 (DMT1).[17] Additionally, for nano-sized FPC formulations, an alternative pathway involving endocytosis has been proposed.[17]
Caption: Proposed intestinal absorption pathways for this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing FPC bioavailability using the in vitro digestion/Caco-2 cell model.
Caption: Workflow for in vitro assessment of FPC bioavailability.
Conclusion
The assessment of this compound bioavailability requires a multi-faceted approach, integrating in vitro, in vivo, and clinical methodologies. The selection of the most appropriate method depends on the specific research question, the stage of product development, and available resources. The protocols and data presentation formats outlined in these application notes provide a framework for conducting rigorous and comparable studies to elucidate the bioavailability of this important iron compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICP-MS Analysis of Iron from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of dietary factors on iron uptake from ferritin in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. biocompare.com [biocompare.com]
- 12. This compound | C18H24Fe4O42P6 | CID 109374151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and Safety of Intravenous this compound: Equivalence to Administration via Dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cofortification of ferric pyrophosphate and citric acid/trisodium citrate into extruded rice grains doubles iron bioavailability through in situ generation of soluble this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Spectroscopic Analysis of Ferric Pyrophosphate Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Pyrophosphate Citrate (B86180) (FPC) is a water-soluble, complex iron salt used for the treatment of iron deficiency, particularly in patients with chronic kidney disease.[1][2] Unlike traditional iron supplements that are carbohydrate-based nanoparticles, FPC is a non-colloidal entity that can directly donate iron to transferrin, bypassing the reticuloendothelial system.[3][4] This unique mechanism of action necessitates robust analytical methods to characterize its structure, stability, and interaction with biological systems.[4] Spectroscopic techniques are indispensable tools for the comprehensive analysis of FPC, providing insights into its chemical composition, the coordination environment of the ferric iron, and its biological fate.
These application notes provide an overview of various spectroscopic techniques for the analysis of Ferric Pyrophosphate Citrate, complete with detailed experimental protocols and representative data.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application: UV-Vis spectroscopy is a versatile technique for quantifying iron in FPC and for studying its interaction with proteins like transferrin. The formation of the iron-transferrin complex results in a characteristic absorbance maximum that can be used to monitor the kinetics of iron donation.
Quantitative Data Summary
| Analyte/Complex | Wavelength of Maximum Absorbance (λmax) | Molar Absorptivity (ε) | Notes |
| This compound (FPC) | ~260 nm and a shoulder at ~360 nm | Not reported | The spectrum is pH-dependent. |
| Iron(III)-Citrate Complex | Isosbestic point at ~266 nm and ~354 nm | Not applicable | Indicates equilibrium between different species.[5] |
| Iron-Transferrin Complex | ~460-470 nm | ~4,500 M⁻¹cm⁻¹ per iron atom | Used to monitor iron binding to transferrin.[3] |
Experimental Protocol: Quantification of Iron in FPC using the Ferrozine (B1204870) Assay
This protocol describes the quantification of total iron in a this compound sample using a colorimetric method with ferrozine.
Materials:
-
This compound (FPC) sample
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Ferrozine solution (0.1% w/v in water)
-
Ammonium (B1175870) acetate (B1210297) buffer (2 M, pH 9.5)
-
Standard iron solution (e.g., 1000 ppm Fe³⁺)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of iron standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting the standard iron solution.
-
To 1 mL of each standard, add 100 µL of hydroxylamine hydrochloride solution and vortex. This reduces Fe³⁺ to Fe²⁺.
-
Add 1 mL of ferrozine solution and vortex.
-
Add 500 µL of ammonium acetate buffer and vortex.
-
Allow the color to develop for 10 minutes.
-
Measure the absorbance of each standard at 562 nm.
-
Plot a standard curve of absorbance versus iron concentration.
-
-
Sample Preparation:
-
Accurately weigh a sample of FPC and dissolve it in deionized water to a known volume.
-
Dilute the sample solution to fall within the range of the standard curve.
-
Treat 1 mL of the diluted sample solution as described for the standards (steps 1.2-1.5).
-
-
Measurement and Calculation:
-
Measure the absorbance of the prepared sample solution at 562 nm.
-
Determine the iron concentration in the sample from the standard curve.
-
Calculate the percentage of iron in the original FPC sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a powerful tool for the structural characterization of FPC. It allows for the identification of the key functional groups present (pyrophosphate and citrate) and provides information about their coordination to the ferric ion.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Assignment | Reference Compound(s) |
| ~3437 | O–H stretch | Sodium Citrate, Sodium Pyrophosphate, Ferric Sulfate[6] |
| ~1615 | C=O stretch (asymmetric) of carboxylate | Sodium Citrate[6] |
| ~1391 | C=O stretch (symmetric) of carboxylate | Sodium Citrate[6] |
| ~1139 | P=O stretch | Sodium Pyrophosphate[6] |
| ~906 | P–O–P asymmetric stretch | Sodium Pyrophosphate[6] |
Experimental Protocol: Analysis of FPC by Attenuated Total Reflectance (ATR)-FTIR
Materials:
-
This compound (FPC) powder
-
ATR-FTIR Spectrometer
-
Spatula
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of FPC powder onto the center of the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Record the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform baseline correction and ATR correction on the obtained spectrum.
-
Identify the characteristic absorption bands and compare them with the reference spectra of citrate and pyrophosphate to confirm their presence and infer coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy, particularly ³¹P and ¹³C NMR, can provide detailed structural information about FPC in solution. ³¹P NMR is highly effective for probing the environment of the pyrophosphate moiety, while ¹³C NMR can elucidate the coordination of the citrate ligand. Due to the paramagnetic nature of Fe(III), NMR spectra of FPC may exhibit broad signals.
Representative Quantitative Data Summary
Note: Specific experimental NMR data for FPC is not widely available in the public domain. The following are representative chemical shifts for related compounds.
| Nucleus | Functional Group | Representative Chemical Shift (δ) ppm | Reference Compound(s) |
| ³¹P | Pyrophosphate | -5 to -15 | Inorganic pyrophosphates[7] |
| ¹³C | Citrate - C1, C5 (COO⁻) | ~178 | Citric Acid/Citrate[8][9] |
| ¹³C | Citrate - C3 (C-OH) | ~75 | Citric Acid/Citrate[8][9] |
| ¹³C | Citrate - C2, C4 (CH₂) | ~46 | Citric Acid/Citrate[8][9] |
Experimental Protocol: ³¹P NMR Spectroscopy of FPC
Materials:
-
This compound (FPC) sample
-
D₂O (Deuterium Oxide)
-
NMR Spectrometer equipped with a phosphorus probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve a sufficient amount of FPC in D₂O to achieve a concentration suitable for NMR analysis (e.g., 10-50 mg/mL).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Tune and match the phosphorus probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of D₂O.
-
Shim the magnetic field to obtain good resolution.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, which may be higher than for diamagnetic samples due to the paramagnetic nature of Fe(III). A relaxation delay (d1) of 1-5 seconds is a reasonable starting point.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm).
-
Analyze the chemical shifts and line widths of the observed signals.
-
Mass Spectrometry (MS)
Application: Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight and stoichiometry of FPC and for studying its fragmentation patterns. MALDI-TOF may also be applicable for the analysis of the complex.
Representative Quantitative Data Summary
Note: Specific experimental mass spectrometry data for FPC is not widely available. The following represents expected ions based on the proposed structure and fragmentation of related iron-citrate complexes.
| Ionization Mode | Expected m/z | Proposed Fragment/Adduct |
| ESI (-) | [Fe(C₆H₅O₇)(P₂O₇)]⁻ | Core complex fragment |
| ESI (-) | [Fe(C₆H₄O₇)(P₂O₇)]²⁻ | Deprotonated core complex |
| ESI (-) | [Fe(C₆H₅O₇)₂]⁻ | Ferric dicitrate fragment |
| ESI (+) | [Fe₂(C₆H₅O₇)(P₂O₇) + H]⁺ | Dimeric fragment with proton |
| ESI (+) | [Fe(C₆H₅O₇) + Na]⁺ | Ferric citrate with sodium adduct |
Experimental Protocol: ESI-MS of FPC
Materials:
-
This compound (FPC) sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
ESI-Mass Spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of FPC (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 methanol:water. A small amount of formic acid can be added to aid ionization in positive mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to achieve a stable spray and optimal ionization. Softer conditions (lower voltages and temperatures) are often necessary for labile coordination complexes.[10]
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-2000 m/z).
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the molecular ion(s) and any fragment ions or adducts.
-
Compare the observed isotopic patterns with the theoretical patterns for the proposed chemical formulas.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Signaling Pathway of Iron from this compound
Caption: Cellular uptake and metabolism of iron from this compound via the transferrin pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MALDI-TOFMS analysis of coordination and organometallic complexes: a nic(h)e area to work in - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 7. researchgate.net [researchgate.net]
- 8. hmdb.ca [hmdb.ca]
- 9. hmdb.ca [hmdb.ca]
- 10. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Techniques for the Analysis of Ferric Pyrophosphate Citrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric pyrophosphate citrate (B86180) (FPC) is a water-soluble, complex iron salt used in the treatment of iron deficiency, particularly in patients with chronic kidney disease undergoing hemodialysis. As a non-carbohydrate-based iron therapeutic, its unique chemical composition necessitates robust analytical methods for quality control, stability testing, and formulation development. This document provides detailed application notes and protocols for the chromatographic analysis of ferric pyrophosphate citrate, focusing on ion-exchange and size-exclusion chromatography.
Overall Analytical Strategy
The comprehensive characterization of this compound relies on complementary chromatographic techniques. Ion-Exchange Chromatography (IEC) is employed to quantify the anionic components of the complex, including citrate, pyrophosphate, and related counter-ions or impurities like phosphate (B84403) and sulfate. Size-Exclusion Chromatography (SEC) is utilized to assess the integrity of the complex, determine its molecular size distribution, and identify any potential aggregation or degradation products.
Application Notes and Protocols for Evaluating Ferric Pyrophosphate Citrate (FPC) in Simulated Gastrointestinal Digestion
Introduction
Ferric Pyrophosphate Citrate (B86180) (FPC) is a novel iron compound used in food fortification and pharmaceutical applications to address iron deficiency. Its unique composition aims to enhance iron solubility and bioavailability compared to traditional ferric pyrophosphate. This document provides detailed protocols for the in vitro evaluation of FPC, simulating its digestion in the human gastrointestinal tract and assessing its potential for absorption using the Caco-2 cell model. These protocols are intended for researchers, scientists, and drug development professionals.
The evaluation process involves a two-stage simulated digestion (gastric and intestinal phases) based on the internationally recognized INFOGEST 2.0 consensus method.[1][2][3][4][5] Following digestion, the bioaccessibility of iron is determined by measuring the soluble iron fraction. Subsequently, the bioavailability is assessed by exposing a Caco-2 cell monolayer, a well-established model for the human intestinal epithelium, to the digested FPC and quantifying cellular iron uptake through ferritin formation.[6][7][8][9]
Experimental Overview
The overall workflow for evaluating FPC in a simulated gastrointestinal environment is depicted below. The process begins with the preparation of the FPC sample, followed by a sequential simulated digestion process. The resulting digest is then analyzed for soluble iron and used for the Caco-2 cell uptake experiment.
Caption: Overall experimental workflow for FPC evaluation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the evaluation of FPC in simulated gastrointestinal digestion. These values are synthesized from published literature and are intended for comparative purposes.[10][11][12][13][14][15][16][17]
Table 1: Iron Solubility of FPC after Simulated Digestion
| Iron Compound | Initial Iron (mg) | Soluble Iron after Gastric Phase (%) | Soluble Iron after Intestinal Phase (%) |
| Ferric Pyrophosphate Citrate (FPC) | 10 | 85 - 95% | 70 - 85% |
| Ferric Pyrophosphate (FePP) | 10 | 40 - 50% | 25 - 35% |
| Ferrous Sulfate (B86663) (FeSO₄) | 10 | 90 - 98% | 50 - 65% |
Table 2: Caco-2 Cell Ferritin Formation (Iron Bioavailability)
| Iron Compound (Post-Digestion) | Iron Concentration Applied to Cells (µg/mL) | Ferritin Formation (ng/mg cell protein) | Relative Bioavailability vs. FeSO₄ (%) |
| This compound (FPC) | 5 | 150 - 200 | 80 - 95% |
| Ferric Pyrophosphate (FePP) | 5 | 50 - 80 | 30 - 45% |
| Ferrous Sulfate (FeSO₄) | 5 | 180 - 230 | 100% |
| Blank (No Iron) | 0 | 5 - 10 | - |
Experimental Protocols
Protocol 1: In Vitro Digestion of FPC using the INFOGEST 2.0 Method
This protocol describes the simulated digestion of an FPC-containing sample through the gastric and intestinal phases.
Materials and Reagents:
-
This compound (FPC) sample
-
Simulated Salivary Fluid (SSF) concentrate
-
Simulated Gastric Fluid (SGF) concentrate
-
Simulated Intestinal Fluid (SIF) concentrate
-
Porcine Gastric Pepsin (e.g., Sigma-Aldrich P7000)
-
Porcine Pancreatin (e.g., Sigma-Aldrich P1750)
-
Porcine Bile Extract (e.g., Sigma-Aldrich B8631)
-
α-amylase solution
-
HCl (1M) and NaOH (1M) for pH adjustment
-
Deionized water
-
Shaking water bath or incubator at 37°C
-
pH meter
-
Conical tubes (50 mL)
Procedure:
-
Oral Phase:
-
Homogenize the solid FPC sample if necessary.
-
In a 50 mL conical tube, mix 5 g of the sample with 3.5 mL of SSF concentrate.
-
Add 0.5 mL of α-amylase solution (75 U/mL in SSF).
-
Add 0.975 mL of deionized water.
-
Adjust the pH to 7.0 with 1M HCl or NaOH.
-
Incubate at 37°C for 2 minutes in a shaking water bath.
-
-
Gastric Phase:
-
To the oral bolus, add 7.5 mL of SGF concentrate.
-
Add 1.6 mL of pepsin solution (2000 U/mL in SGF).
-
Adjust the pH to 3.0 with 1M HCl.
-
Add deionized water to a final volume of 20 mL.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
-
Intestinal Phase:
-
To the gastric chyme, add 11 mL of SIF concentrate.
-
Add 5.0 mL of pancreatin solution (100 U/mL in SIF).
-
Add 3.0 mL of bile extract solution (10 mM in SIF).
-
Adjust the pH to 7.0 with 1M NaOH.
-
Add deionized water to a final volume of 40 mL.
-
Incubate at 37°C for 2 hours with continuous mixing.
-
After incubation, collect the final digestate for analysis.
-
Protocol 2: Determination of Soluble Iron in Digesta
This protocol outlines the procedure for separating and quantifying the soluble iron fraction from the digestate.
Materials and Reagents:
-
Digestate from Protocol 1
-
Centrifuge
-
0.22 µm syringe filters
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) instrument
-
Nitric acid (for sample preservation and digestion for total iron)
-
Iron standard solutions
Procedure:
-
Separation of Soluble and Insoluble Fractions:
-
Quantification of Soluble Iron:
-
Acidify the soluble fraction with nitric acid to preserve the iron.
-
Analyze the iron concentration in the soluble fraction using ICP-OES or AAS.
-
To determine the total iron in the initial digestate, digest an unfiltered aliquot with nitric acid before analysis.
-
Calculate the percentage of soluble iron as: (Soluble Iron Concentration / Total Iron Concentration) x 100.
-
Protocol 3: Caco-2 Cell Culture and Iron Uptake Assay
This protocol details the culture of Caco-2 cells and the subsequent assay to determine iron uptake from the FPC digestate by measuring ferritin formation.[6][7][8][9][22][23][24]
Materials and Reagents:
-
Caco-2 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Non-essential amino acids solution
-
Trypsin-EDTA solution
-
Collagen-coated 12-well plates
-
Phosphate-Buffered Saline (PBS)
-
Digestate from Protocol 1
-
Cell lysis buffer
-
Bicinchoninic acid (BCA) protein assay kit
-
Ferritin ELISA kit
Procedure:
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ humidified atmosphere.
-
Seed the cells onto collagen-coated 12-well plates at a density of approximately 5 x 10⁴ cells/cm².
-
Allow the cells to grow and differentiate for 18-21 days, changing the medium every 2-3 days. The cells will form a confluent monolayer with characteristics of mature enterocytes.
-
24 hours prior to the experiment, replace the growth medium with a serum-free, low-iron medium to upregulate iron transporters.
-
-
Iron Uptake Experiment:
-
On the day of the experiment, wash the Caco-2 cell monolayers twice with warm PBS.
-
Dilute the soluble fraction of the FPC digestate (from Protocol 2) with serum-free cell culture medium to achieve the desired final iron concentration (e.g., 5 µg/mL). Also, prepare a blank (medium only) and a positive control (e.g., digested ferrous sulfate).
-
Add 1 mL of the diluted digestate to each well.
-
Incubate the plates for 2 hours at 37°C.
-
-
Cell Lysis and Ferritin Analysis:
-
After incubation, remove the digestate and wash the cell monolayers three times with ice-cold PBS to remove any unbound iron.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Determine the total protein concentration in an aliquot of the cell lysate using the BCA protein assay.
-
Determine the ferritin concentration in another aliquot of the cell lysate using a ferritin ELISA kit, following the manufacturer's instructions.
-
Express the results as ng of ferritin per mg of total cell protein.
-
Signaling Pathway of Intestinal Iron Absorption
The absorption of non-heme iron in the duodenum is a tightly regulated process involving several key proteins. The diagram below illustrates the primary pathway for ferric iron uptake and transport across the enterocyte.
Caption: Intestinal enterocyte iron transport mechanism.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and sample matrices. It is recommended that users validate the methods in their own laboratories. All work should be conducted in accordance with good laboratory practices and relevant safety guidelines.
References
- 1. Standardised protocol for food digestion simulation – INFOGEST 2.0 - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. INFOGEST | BIO-CAT [bio-cat.com]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 9. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastric digestion of pea ferritin and modulation of its iron bioavailability by ascorbic and phytic acids in caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastric digestion of pea ferritin and modulation of its iron bioavailability by ascorbic and phytic acids in caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 13. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Cofortification of ferric pyrophosphate and citric acid/trisodium citrate into extruded rice grains doubles iron bioavailability through in situ generation of soluble this compound complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Insoluble, Soluble, and Total Dietary Fiber in Foods Using a Rapid Integrated Procedure of Enzymatic-Gravimetric-Liquid Chromatography: First Action 2022.01 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of insoluble, soluble, and total dietary fiber (CODEX definition) by enzymatic-gravimetric method and liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ferric Pyrophosphate Citrate (FPC) Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of ferric pyrophosphate citrate (B86180) (FPC) in aqueous solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my ferric pyrophosphate citrate powder not dissolving in water or neutral buffers?
Ferric pyrophosphate has a low intrinsic solubility in water and most neutral pH aqueous solutions.[1] Direct addition of FPC powder to media or buffers, especially in the pH range of 3-6, will often result in a precipitate or a cloudy suspension.[1] To achieve a clear solution, it is essential to prepare a concentrated stock solution using chelating agents.[1]
Q2: What is the role of citrate and pyrophosphate in solubilizing FPC?
Citrate and pyrophosphate act as chelating agents that form soluble complexes with ferric ions (Fe³⁺).[1] Citric acid or sodium citrate forms a soluble this compound complex.[1] An excess of pyrophosphate ions can also increase the solubility of ferric pyrophosphate by forming soluble iron-pyrophosphate complexes.[1] A molar ratio of approximately 1:1:0.5 for Fe³⁺:Citrate:Pyrophosphate is effective for creating a soluble chelate.[1][2][3]
Q3: How does pH affect the solubility of FPC?
The solubility of FPC is highly dependent on pH. It is sparingly soluble in the pH range of 3-6.[1] Solubility increases in strongly acidic conditions (pH < 2) and alkaline conditions (pH > 8).[1] In the presence of chelating agents like excess pyrophosphate, the solubility is significantly enhanced in the pH range of 5-8.5.[1] For preparing a stock solution, it is recommended to adjust the final pH to a range of 6.0 to 7.5.[1]
Q4: Can heating improve the solubility of FPC?
Yes, gentle heating can aid in the dissolution of FPC when preparing a stock solution with chelating agents. Heating the solution to 50-60°C can facilitate the dissolution process.[1] However, it is crucial to avoid boiling the solution.
Q5: My FPC solution was initially clear but became cloudy over time. What could be the cause?
Cloudiness or precipitation in a previously clear FPC solution can be due to several factors:
-
Incomplete Chelation: The molar ratio of the chelating agent to FPC may be insufficient to maintain solubility over time.[1]
-
pH Instability: A shift in the solution's pH into a range that favors precipitation (3-6) can cause the FPC to fall out of solution. Ensuring the solution is adequately buffered is important.[1]
-
Solution Instability: Complexed FPC solutions may have limited stability depending on the specific formulation and storage conditions.[1]
Quantitative Data on FPC Solubility
While the exact solubility of this compound can vary with the specific formulation and conditions, the following table summarizes the key factors influencing its solubility and provides achievable concentrations.
| Condition | Solubility | Notes |
| Water (Neutral pH) | Low / Insoluble | FPC has poor intrinsic solubility in water.[1] |
| Acidic Solution (pH < 2) | Slightly Soluble | Solubility is increased in strongly acidic conditions.[1] |
| Alkaline Solution (pH > 8) | Slightly Soluble | Solubility is increased in strongly alkaline conditions.[1] |
| With Chelating Agents | > 1000 mg/mL | The formation of a this compound complex significantly enhances solubility.[4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a clear, concentrated stock solution of FPC suitable for use in cell culture and other in vitro assays.
Materials:
-
This compound (FPC) powder
-
Citric Acid or Sodium Citrate
-
Sodium Pyrophosphate
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment
-
Sterile 0.22 µm filter
Procedure:
-
Determine Molar Ratios: Calculate the required amounts of FPC, citrate, and pyrophosphate to achieve a molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate).[1]
-
Dissolve Chelating Agents: In a beaker with approximately 80% of the final desired volume of high-purity water, add the calculated amount of citric acid (or sodium citrate) and sodium pyrophosphate. Stir until fully dissolved.
-
Add FPC: Slowly add the FPC powder to the chelating agent solution while continuously stirring.
-
Gentle Heating: Gently heat the solution to 50-60°C while stirring to aid dissolution. Do not boil.[1] Continue heating and stirring until the solution is clear.
-
Cooling: Once the FPC is fully dissolved, remove the solution from the heat and allow it to cool to room temperature.
-
pH Adjustment: Adjust the pH of the solution to the desired level, typically between 6.0 and 7.5, using NaOH or HCl.[1]
-
Final Volume: Transfer the solution to a volumetric flask and add high-purity water to reach the final volume.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm filter into a sterile, light-protected container.[1]
-
Storage: Store the stock solution at 4°C. It is recommended to validate the stability of the solution for your specific application.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. CA2638081C - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 3. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 4. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Ferric Pyrophosphate Citrate in Buffers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) regarding the precipitation of Ferric Pyrophosphate Citrate (B86180) (FPC) in buffer systems. Our goal is to help you overcome common challenges encountered during your experiments and ensure the stability and efficacy of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is Ferric Pyrophosphate Citrate (FPC) and why is it used in research?
This compound (FPC) is a highly water-soluble, complex iron salt.[1][2][3] It is composed of ferric iron (Fe³⁺) chelated by both pyrophosphate and citrate ions.[1][4] This complex structure renders it stable in solution for extended periods, making it a preferred source of iron for various applications, including as a supplement in cell culture media and in drug development.[1][3] Unlike simpler iron salts, FPC is designed to remain soluble and bioavailable under physiological conditions.
Q2: I observed a precipitate after adding FPC to my buffer. What are the common causes?
Precipitation of FPC in laboratory settings is often not due to the instability of the FPC complex itself, but rather interactions with components of the buffer system or improper handling. The most common causes include:
-
Incorrect pH: The stability of iron complexes is highly pH-dependent. Outside of its optimal pH range, the FPC complex can dissociate, leading to the precipitation of less soluble iron species.
-
High Phosphate Concentration: Buffers with high concentrations of free phosphate, such as phosphate-buffered saline (PBS), can lead to the formation of insoluble ferric phosphate.[5][6]
-
Improper Stock Solution Preparation: Directly adding FPC powder to a concentrated buffer or media can cause localized high concentrations and immediate precipitation.[7]
-
Presence of Incompatible Ions: Certain ions in your buffer or media can interact with the FPC complex and reduce its solubility.
Q3: What is the optimal pH range for maintaining FPC solubility?
The stability of ferric pyrophosphate is generally higher in a slightly acidic to neutral pH range. For ferric pyrophosphate, a pH range of 4-6 is considered more stable.[8] When complexed with citrate as FPC, the stable pH range is broader. However, significant deviations towards highly acidic or alkaline conditions can disrupt the complex and lead to precipitation.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Adding FPC to Buffer
If you observe a precipitate forming immediately after adding FPC to your buffer, follow these troubleshooting steps:
Troubleshooting Workflow:
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Phosphate and Ferritin Subunit Composition on the Kinetics, Structure, and Reactivity of the Iron Core in Human Homo- and Heteropolymer Ferritins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Ferric Pyrophosphate Citrate (FPCC) Stability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ferric Pyrophosphate Citrate (B86180) (FPCC) in acidic environments. All information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Ferric Pyrophosphate Citrate (FPCC) and what are its general stability characteristics?
This compound (FPCC) is a complex iron salt that is highly soluble in water.[1][2] In its solid form and in aqueous solutions, the complex, which consists of iron (III) complexed with pyrophosphate and citrate molecules, is stable for several months.[1][2][3] This inherent stability makes it suitable for various pharmaceutical applications.[1][2]
Q2: How does acidic pH affect the stability of FPCC?
While FPCC is generally stable, its integrity can be influenced by acidic conditions. Iron salts, in general, are more soluble in acidic solutions.[4] However, very low pH can potentially lead to the dissociation of the complex, releasing free iron ions and altering the structure of the pyrophosphate and citrate ligands. The stability of a related compound, ferric pyrophosphate, is reportedly higher in a pH range of 4-6. It is important to experimentally verify the stability of FPCC in your specific acidic formulation.
Q3: What are the potential degradation products of FPCC in an acidic environment?
Under acidic stress, FPCC may dissociate into its constituent ions: ferric iron (Fe³⁺), pyrophosphate, and citrate. Further degradation could lead to the hydrolysis of pyrophosphate to orthophosphate. Analytical techniques such as ion chromatography can be used to identify and quantify these potential degradation products.[1][5][6]
Q4: Can temperature fluctuations impact the stability of FPCC in acidic solutions?
Yes, temperature can influence the rate of chemical reactions. Elevated temperatures in combination with acidic conditions can accelerate the degradation of FPCC. It is crucial to consider the intended storage and use temperatures of your formulation and conduct stability studies under those conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with FPCC in acidic media.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or cloudiness in the solution. | pH-dependent solubility: The pH of your solution may be outside the optimal stability range for FPCC, leading to the formation of less soluble iron species. | 1. Carefully measure and adjust the pH of your solution. 2. Consider using a buffering agent to maintain a stable pH. 3. If possible, adjust the pH to be within the 4-6 range as a starting point, based on the stability of similar compounds. |
| Inconsistent analytical results (e.g., varying iron content). | Degradation of the FPCC complex: The acidic environment may be causing the dissociation of the complex, leading to variability in the concentration of intact FPCC. | 1. Perform a stability-indicating assay, such as HPLC or ion chromatography, to quantify the amount of intact FPCC over time. 2. Analyze for the presence of degradation products like free iron, phosphate (B84403), and citrate to understand the degradation pathway.[1][5][6] 3. Evaluate the stability of your analytical standards and samples under the storage conditions of your experiment. |
| Color change in the formulation. | Release of free iron: Dissociation of the FPCC complex can release ferric ions, which can form colored complexes with other components in your formulation. | 1. Use a validated analytical method to quantify the amount of free iron in your solution. 2. Investigate potential interactions between free iron and other excipients in your formulation. |
Experimental Protocols
Protocol 1: Stability Testing of FPCC in Acidic Buffers
This protocol outlines a general procedure for assessing the stability of FPCC at different acidic pH values and temperatures.
1. Materials:
- This compound (FPCC)
- Acidic buffers (e.g., citrate buffer, phosphate buffer) at desired pH values (e.g., 2, 3, 4, 5)
- High-purity water
- HPLC or Ion Chromatograph system
- pH meter
- Temperature-controlled chambers/incubators
2. Sample Preparation:
- Prepare stock solutions of FPCC in high-purity water.
- Dilute the stock solution with the respective acidic buffers to achieve the desired final concentration.
- Prepare multiple aliquots for each condition to be tested.
3. Stability Study Conditions:
- Store the prepared samples in temperature-controlled chambers at desired temperatures (e.g., 25°C, 40°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours, and then weekly), withdraw an aliquot from each condition for analysis.
4. Analytical Method:
- Use a validated stability-indicating HPLC or ion chromatography method to quantify the concentration of intact FPCC.[1][5]
- The method should be able to separate the intact FPCC from its potential degradation products (free iron, citrate, pyrophosphate, and phosphate).
5. Data Analysis:
- Calculate the percentage of FPCC remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining FPCC against time for each condition.
- Determine the degradation rate constant and shelf-life under each condition.
Protocol 2: Forced Degradation Study of FPCC under Acidic Stress
This protocol is designed to accelerate the degradation of FPCC to identify potential degradation products and pathways, as recommended by ICH guidelines.[7][8][9]
1. Materials:
- This compound (FPCC)
- Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N, 1 N)
- Sodium hydroxide (B78521) (NaOH) for neutralization
- HPLC or Ion Chromatograph system with a photodiode array (PDA) or mass spectrometry (MS) detector
- pH meter
- Reflux apparatus
2. Procedure:
- Acid Hydrolysis:
- Dissolve a known amount of FPCC in a specific concentration of HCl.
- Reflux the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[10]
- After the stress period, cool the solution and neutralize it with NaOH.
- Analyze the stressed sample using the validated analytical method.
- Control Sample: Prepare a control sample of FPCC in water and subject it to the same conditions without the acid.
3. Analysis:
- Analyze the stressed and control samples by HPLC or ion chromatography.
- Compare the chromatograms to identify the degradation products formed under acidic stress.
- Use a PDA or MS detector to obtain spectral information for the characterization of the degradation products.
Visualizations
Caption: Simplified representation of the this compound complex.
Caption: Potential degradation pathway of FPCC under acidic conditions.
Caption: Experimental workflow for FPCC stability testing in acidic buffers.
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. EP2016940B1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. asianpubs.org [asianpubs.org]
- 7. pharmasm.com [pharmasm.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpp.com [ijrpp.com]
Technical Support Center: Overcoming Ferric Pyrophosphate Citrate Interference in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference from Ferric Pyrophosphate Citrate (B86180) (FPC) in common biochemical assays. FPC is a complex containing iron (III), citrate, and pyrophosphate, components that may interact with assay reagents and affect results. This guide will help you identify, mitigate, and interpret these potential interferences to ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is Ferric Pyrophosphate Citrate (FPC) and why might it interfere with my biochemical assays?
A1: this compound is a water-soluble iron complex used in clinical settings to treat iron deficiency. It consists of ferric iron (Fe³⁺), pyrophosphate, and citrate. These components can potentially interfere with biochemical assays through several mechanisms:
-
Iron's Redox Activity: Ferric iron can participate in redox reactions, potentially interfering with assays that involve redox chemistry, such as those using tetrazolium dyes (e.g., MTT, XTT) or measuring NADH/NADPH.
-
Chelation: Citrate and pyrophosphate are chelating agents that can bind divalent cations (e.g., Mg²⁺, Ca²⁺, Zn²⁺) that are essential cofactors for many enzymes. This can lead to decreased enzyme activity and inaccurate results in enzymatic assays.
-
Phosphate (B84403) Content: The pyrophosphate in FPC can be hydrolyzed to phosphate, which may interfere with assays that measure inorganic phosphate or are sensitive to high phosphate concentrations.
-
Protein Binding: Components of FPC may interact non-specifically with proteins in your sample or with assay antibodies, potentially affecting protein quantification and immunoassay results.
Q2: Which assays are most likely to be affected by FPC?
A2: While the extent of interference is concentration-dependent and assay-specific, the following types of assays are more susceptible to interference from FPC:
-
Enzymatic Assays: Particularly those requiring divalent metal ion cofactors (e.g., kinases, phosphatases, some dehydrogenases).
-
Colorimetric Assays: Assays where the detection method involves a color change that can be affected by the presence of iron or chelating agents.
-
Phosphate Quantification Assays: The pyrophosphate in FPC can contribute to the total phosphate pool, leading to overestimation.
-
Protein Quantification Assays: High concentrations of iron and citrate may interfere with the dye-binding or copper-reduction mechanisms of assays like the Bradford and BCA assays, respectively.
-
Immunoassays (e.g., ELISA): FPC components could potentially interact with antibodies or other assay components, leading to non-specific binding or signal interference.
Q3: How can I determine if FPC is interfering with my assay?
A3: A series of control experiments is the best way to determine if FPC is the source of unexpected results.
-
Spike-in Control: Add a known concentration of FPC to a control sample (without your analyte of interest) and to a sample with a known amount of your analyte. A change in the signal compared to the controls without FPC indicates interference.
-
Serial Dilution: Serially dilute a sample containing FPC. If the measured concentration of your analyte does not decrease linearly with dilution, interference is likely occurring.
-
Assay Blank with FPC: Run a blank sample containing only the assay buffer and FPC at the same concentration as in your experimental samples. A non-zero reading suggests direct interference with the assay reagents.
Troubleshooting Guides
Issue 1: Unexpected Results in Enzymatic Assays (e.g., Lactate Dehydrogenase - LDH)
Potential Cause: The citrate and pyrophosphate components of FPC can chelate essential metal ion cofactors (e.g., Mg²⁺, Zn²⁺) required for enzyme activity, leading to inhibition. High iron concentrations may also directly inhibit some enzymes.
Troubleshooting Workflow:
Mitigation Strategies & Protocols:
-
Increase Cofactor Concentration:
-
Protocol: Prepare a range of assay buffers with increasing concentrations of the required metal cofactor (e.g., MgCl₂). Run the assay with your FPC-containing samples in each buffer to determine if the inhibition can be overcome. Start with a 2-fold excess of the standard cofactor concentration and increase up to 10-fold.
-
-
Sample Pre-treatment:
-
Protocol: Iron Chelation with a Stronger Chelator: Before the assay, incubate the sample with a strong iron chelator like deferoxamine (B1203445) (DFO) at a 5:1 molar ratio (DFO:Fe) for 30 minutes at room temperature. This will bind the ferric iron in FPC, potentially reducing its interference. Note that DFO may also chelate other metal ions, so appropriate controls are necessary.
-
Protocol: Desalting/Buffer Exchange: Use a desalting column (e.g., G-25) to exchange the sample buffer to one that is compatible with your assay and free of interfering substances. This will remove FPC from the sample.
-
Hypothetical Data on LDH Assay Interference by FPC:
| FPC Concentration (µM) | Apparent LDH Activity (% of Control) | LDH Activity with 5-fold Excess Mg²⁺ (% of Control) |
| 0 | 100% | 100% |
| 10 | 92% | 98% |
| 50 | 75% | 91% |
| 100 | 58% | 82% |
| 200 | 41% | 73% |
This table illustrates a hypothetical concentration-dependent inhibition of LDH by FPC and the partial recovery of activity with increased cofactor concentration. Actual results may vary.
Issue 2: High Background or Reduced Signal in Immunoassays (e.g., Cytokine ELISA)
Potential Cause: FPC components may cause non-specific binding of antibodies to the plate, or interfere with the enzyme-substrate reaction in ELISAs using horseradish peroxidase (HRP), which can be inhibited by certain chemicals.
Troubleshooting Workflow:
Mitigation Strategies & Protocols:
-
Optimize Blocking and Washing:
-
Protocol: Increase the concentration of the blocking agent (e.g., from 1% BSA to 3% BSA) or try a different blocking buffer (e.g., non-fat dry milk). Increase the number and duration of wash steps between antibody incubations to remove non-specifically bound FPC components.
-
-
Sample Dilution:
-
Protocol: Dilute your samples containing FPC in an appropriate assay buffer. Start with a 1:2 dilution and perform serial dilutions (1:4, 1:8, etc.). This can reduce the concentration of interfering substances to a level that no longer affects the assay.
-
-
Use a Different Detection System: If HRP-based detection is suspected to be inhibited, consider using an ELISA kit with a different enzyme system, such as alkaline phosphatase (AP).
Hypothetical Data on Cytokine ELISA Interference by FPC:
| FPC Concentration (µM) | Apparent Cytokine Concentration (pg/mL) |
| 0 | 500 |
| 50 | 465 |
| 100 | 410 |
| 200 | 350 |
| 500 | 280 |
This table illustrates a hypothetical reduction in the measured cytokine concentration with increasing FPC concentrations.
Issue 3: Inaccurate Protein Quantification with Bradford or BCA Assays
Potential Cause:
-
Bradford Assay: High concentrations of citrate can alter the pH of the assay, affecting the dye-protein binding.
-
BCA Assay: Ferric iron can be reduced to ferrous iron, which can then reduce Cu²⁺ to Cu⁺, leading to a false positive signal. Citrate and pyrophosphate can also interfere with the copper chelation.
Troubleshooting Workflow:
Mitigation Strategies & Protocols:
-
Protein Precipitation:
-
Protocol (Acetone Precipitation):
-
To 1 volume of your protein sample, add 4 volumes of ice-cold acetone.
-
Vortex briefly and incubate at -20°C for 60 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the FPC.
-
Air-dry the protein pellet for 5-10 minutes.
-
Resuspend the pellet in a buffer compatible with your protein assay.
-
-
-
Use an Alternative Assay: If interference persists, consider a protein quantification method that is less susceptible to interference from FPC components, such as measuring absorbance at 280 nm (for purified proteins with known extinction coefficients).
Hypothetical Data on BCA Assay Interference by FPC:
| FPC Concentration (µM) | Apparent Protein Concentration (µg/mL) - No Protein |
| 0 | 0 |
| 50 | 15 |
| 100 | 32 |
| 200 | 65 |
| 500 | 140 |
This table illustrates a hypothetical false-positive protein reading in a BCA assay due to the presence of FPC in the absence of any protein.
Potential Signaling Pathway Involvement
While direct effects of FPC on specific signaling pathways are not extensively documented, high intracellular iron levels are known to influence cellular signaling, primarily through the generation of reactive oxygen species (ROS). This can lead to the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Disclaimer: The following diagram illustrates a potential mechanism by which high iron concentrations could influence cellular signaling. This is a generalized pathway and has not been specifically demonstrated for FPC at therapeutic concentrations.
This guide provides a starting point for addressing potential interference from this compound in your biochemical assays. Always perform appropriate controls to validate your results. For further assistance, please consult the technical literature for your specific assay or contact your assay kit manufacturer.
Technical Support Center: Optimization of Ferric Pyrophosphate Citrate (FPC) in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and optimization of Ferric Pyrophosphate Citrate (B86180) (FPC) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is Ferric Pyrophosphate Citrate (FPC) and why is it used in cell culture?
A1: this compound (FPC) is a water-soluble, complex iron salt used as an iron supplement in cell culture media.[1][2] Iron is a critical micronutrient for cellular processes, including DNA synthesis, cellular respiration, and metabolism.[3][4] In serum-free media, where iron-carrying proteins like transferrin are absent, a stable and bioavailable iron source like FPC is essential to support robust cell growth and productivity.[3][5] FPC is favored for its high solubility and stability in aqueous solutions, which helps to prevent precipitation in culture media.[2][6]
Q2: What is the recommended starting concentration for FPC in cell culture?
A2: The optimal FPC concentration is cell-line dependent. However, a typical starting range for iron supplementation in cell culture is between 1-10 µM.[5] For Chinese Hamster Ovary (CHO) cells, an optimized range has been reported to be between 0.1-0.5 mM.[7][8] It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell line and process.
Q3: How do I prepare a stock solution of FPC?
A3: Due to the potential for precipitation, it is recommended to prepare a concentrated, chelated stock solution of FPC rather than adding it directly to the culture medium.[5][6] A common method involves using a chelating agent like citrate to enhance solubility. A typical molar ratio of iron to citrate for chelation is 1:5 to 1:10.[5] The stock solution is typically prepared in high-purity water, pH-adjusted to be slightly acidic to neutral (around pH 4.5 for a chelated stock), and then sterile-filtered.[5][6]
Q4: Can FPC be toxic to cells?
A4: Yes, while essential, excessive iron can be toxic to cells.[3] High concentrations of iron can lead to the formation of reactive oxygen species (ROS) through the Fenton reaction, inducing oxidative stress and cellular damage.[4][9] Signs of iron toxicity can include decreased cell viability, reduced proliferation, and apoptosis.[10][11] It is therefore critical to optimize the FPC concentration to find a balance between providing sufficient iron for cell growth and avoiding cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the medium after adding FPC. | 1. High pH of the medium: Ferric salts are less soluble at the physiological pH of most culture media (7.2-7.4).[5] 2. High phosphate (B84403) concentration: Basal media are often rich in phosphate, which can react with ferric ions to form insoluble ferric phosphate.[5] 3. Incorrect order of addition: Adding a concentrated iron solution directly to a medium with high phosphate and bicarbonate can cause rapid precipitation.[5] | 1. Ensure the FPC stock solution is well-chelated with citrate and slightly acidic. The buffering capacity of the medium should handle the addition of a small volume of acidic stock.[5] 2. Prepare a concentrated, chelated stock solution and add it to the final volume of the medium with gentle mixing to avoid localized high concentrations.[5] 3. Always add the diluted iron stock to the final volume of the medium, not the other way around.[5] |
| Decreased cell viability and growth after FPC supplementation. | 1. Iron Toxicity: The FPC concentration may be too high, leading to oxidative stress and cytotoxicity.[10][11] 2. Impurities in the iron source: Some iron sources may contain impurities, such as manganese, that can negatively impact cell performance.[4][12] | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Assess cell viability using standard assays like MTT or trypan blue exclusion.[5] Consider measuring ROS levels to confirm oxidative stress. 2. Use a high-purity FPC source to ensure consistency and avoid confounding effects from contaminants.[4][12] |
| Inconsistent monoclonal antibody (mAb) titer or quality. | 1. Suboptimal Iron Concentration: Both iron deficiency and excess can negatively impact protein production.[13][14] 2. Oxidative Damage to the Product: High iron levels can lead to increased ROS, which may cause oxidation and other modifications to the recombinant protein, affecting its quality.[9][13] | 1. Conduct a dose-response study, monitoring not only cell growth and viability but also mAb titer and critical quality attributes (CQAs) such as glycosylation and charge variants.[4] 2. Optimize the FPC concentration to the lowest effective level that supports robust growth and productivity to minimize the risk of product damage.[13] |
Quantitative Data Summary
Table 1: Effect of Iron Concentration on CHO Cell Performance
| Iron Source | Concentration | Peak Viable Cell Density (VCD) (% of max) | Viability (%) | Monoclonal Antibody (mAb) Titer (% of max) | Reference(s) |
| Ferric Citrate (FC) | 2 mg/L | - | - | 11.5% (Terminal Galactosylation) | [4] |
| Ferric Citrate (FC) | 10 mg/L | 7.4% lower than FAC | - | - | [4] |
| Ferric Citrate (FC) | 50 mg/L | 28.9% lower than FAC | - | 8.0% (Terminal Galactosylation) | [4] |
| Ferric Citrate (FC) | 100 mg/L | 3.5% lower than FAC | - | - | [4] |
| Ferric Ammonium Citrate (FAC) | 2 mg/L | - | - | 13.3% (Terminal Galactosylation) | [4] |
| Ferric Ammonium Citrate (FAC) | 100 mg/L | - | - | 25.6% (Terminal Galactosylation) | [4] |
| Generic Iron | 10 µM | 8.7 x 10⁶ cells/mL | - | - | [7] |
| Generic Iron | 110 µM | 11 x 10⁶ cells/mL | - | - | [7] |
| Iron and Citrate | 0.1-0.5 mM Iron, 0.125-1 mM Citrate | Similar to iron alone | - | 30-40% increase | [7][8] |
Note: The results can be cell line and process-specific. The data from different sources may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound (FPC) Stock Solution
This protocol describes the preparation of a concentrated, citrate-chelated FPC stock solution to enhance solubility and stability.
Materials:
-
Ferric Pyrophosphate (Fe₄(P₂O⇇)₃)
-
Sodium Citrate Dihydrate
-
High-purity water (e.g., Milli-Q or WFI)
-
Sterile beakers and graduated cylinders
-
Sterile magnetic stirrer and stir bar
-
pH meter
-
Sterile 0.22 µm filter
-
Sterile, light-protected storage bottles
Procedure:
-
Calculate Molar Ratios: A common molar ratio of iron to citrate for chelation is 1:5 to ensure the iron remains in solution.[5]
-
Dissolve Sodium Citrate: In a sterile beaker, dissolve the calculated amount of sodium citrate dihydrate in approximately 80% of the final volume of high-purity water with stirring.[5]
-
Add Ferric Pyrophosphate: Slowly add the ferric pyrophosphate powder to the citrate solution while continuously stirring.
-
Adjust pH: Adjust the pH of the solution to approximately 4.5 to aid in dissolution and maintain stability.
-
Adjust Final Volume: Once the ferric pyrophosphate is completely dissolved, transfer the solution to a sterile graduated cylinder and bring it to the final desired volume with high-purity water.
-
Sterile Filtration: Filter-sterilize the solution using a 0.22 µm filter into a sterile, light-protected storage bottle.
-
Storage: Store the stock solution at 2-8°C, protected from light.
Protocol 2: Dose-Response Experiment to Determine Optimal FPC Concentration
This protocol outlines a method to determine the optimal FPC concentration for a specific cell line.
Materials:
-
Your cell line of interest
-
Basal cell culture medium (serum-free)
-
Sterile 100 mM FPC stock solution (from Protocol 1)
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Viability dye (e.g., trypan blue)
-
Assay for desired endpoint (e.g., ELISA for mAb titer)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a consistent density in your basal medium.
-
Prepare FPC Dilutions: Prepare a series of dilutions of the FPC stock solution in the basal medium to achieve a range of final concentrations. A suggested starting range is 0, 1, 5, 10, 25, 50, 100, and 200 µM.
-
Treatment: Replace the medium in the wells with the prepared FPC dilutions. Include a control group with basal medium only.
-
Incubation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: At regular intervals (e.g., every 24 hours for 3-7 days), measure the viable cell density and viability.
-
Endpoint Analysis: At the end of the culture period, collect samples to measure your desired endpoint, such as mAb titer.
-
Data Analysis: Plot the viable cell density, viability, and endpoint measurement against the FPC concentration to determine the optimal range that supports maximal growth and productivity without inducing toxicity.
Visualizations
Caption: Cellular uptake and metabolism of iron from FPC.
Caption: Experimental workflow for FPC concentration optimization.
Caption: Logical workflow for troubleshooting FPC-related issues.
References
- 1. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mechanisms of mammalian iron homeostasis. | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of mammalian iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Availability and toxicity of Fe(II) and Fe(III) in Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The importance of ferric reductases for iron uptake in humans [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with ferric pyrophosphate citrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric pyrophosphate citrate (B86180) (FPC). Inconsistent results can arise from various factors related to formulation, analytical methods, and experimental conditions. This guide aims to address common challenges to ensure reliable and reproducible outcomes.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with ferric pyrophosphate citrate, offering potential causes and solutions in a question-and-answer format.
Issue 1: Precipitation or Sedimentation in Solution
Q1: I am observing precipitation after dissolving this compound in my aqueous formulation. What could be the cause?
A: Precipitation of this compound is a common issue often linked to its solubility characteristics, which are highly dependent on the formulation's pH.
-
Potential Cause 1: pH Value. this compound has low solubility in the pH range of 3-6.[1] In acidic conditions, particularly below pH 3.5, the dissolution of ferric ions (Fe³⁺) can increase, raising the risk of interactions and precipitation.[1][2]
-
Solution 1: pH Adjustment. While it may seem counterintuitive, slightly increasing the pH to the upper end of the acidic range (around 4.0) can sometimes decrease the concentration of dissolved Fe³⁺, reducing the likelihood of precipitation.[1] Utilizing a buffer system, such as a sodium citrate-citric acid buffer, can help maintain a stable pH.[1]
-
Potential Cause 2: Ingredient Interactions. Certain components within your formulation can form insoluble complexes with iron, leading to precipitation. Common culprits include phytic acid (often found in plant-based ingredients) and some proteins.[1]
-
Solution 2: Formulation Review and Encapsulation. Re-evaluate your formulation to identify and potentially reduce or remove interacting ions.[1] If interacting ingredients are essential, consider using a micronized or encapsulated form of this compound to create a physical barrier, preventing direct contact.[1][2]
Issue 2: Inconsistent Iron Content and Bioavailability
Q2: My in-vitro assays show variable iron release, and I am concerned about inconsistent bioavailability. How can I improve this?
A: Low and inconsistent bioavailability is a known challenge with less soluble iron forms like this compound and is often related to its dissolution in gastric fluids.[2] The relative bioavailability of standard FPC can be significantly lower than that of highly soluble forms like ferrous sulfate.[2]
-
Potential Cause 1: Particle Size. The particle size of this compound directly impacts its surface area, which in turn affects its dispersion and dissolution rate.[2]
-
Solution 1: Micronization. Employing micronized or nano-sized this compound is a proven method to enhance bioavailability.[2] Formulations with a reduced particle size (e.g., 0.3-2.5 µm) have demonstrated significantly improved iron absorption, in some cases comparable to ferrous sulfate.[2]
-
Potential Cause 2: Poor Solubility in Gastric Fluids. The inherent low solubility of FPC in acidic environments, mimicking gastric conditions, can limit iron release.[2]
-
Solution 2: Use of Solubilizing Agents. Co-formulating with chelating agents such as citric acid or trisodium (B8492382) citrate can form soluble iron complexes, thereby increasing iron solubility and bioavailability.[2]
Issue 3: Color Changes and Degradation
Q3: My formulation containing this compound is developing an off-color. What is causing this, and how can I prevent it?
A: Color changes in formulations with this compound can be indicative of chemical reactions or degradation.
-
Potential Cause 1: Iron-Polyphenol Complexation. Ferric ions (Fe³⁺) can react with polyphenols that possess ortho-hydroxyl groups, forming dark-colored complexes.[1] This is a frequent issue in beverages or formulations containing ingredients like tea extracts or certain fruit juices.[1]
-
Solution 1: Use of Reducing Agents and Encapsulation. The addition of antioxidants like ascorbic acid (Vitamin C) can help maintain iron in its ferrous (Fe²⁺) state, which is less reactive with polyphenols.[1] Encapsulation of the this compound can also provide a physical barrier to prevent this interaction.[1]
-
Potential Cause 2: pH-Related Color Shifts. In neutral to alkaline conditions (pH 6.0–8.5), an amorphous ferric hydroxide (B78521) film can form on the crystal surface, leading to a darker appearance.[2] In highly acidic environments (pH 2-4), the release of iron ions can result in a reddish hue.[2]
-
Solution 2: pH Control. Maintaining a stable pH, ideally between 4 and 6, is recommended to ensure color stability.[2]
-
Potential Cause 3: Thermal Degradation. High processing temperatures (above 70°C) can cause the degradation of this compound into ferric oxide and phosphate, altering its structure and color.[1][2]
-
Solution 3: Process Control. Introduce this compound during the later stages of production to minimize its exposure to high temperatures.[1] When drying is required, utilize low-temperature methods (60–80°C).[2]
Issue 4: Metallic Off-Taste
Q4: My oral formulation has a noticeable metallic aftertaste. How can I mitigate this?
A: A metallic taste is a common challenge with iron-containing products and can negatively impact patient compliance.
-
Potential Cause: Free Iron Ions. The metallic taste is primarily due to the presence of free iron ions that interact with taste receptors in the mouth.[2]
-
Solution 1: Microencapsulation. This is a highly effective technique to prevent the metallic taste. By creating a physical barrier around the this compound particles, direct contact with taste buds is avoided.[2] Studies have shown that microencapsulated FPC formulas receive significantly higher taste scores compared to other oral iron forms.[2]
-
Solution 2: Flavoring and Sweeteners. The use of strong fruit or mint flavors can effectively mask any residual metallic notes.[2]
-
Solution 3: Chelating Agents. Certain chelating agents can reduce the concentration of free iron ions responsible for the metallic taste.[2]
Frequently Asked Questions (FAQs)
Q5: What is the typical composition of this compound?
A: this compound is a complex of iron, pyrophosphate, and citrate. However, its exact composition can be variable.[3][4] Commercial preparations are often described as a mixture of ferric pyrophosphate and sodium citrate.[4][5] Analysis of conventional soluble ferric pyrophosphate has shown a wide range in the content of its components.[4][5]
Q6: What are the key parameters to control during the synthesis of this compound to ensure consistency?
A: Several parameters can affect the yield, quality, and composition of the final product. These include:
Q7: Are there established analytical methods for characterizing this compound?
A: Yes, several analytical methods are used to characterize this compound and ensure its quality. Ion chromatography with suppressed and non-suppressed conductivity detection is used to determine the ionic profile, including anions like sulfate, phosphate, citrate, and pyrophosphate, as well as cations like sodium.[6] Infrared (IR) spectroscopy is used to identify the main functional groups present.[7]
Q8: What are the known drug interactions with this compound?
A: this compound may interact with other medications, including prescription and over-the-counter drugs, vitamins, and herbal products.[8] It is important to inform your healthcare provider of all medications you are taking. There are 31 known drug interactions with this compound, with 2 being major and 29 moderate.[9]
Data and Protocols
Quantitative Data Summary
Table 1: Compositional Variability of Conventional Soluble Ferric Pyrophosphate
| Component | Content Range (by weight) |
| Pyrophosphate | 4.7% to 10.1% |
| Citrate | 34.3% to 44.2% |
| Phosphate | 12.9% to 17.4% |
| Sulfate | 4.2% to 19.5% |
| Iron | 10.5% to 12.5% |
Table 2: Solubility of Ferric Pyrophosphate at Different pH Levels
| pH Value | Solubility Characteristics |
| < 2 | Slightly soluble |
| 3.0 | Sparingly soluble; ~15% of Fe³⁺ dissolves within 24 hours |
| 4-6 | Generally most stable, but sparingly soluble |
| > 8 | Slightly soluble |
Experimental Protocols
Protocol 1: Determination of Iron Content by Atomic Absorption Spectroscopy (AAS)
This protocol outlines a general procedure for measuring the iron content in a sample containing this compound.
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a suitable acidic solution (e.g., dilute nitric acid) to ensure complete dissolution of the iron.
-
Quantitatively transfer the dissolved sample to a volumetric flask (e.g., 50 mL) and dilute to the mark with demineralized water.
-
Further dilutions may be necessary to bring the iron concentration within the linear working range of the AAS instrument.[1]
-
-
Preparation of Standards:
-
From a certified 1000 mg/L iron stock solution, prepare a series of working standards with known iron concentrations (e.g., 2, 4, 6, 8 mg/L) by diluting with demineralized water.[1]
-
-
Measurement:
-
Set up the Atomic Absorption Spectrometer according to the manufacturer's instructions for iron analysis.
-
Aspirate the prepared standards and sample solutions into the instrument.
-
Measure the absorbance of each solution.
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the iron concentration in the sample solution from the calibration curve.
-
Calculate the iron content in the original this compound sample based on the dilutions performed.
-
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for enhancing bioavailability.
Caption: Simplified FPC iron delivery pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. EP2016940B1 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 4. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ferric pyrophosphate [myactivehealth.com]
- 9. drugs.com [drugs.com]
Degradation pathways of ferric pyrophosphate citrate under stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ferric Pyrophosphate Citrate (B86180) (FPC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and analysis of Ferric Pyrophosphate Citrate, presented in a question-and-answer format.
| Issue/Question | Potential Causes | Troubleshooting Steps & Solutions |
| 1. Why is my FPC solution showing precipitation or forming sediment, especially in acidic media (pH 2.0-4.5)? | - Low pH: FPC is sparingly soluble in the pH range of 3-6. At lower pH values (e.g., below 3.0), the dissolution of Fe³⁺ can increase, leading to a higher likelihood of interactions and precipitation.[1] - Ionic Interactions: The presence of other ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can compete with iron for binding sites on pyrophosphate and citrate, reducing the complex's stability.[1] - High Temperature: Processing at high temperatures (above 70°C) can accelerate the degradation of the FPC complex.[1] - Ingredient Interactions: Components such as phytic acid (from plant-based ingredients) can form insoluble complexes with the iron.[1] | - pH Adjustment: Maintain the pH within the optimal stability range of 4-6. A sodium citrate-citric acid buffer system can help stabilize the pH.[1] - Use of Chelating Agents: Incorporate additional chelating agents like EDTA or excess citrate to form stable, soluble complexes with any free iron ions.[1] - Particle Size Reduction: Use a micronized form of FPC (e.g., with a particle size of 0.3 µm) to improve its dispersibility and stability in liquid formulations.[1] - Process Control: Add FPC during the later stages of production to minimize its exposure to high temperatures and prolonged stirring.[1] |
| 2. My FPC formulation is exhibiting a color change (darkening or reddish hue). What is causing this? | - High pH (Darkening): In neutral to alkaline environments (pH 6.0–8.5), an amorphous ferric hydroxide (B78521) film can form on the crystal surface, leading to a darkened appearance.[2] - Low pH (Reddish Hue): In highly acidic environments (pH 2-4), the release of free iron ions can impart a reddish color to the solution.[2] - Interaction with Polyphenols: Free Fe³⁺ ions can react with polyphenols (often found in botanical extracts) to form dark-colored complexes.[1] | - pH Control: Strictly maintain the pH of the formulation between 4 and 6 for optimal color stability.[2] - Inhibit Reactivity: Use strong chelating agents like EDTA to bind free iron and prevent reactions with polyphenols. Adding antioxidants such as ascorbic acid can help by reducing Fe³⁺ to the less reactive Fe²⁺ state.[1] - Use Encapsulated/Micronized FPC: Creating a physical barrier around the FPC particles can prevent direct contact with reactive components in the matrix.[1] |
| 3. How can I improve the poor aqueous solubility of FPC, particularly at neutral pH? | - Inherent Properties: FPC is inherently poorly soluble in water, with solubility as low as 0.1–0.5 mg/L in neutral aqueous solutions where it exists as colloidal particles.[2] | - Particle Size Reduction (Micronization): Decreasing the particle size of FPC significantly increases its surface area, which improves dispersion and dissolution rates.[2] - pH Adjustment: Solubility increases in highly acidic (pH < 3) or alkaline (pH > 9) conditions. Carefully lowering the pH with a suitable acidulant can enhance solubility for specific applications.[2] - Use of Solubilizing Agents: Co-formulating with chelating agents like trisodium (B8492382) citrate or EDTA can form more soluble iron complexes. The addition of excess pyrophosphate can also increase solubility at pH 5–8.5.[2] |
| 4. My analysis shows inconsistent or low levels of FPC in my samples. What could be the issue? | - Incomplete Dissolution: Due to its low solubility, FPC may not be fully dissolved in the analytical diluent, leading to lower than expected readings. - Adsorption to Surfaces: The complex may adsorb to glass or plastic surfaces of vials and containers, especially at low concentrations. - Degradation: The sample may have degraded due to improper storage (exposure to light, high temperature, or inappropriate pH).[2][3] | - Optimize Sample Preparation: Ensure complete dissolution by using an appropriate acidic diluent and employing sonication. - Use Appropriate Labware: Consider using silanized glassware or low-binding polypropylene (B1209903) vials to minimize adsorption. - Ensure Proper Storage: Store stock solutions and samples protected from light and at recommended temperatures (e.g., 2-8°C for short-term).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of this compound? A1: this compound (FPC) is a complex iron salt where a central iron (III) ion is complexed with one pyrophosphate molecule and two citrate molecules.[3] This structure is preserved in both solid and solution states and is stable for several months in aqueous solution, making it suitable for pharmaceutical applications.[3][4]
Q2: What are the primary degradation pathways for FPC under stress conditions? A2: The primary degradation pathways for FPC are driven by hydrolysis (pH stress), heat, and light.
-
Hydrolytic Degradation: At pH values outside the optimal range of 4-6, the complex can dissociate. In highly acidic conditions (pH < 3), there is an increased release of free ferric ions (Fe³⁺).[1] In neutral to alkaline conditions (pH > 6), it can form insoluble ferric hydroxide.[2]
-
Thermal Degradation: High temperatures (>100-120°C) can cause the complex to decompose into ferric oxide and phosphate.[2] The thermal decomposition temperature has been observed at 263 ± 3ºC.[4][5]
-
Photodegradation: The citrate component of the complex is susceptible to photodegradation. The Fe³⁺ ion can act as a photocatalyst, promoting the reduction of Fe³⁺ to Fe²⁺ and the oxidative decarboxylation of the citrate ligand. This can generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[6][7][8]
Q3: What are the recommended storage conditions for FPC and its solutions? A3: FPC powder should be stored protected from air and light.[3] Aqueous solutions of FPC are stable for several months when prepared and stored correctly.[3][4] For analytical purposes, it is recommended to store stock solutions protected from light at refrigerated temperatures (2-8°C) to minimize degradation.
Q4: What analytical techniques are best suited for studying FPC and its degradation products? A4: A combination of techniques is typically used:
-
HPLC with UV/Vis or Mass Spectrometry (MS) detection: To separate and quantify FPC and its organic degradation products (e.g., from citrate degradation).
-
Ion Chromatography: To determine the ionic profile of the drug, including citrate, pyrophosphate, phosphate, and sulfate.
-
X-ray Absorption Spectroscopy (XAS/XANES/EXAFS): To characterize the coordination environment and confirm the oxidation state (Fe³⁺) of the iron center.[3][9]
-
Colorimetric Assays: For quantifying total iron or specific iron species (Fe²⁺/Fe³⁺) during degradation studies.[10]
Q5: How does FPC differ from other parenteral iron formulations? A5: Unlike traditional intravenous iron products, which are typically colloidal iron-carbohydrate complexes, FPC is a non-colloidal, highly water-soluble, complex iron salt that does not contain a carbohydrate moiety.[3][11] This structural difference allows FPC to donate iron directly to transferrin, bypassing the need for processing by macrophages in the reticuloendothelial system.[12][13]
Quantitative Data Summary
The following table summarizes the expected outcomes and key degradation products from forced degradation studies on this compound, based on ICH guidelines. Specific degradation percentages will vary based on the exact experimental conditions (concentration, duration, intensity of stress).
| Stress Condition | Typical Conditions (as per ICH Q1A/Q1B) [14][15][16] | Expected Degradation Pathway | Primary Degradation Products/Changes | Recommended Analytical Methods |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Dissociation of the complex due to protonation of ligands. | - Increased free Fe³⁺ ions - Free pyrophosphate and citric acid | - HPLC - Ion Chromatography - Iron speciation analysis (e.g., Ferrozine assay for Fe²⁺) |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Formation of insoluble iron hydroxides. | - Ferric hydroxide precipitate - Free pyrophosphate and citric acid | - Visual Inspection (precipitation) - HPLC (loss of parent peak) - Filtration and iron assay of filtrate |
| Oxidative Stress | 3-30% H₂O₂ at room temperature | Oxidation of the citrate ligand; potential for Fenton-like reactions. | - Oxidized citrate derivatives - Potential for changes in iron oxidation state (though Fe³⁺ is already the stable oxidized form) | - HPLC-MS (for identification of new peaks) - Total Organic Carbon (TOC) analysis - Peroxide test strips |
| Thermal Degradation | Dry heat at 105-120°C[2] | Decomposition of the entire complex. | - Ferric oxide - Phosphate | - Visual Inspection (color change) - X-Ray Diffraction (XRD) - Infrared (IR) Spectroscopy |
| Photodegradation | Exposure to light source providing overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²[15] | Photoreduction of Fe³⁺ to Fe²⁺ and oxidative decarboxylation of the citrate ligand.[7][8] | - Fe²⁺ species - Acetone-dicarboxylic acid, acetoacetic acid - CO₂ | - HPLC-MS - Iron speciation analysis - Headspace GC-MS (for volatile products) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of FPC under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound (FPC) powder
-
Purified water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Calibrated stability chambers (for heat and humidity)
-
Calibrated photostability chamber
-
pH meter, validated HPLC system, Ion Chromatograph
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of FPC (e.g., 1 mg/mL) in purified water. Protect from light.
-
Acid Hydrolysis:
-
Mix equal volumes of FPC stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the sample at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of FPC stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the sample at 60°C.
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of HCl before analysis. Observe for any precipitation.
-
-
Oxidative Degradation:
-
Mix FPC stock solution with a 3-30% solution of H₂O₂.
-
Store the sample at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of FPC powder in a petri dish.
-
Expose to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration.
-
Analyze the solid powder for changes in appearance, and dissolve for chromatographic analysis.
-
-
Photostability Testing:
-
Expose the FPC solution and solid powder to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours and ≥ 200 W·h/m²).
-
Include a control sample wrapped in aluminum foil to protect it from light.
-
Analyze samples after exposure.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to determine the loss of FPC and the formation of degradation products.
Visualizations
Caption: Degradation pathways of FPC under various stress conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. New aspects of the photodegradation of iron(III) citrate: spectroscopic studies and plant-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. purple-diamond.com [purple-diamond.com]
- 15. database.ich.org [database.ich.org]
- 16. snscourseware.org [snscourseware.org]
Impact of pH on ferric pyrophosphate citrate stability and solubility
Technical Support Center: Ferric Pyrophosphate Citrate (B86180) (FPCC)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and solubility of Ferric Pyrophosphate Citrate (FPCC).
Frequently Asked Questions (FAQs)
Q1: What is this compound (FPCC) and what are its primary applications?
A1: this compound (FPCC), also known as Soluble Ferric Pyrophosphate (SFP), is a highly water-soluble, complex iron salt.[1][2] It consists of a ferric iron (Fe³⁺) atom complexed with pyrophosphate and citrate anions.[1][3] Unlike many other parenteral iron supplements, FPCC is non-colloidal and does not contain a carbohydrate component.[1][2][3] Its high solubility and stability in aqueous solutions make it suitable for pharmaceutical applications, including parenteral iron therapy for patients with chronic kidney disease undergoing hemodialysis.[1][4] It is also used as a food-grade iron source for fortification.[1][5]
Q2: What is the optimal pH range for the solubility and stability of FPCC?
A2: The solubility of iron compounds is highly dependent on pH.[6][7] FPCC exhibits high water solubility, exceeding 1000 mg/mL in some cases.[1] While conventional ferric pyrophosphate is sparingly soluble in the pH range of 3-6, its solubility increases at a pH below 2 and above 8.[5][8] FPCC is formulated to be stable in solution for extended periods, making it suitable for pharmaceutical use.[1][2] For parenteral formulations, a pH range of approximately 4 to 8 is generally targeted.[6][7] A 5% solution of FPCC in water typically has a pH between 5 and 7.[4][6]
Q3: How does pH affect the chemical structure of FPCC in a solution?
A3: The unique ternary complex structure of iron (III) with citrate and pyrophosphate is preserved in solution and remains stable for several months.[1][2][3] However, extreme pH values can disrupt this complex. In highly acidic solutions (pH < 2), there is an increased dissolution of Fe³⁺ ions, which can lead to interactions with other components in a formulation.[8] In alkaline conditions (pH > 8), there is a risk of forming insoluble iron oxides or ferric hydroxide (B78521) (Fe(OH)₃), which can cause precipitation and color changes.[6][8]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FPCC.
Issue 1: Precipitation or cloudiness is observed in my FPCC solution.
| Potential Cause | Explanation | Recommended Solution |
| Low Solution pH (< 4.0) | In highly acidic environments, the FPCC complex can be disrupted, leading to the release of ferric ions which may precipitate with other formulation components.[8] | Adjust the pH of the solution to a more neutral range (pH 5-7) using a suitable buffer system, such as a sodium citrate-citric acid buffer.[8] |
| High Solution pH (> 8.0) | In basic solutions, iron ions have a tendency to form insoluble ferric hydroxide, leading to precipitation.[6][8] | Carefully lower the pH to the recommended neutral range. Ensure the pH adjustment is done gradually to avoid localized pH extremes. |
| Interaction with Other Ions | Divalent cations (e.g., Ca²⁺) or components like phytic acid can form insoluble complexes with the iron or pyrophosphate, causing precipitation.[8][9] | Review the formulation for interfering ions. Consider using chelating agents like EDTA or using a micronized/encapsulated form of FPCC to improve stability.[8] |
Issue 2: The color of my FPCC formulation is changing (e.g., darkening).
| Potential Cause | Explanation | Recommended Solution |
| Iron-Polyphenol Complexation | Free ferric ions (Fe³⁺), which may be present at low pH, can react with polyphenols (common in food and beverage applications) to form dark-colored complexes.[8] | Maintain a pH where the FPCC complex is most stable (pH 4-6) to minimize free iron.[8] The use of chelating agents can also help by binding free iron.[8] |
| High pH (> 8.0) | The formation of amorphous ferric hydroxide at higher pH can also contribute to a darkening of the product.[8] | Ensure the final pH of the formulation is within the optimal stability range (pH 5-7). |
Quantitative Data Summary
Table 1: pH-Dependent Solubility of Iron Pyrophosphate Compounds
| pH Range | Solubility Profile | Key Considerations | Reference |
| < 2 | Slightly Soluble | Increased dissolution of free Fe³⁺ ions. | [5][8] |
| 3 - 6 | Sparingly Soluble / Insoluble | This is the range of lowest solubility for basic ferric pyrophosphate. | [5][8] |
| > 8 | Slightly Soluble | Risk of forming insoluble ferric hydroxide. | [5][8] |
| Neutral (approx. 5-7) | Highly Soluble (for FPCC) | FPCC is specifically formulated for high solubility and stability in this range.[1][4] | [1][6] |
Experimental Protocols
Protocol 1: Determination of FPCC Solubility at Various pH Levels
Objective: To determine the equilibrium solubility of this compound (FPCC) across a range of pH values.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate-phosphate, phosphate) covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Sample Preparation: Add an excess amount of FPCC powder to a known volume of each buffer solution in separate sealed containers. This ensures that a saturated solution is achieved.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Sample Collection and Filtration: After equilibration, allow the samples to stand, letting the undissolved solid settle. Carefully withdraw a supernatant aliquot and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
pH Measurement: Measure the final pH of the filtrate to confirm it has not shifted significantly.
-
Iron Quantification: Analyze the concentration of iron in the clear filtrate using a validated analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a colorimetric method after reduction of Fe³⁺ to Fe²⁺.[11]
-
Data Analysis: Plot the measured iron concentration (solubility) against the final pH of each buffer.
Visualizations
Caption: Experimental workflow for determining FPCC solubility vs. pH.
Caption: Troubleshooting flowchart for FPCC precipitation issues.
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2638081C - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 7. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics and Safety of this compound in Chinese Subjects with and without Hemodialysis-Dependent Stage 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ferric Pyrophosphate Solubility
Welcome to the technical support center for ferric pyrophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the solubility of ferric pyrophosphate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my ferric pyrophosphate powder not dissolving in water or standard buffers?
A1: Ferric pyrophosphate is inherently poorly soluble in water and most neutral pH buffer systems.[1][2][3] This characteristic often leads to the formation of a precipitate or a cloudy suspension. Its solubility is also highly dependent on pH, being particularly low in the range of pH 3 to 6.[1][2]
Q2: I'm observing inconsistent results in my cell-based assays when using ferric pyrophosphate. Could this be related to solubility?
A2: Yes, it is highly likely. Poor solubility can lead to inconsistent results because the actual concentration of bioavailable iron will be lower and more variable than the calculated concentration.[1] This variability can significantly impact experimental outcomes, especially in dose-response studies.
Q3: What are chelating agents and how can they improve the solubility of ferric pyrophosphate?
A3: Chelating agents are molecules that bind to metal ions, such as ferric iron (Fe³⁺), to form a stable, soluble complex. This prevents the iron from precipitating.[4] Commonly used chelating agents for ferric pyrophosphate include citric acid (or sodium citrate), ethylenediaminetetraacetic acid (EDTA), and an excess of sodium pyrophosphate itself.[1][3]
Q4: How does pH affect the solubility of ferric pyrophosphate when using chelating agents?
A4: The pH of the solution is a critical factor. Ferric pyrophosphate's solubility is slightly better at a pH below 2 and above 8.[1][5] When using an excess of pyrophosphate ions as a chelator, the solubility dramatically increases in the pH range of 5 to 8.5.[1][6] For methods involving citric acid, a slightly acidic to neutral pH is often effective.[1]
Troubleshooting Guide
Issue 1: A precipitate forms immediately upon adding ferric pyrophosphate to my media or buffer.
-
Potential Cause: Low intrinsic solubility.
-
Solution: Do not add the ferric pyrophosphate powder directly to your final experimental media. It is crucial to first prepare a concentrated, solubilized stock solution using a chelating agent.[1]
-
-
Potential Cause: Incorrect pH.
Issue 2: My ferric pyrophosphate solution is cloudy or forms a precipitate over time.
-
Potential Cause: Incomplete chelation.
-
Solution: The molar ratio of the chelating agent to ferric pyrophosphate may be insufficient to maintain solubility. Increase the concentration of the chelating agent. Refer to the quantitative data tables for recommended molar ratios.[1]
-
-
Potential Cause: pH instability.
-
Solution: The pH of your solution may have shifted into a range that favors precipitation. Ensure your solution is adequately buffered and re-verify the pH, adjusting if necessary.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data for improving ferric pyrophosphate solubility.
Table 1: Recommended Chelating Agents and Molar Ratios
| Chelating Agent | Effective Molar Ratio (Chelator:Fe³⁺) | Resulting Complex | Notes |
| Citric Acid / Sodium Citrate (B86180) | ~1:1 (with ~0.5 parts Pyrophosphate) | Soluble Ferric Pyrophosphate Citrate | A molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate) is effective for creating a soluble chelate.[1][7] |
| Sodium Pyrophosphate | >1:1 | Soluble Fe(III)-Pyrophosphate Complex | An excess of pyrophosphate ions significantly increases ferric pyrophosphate solubility, leading to an 8-10 fold increase in soluble iron at pH 5-8.5.[1][6] |
| EDTA | 1:1 | Ferric EDTA Complex | EDTA is a strong chelating agent that effectively solubilizes iron.[1][8] |
Table 2: pH Effects on Ferric Pyrophosphate Solubility
| Condition | pH Range | Solubility Profile |
| Without Chelating Agent | 3 - 6 | Practically insoluble (<0.1 mg/L).[2][6] |
| Without Chelating Agent | < 2 or > 8 | Slightly increased solubility.[1][2] |
| With Excess Pyrophosphate | 5 - 8.5 | Dramatically increased solubility due to complex formation.[1][6] |
| With Citric Acid | Slightly acidic to neutral | Often effective for solubilization.[1] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Stock Solution
This protocol is suitable for preparing a concentrated stock solution for use in cell culture and other in vitro assays.
Materials:
-
Ferric pyrophosphate
-
Citric acid or Sodium citrate
-
Sodium pyrophosphate
-
High-purity water
-
NaOH or HCl for pH adjustment
-
Sterile 0.22 µm filter
Procedure:
-
Determine the required concentrations of iron, citrate, and pyrophosphate to achieve a molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate).[1]
-
In a sterile beaker, dissolve the citric acid (or sodium citrate) and sodium pyrophosphate in high-purity water with constant stirring.
-
Slowly add the ferric pyrophosphate powder to the solution while continuing to stir.
-
To aid dissolution, gently heat the solution to 50-60°C. Do not boil.[1]
-
Continue stirring until the ferric pyrophosphate is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Adjust the final pH to the desired level (typically between 6.0 and 7.5) using sterile NaOH or HCl.[1]
-
Bring the solution to the final desired volume with high-purity water.
-
Filter-sterilize the stock solution using a 0.22 µm filter into a sterile, light-protected container.[1]
-
Store the stock solution at 4°C.[1]
Protocol 2: In Vitro Bioavailability Assessment using Simulated Digestion and Caco-2 Cell Culture
This protocol assesses the amount of soluble iron released from a ferric pyrophosphate formulation and its subsequent uptake by intestinal cells.[2]
Methodology:
-
Simulated Gastric Digestion:
-
Incubate a sample of the ferric pyrophosphate formulation in a simulated gastric fluid containing pepsin at pH 2.0 and 37°C for 1-2 hours.[2]
-
-
Simulated Intestinal Digestion:
-
Raise the pH of the gastric digest to 7.0.
-
Add a mixture of pancreatin (B1164899) and bile salts.
-
Incubate at 37°C for an additional 2 hours to simulate conditions in the small intestine.[2]
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the digestate to separate the soluble iron (the bioaccessible fraction) from the insoluble residue.
-
-
Caco-2 Cell Iron Uptake:
-
Culture Caco-2 cells to form a confluent monolayer.
-
Apply the soluble iron fraction to the apical side of the Caco-2 cell monolayer and incubate.
-
-
Quantification of Iron Uptake:
-
Harvest and lyse the cells.
-
Quantify cellular iron uptake by measuring the intracellular ferritin concentration using an ELISA, as ferritin levels are proportional to the amount of iron absorbed by the cells.[2]
-
Visualizations
Caption: Workflow for preparing a solubilized ferric pyrophosphate stock solution.
Caption: Troubleshooting workflow for ferric pyrophosphate solubility issues.
Caption: Mechanism of action of chelating agents on ferric pyrophosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. researchgate.net [researchgate.net]
- 7. US7816404B2 - Methods for the preparation and use of this compound chelate compositions - Google Patents [patents.google.com]
- 8. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Micronization of Ferric Pyrophosphate for Enhanced Dispersion
Welcome to the technical support center for the micronization of ferric pyrophosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the handling and application of micronized ferric pyrophosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of micronizing ferric pyrophosphate?
A1: The main advantage of micronizing ferric pyrophosphate is to enhance its bioavailability and dispersion.[1][2] Standard ferric pyrophosphate is poorly soluble in water, which limits its absorption.[1] Reducing the particle size increases the surface area-to-volume ratio, which improves its dissolution rate in the gastrointestinal tract.[2] Studies have shown that reducing the particle size to the sub-micron range can result in iron absorption comparable to that of the more soluble ferrous sulfate (B86663).[1][2]
Q2: What is the optimal particle size for micronized ferric pyrophosphate to ensure enhanced absorption?
A2: Research indicates that particle sizes in the sub-micron and nano-range are most effective for enhancing absorption.[2] A micronized dispersible ferric pyrophosphate (MDFP) with an average particle size of 0.3 µm has demonstrated iron absorption comparable to ferrous sulfate in human studies.[1][3] Another study noted that reducing the particle size from 21 µm to 2.5 µm significantly improved bioavailability in rats.[1][4] Particles below 1 µm are considered optimal for uptake by specialized intestinal cells known as M cells.[2]
Q3: How does pH affect the stability and solubility of ferric pyrophosphate suspensions?
A3: The solubility and stability of ferric pyrophosphate are highly dependent on pH.[5] It is most stable in a pH range of 4-6.[6][7] It is sparingly soluble between pH 3 and 6, but its solubility increases in highly acidic conditions (pH < 2) and alkaline conditions (pH > 8).[5] In acidic environments like the stomach, the increased solubility is crucial for the initial dissolution of the iron supplement.[5]
Q4: What are common methods used for the micronization of ferric pyrophosphate?
A4: Several methods are employed to reduce the particle size of ferric pyrophosphate, including:
-
Micronization: A mechanical process involving milling or grinding to reduce the average particle diameter.[2]
-
Sol-Gel Method: A technique used to prepare nano-scale particles (less than 100 nm).[2]
-
Microwave-Assisted Synthesis and Ultrasonic-Assisted Reaction: Newer technologies that can produce more uniform particle sizes.[2]
-
Flame Spray Pyrolysis (FSP): This method can be used to synthesize amorphous ferric phosphate (B84403) nanopowders.[2]
Q5: Does encapsulation affect the bioavailability of micronized ferric pyrophosphate?
A5: Encapsulation can have a dual effect on bioavailability. It is highly effective for masking metallic taste and preventing the aggregation of small particles.[1][2] However, the coating material is a critical factor. For instance, encapsulating a 2.5 µm ferric pyrophosphate in hydrogenated palm oil was found to decrease its relative bioavailability.[2][4] Conversely, some commercial formulations use emulsifiers as a coating, which have been shown to yield excellent bioavailability.[2][8]
Troubleshooting Guide
Issue 1: Poor Dispersion and Sedimentation in Liquid Formulations
Q: My micronized ferric pyrophosphate is not dispersing well in my aqueous solution and is quickly settling. What could be the cause and how can I fix it?
A: This is a common issue often linked to particle agglomeration and pH instability.
-
Possible Cause 1: Particle Agglomeration. Even after micronization, small particles have a high surface energy and tend to aggregate or clump together in solution, effectively increasing their particle size and leading to sedimentation.[2]
-
Recommended Solution: The use of emulsifiers or coating agents such as monoglycerides (B3428702) and diglycerides can help prevent particle aggregation and improve dispersion stability.[2] Encapsulation technologies can also maintain particle separation.[1]
-
-
Possible Cause 2: pH of the Medium. Ferric pyrophosphate's solubility is lowest in the pH range of 3 to 6.[5] If your formulation falls within this range, insolubility and sedimentation are likely.
-
Recommended Solution: For liquid formulations, you can carefully adjust the pH. Lowering the pH to below 3 with a food-grade acidulant like citric acid can enhance solubility.[1] Alternatively, adding chelating agents like trisodium (B8492382) citrate (B86180) or EDTA can form soluble iron complexes, significantly improving solubility.[1]
-
Issue 2: Low Bioavailability in In-Vitro/In-Vivo Models
Q: My in-vitro tests are showing low iron release and bioavailability, despite using a micronized form. What are the potential reasons and troubleshooting steps?
A: Low bioavailability can stem from several factors, including particle size, interactions within the formulation, and the experimental model itself.
-
Possible Cause 1: Particle Size Not Optimal. While micronized, the particle size may still not be small enough for optimal absorption.
-
Possible Cause 2: Inhibitory Components in the Matrix. Ingredients such as phytic acid (found in cereals) and certain proteins can form insoluble complexes with iron, hindering its absorption.[6][9]
Issue 3: Undesirable Color Change or Metallic Taste in the Final Product
Q: I am observing a darkening of my product and a noticeable metallic off-taste after adding micronized ferric pyrophosphate. How can I mitigate these sensory issues?
A: These sensory problems are often caused by the release of free iron ions.[1][12]
-
Possible Cause 1: Reaction with Other Components. Free ferric ions (Fe³⁺) can react with polyphenols (common in fruit or tea-based products) to form dark-colored complexes.[6] The metallic taste is a direct result of these free ions interacting with taste receptors.[1]
-
Recommended Solution 1: Microencapsulation. This is a highly effective method to prevent these interactions. By creating a physical barrier around the ferric pyrophosphate particles, direct contact with taste receptors and other reactive components is avoided.[1][12]
-
Recommended Solution 2: pH Control. Maintaining a stable pH, ideally between 4 and 6, can help minimize the release of iron ions and subsequent color changes.[1]
-
Recommended Solution 3: Use of Chelating Agents. Agents like citric acid can bind free iron ions, reducing their ability to cause off-tastes and discoloration.[6][7]
-
Issue 4: Caking and Agglomeration of Powder During Storage
Q: The micronized ferric pyrophosphate powder is forming clumps and caking during storage. What is causing this and how can I prevent it?
A: Caking is typically caused by moisture absorption, which leads to the formation of salt bridges between particles.[13]
-
Possible Cause 1: High Humidity. Exposure to a humid environment can cause the powder to absorb moisture from the air.[13]
-
Possible Cause 2: Temperature Fluctuations. Changes in temperature can also contribute to moisture migration and caking.
-
Recommended Solution: Maintain a stable storage temperature, ideally between 15°C and 25°C.[7] Avoid storing the product in areas with significant temperature swings.
-
Quantitative Data Summary
Table 1: Effect of pH on Ferric Pyrophosphate Solubility
| pH Range | Solubility Description | Reported Dissolution Values | Reference |
| < 2 | Slightly Soluble | 10-33 mg/L | [5] |
| 2.0 - 4.5 | Sparingly Soluble | Up to 15% of Fe³⁺ dissolution in 24h at pH 3.0 | [1][5] |
| 3 - 6 | Practically Insoluble | <0.1 mg/L | [5] |
| > 8 | Slightly Soluble | Solubility increases due to the formation of ferric hydroxide. | [5][14] |
Table 2: Impact of Particle Size on Relative Bioavailability (RBV)
| Average Particle Size | Encapsulation/Dispersant | Relative Bioavailability (RBV) vs. Ferrous Sulfate | Reference |
| ~21 µm | None | Low | [1][4] |
| 2.5 µm | None | Significantly improved over 21 µm | [1] |
| 2.5 µm | Hydrogenated Palm Oil | Decreased bioavailability | [2][4] |
| 0.5 µm | With Emulsifiers | 95% | [2] |
| 0.3 µm | Micronized Dispersible (MDFP) | Comparable to Ferrous Sulfate | [1][2][3] |
Experimental Protocols
Protocol 1: In-Vitro Iron Bioavailability Assessment using Simulated Digestion
This protocol outlines a method to assess the potential bioavailability of iron from micronized ferric pyrophosphate by simulating gastrointestinal conditions.
Materials:
-
Micronized ferric pyrophosphate sample
-
Simulated Gastric Fluid (SGF): Pepsin in 0.1N HCl, pH 2.0
-
Simulated Intestinal Fluid (SIF): Pancreatin and bile salts in a buffered solution, pH 7.0
-
Sodium bicarbonate (NaHCO₃)
-
37°C shaking water bath or incubator
-
Centrifuge
-
Iron quantification assay kit (e.g., colorimetric ferrozine-based assay)
Methodology:
-
Gastric Digestion:
-
Accurately weigh an amount of the ferric pyrophosphate sample equivalent to a standard dose of iron.
-
Suspend the sample in a predetermined volume of pre-warmed (37°C) SGF.
-
Incubate at 37°C for 1-2 hours with continuous gentle agitation to simulate gastric motility.[2]
-
-
Intestinal Digestion:
-
Sample Analysis:
-
Following intestinal digestion, centrifuge the sample to separate the soluble fraction (supernatant) from the insoluble residue.
-
Carefully collect the supernatant, which contains the potentially absorbable iron.
-
Quantify the iron concentration in the supernatant using a suitable iron assay.
-
The amount of soluble iron is an indicator of its potential bioavailability.
-
Protocol 2: Particle Size Analysis by Laser Diffraction
This protocol describes the standard method for measuring the particle size distribution of your micronized ferric pyrophosphate powder.
Materials:
-
Laser diffraction particle size analyzer
-
Micronized ferric pyrophosphate powder
-
Suitable dispersant (e.g., deionized water with a surfactant, or an organic solvent if the sample is hydrophobic)
-
Ultrasonic bath or probe
Methodology:
-
Sample Preparation:
-
Prepare a suspension of the ferric pyrophosphate powder in the chosen dispersant. The concentration should be optimized to achieve an appropriate obscuration level as recommended by the instrument manufacturer.
-
To break up any loose agglomerates, sonicate the suspension for a short period (e.g., 1-2 minutes). Over-sonication should be avoided as it can cause particle fracture.
-
-
Instrument Setup:
-
Set up the laser diffraction analyzer according to the manufacturer's instructions. Ensure the system is clean and properly aligned.
-
Run a background measurement with the clean dispersant.
-
-
Measurement:
-
Introduce the prepared sample suspension into the analyzer's measurement cell.
-
Allow the sample to circulate and stabilize.
-
Perform the measurement. The instrument will measure the angular scattering of laser light by the particles and use a mathematical model (typically Mie or Fraunhofer theory) to calculate the particle size distribution.
-
-
Data Analysis:
-
The results will be presented as a particle size distribution curve and in tabular form.
-
Key parameters to report include the D10, D50 (median particle size), and D90 values, which represent the particle diameters below which 10%, 50%, and 90% of the sample volume lies, respectively.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ruipugroup.com [ruipugroup.com]
- 8. cambridge.org [cambridge.org]
- 9. Iron Fortification Practices and Implications for Iron Addition to Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruipugroup.com [ruipugroup.com]
- 11. Point‐of‐use fortification of foods with micronutrient powders containing iron in children of preschool and school‐age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. ruipugroup.com [ruipugroup.com]
Minimizing ferric pyrophosphate interactions with other media components
Welcome to the Technical Support Center for Ferric Pyrophosphate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interactions with other media components and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Here are some common issues encountered when working with ferric pyrophosphate and how to address them:
Q1: Why is my ferric pyrophosphate solution cloudy and forming a precipitate?
A1: Ferric pyrophosphate has inherently low solubility in water, particularly in the neutral pH range of 6-8.[1] Its solubility is significantly dependent on pH, being sparingly soluble between pH 3 and 6, with slightly increased solubility at pH < 2 and pH > 8.[2][3] Direct addition of ferric pyrophosphate powder to neutral buffers or media will likely result in a cloudy suspension or precipitate.[4]
Troubleshooting Steps:
-
pH Adjustment: Ensure the pH of your solvent is in a range that favors solubility. For many applications, a slightly acidic environment can aid dissolution during stock solution preparation.[2]
-
Use of Chelating Agents: Incorporating chelating agents like citric acid, sodium citrate (B86180), or an excess of sodium pyrophosphate can form soluble complexes with ferric pyrophosphate, significantly improving its solubility.[4][5]
-
Proper Preparation Technique: Avoid adding the powder directly to your final medium. First, prepare a concentrated, solubilized stock solution using a suitable chelating agent.[4]
Q2: My experimental results are inconsistent when using ferric pyrophosphate. Could this be a solubility issue?
A2: Yes, inconsistent results are a frequent consequence of poor solubility.[4] If ferric pyrophosphate is not fully dissolved, the actual concentration of bioavailable iron to your cells or in your formulation will be lower and more variable than your calculated concentration. This can lead to significant fluctuations in experimental outcomes.[4]
Troubleshooting Steps:
-
Sonication: After preparing a suspension of ferric pyrophosphate, sonication can help create a more uniform dispersion of particles.[6]
-
Stability Check: It is crucial to assess the stability and solubility of your ferric pyrophosphate working solution under your specific experimental conditions.[6]
-
Use Soluble Ferric Pyrophosphate (SFP): If available, using a "soluble ferric pyrophosphate" formulation is recommended to improve bioavailability and consistency in your experiments.[6]
Q3: How does ascorbic acid (Vitamin C) affect my ferric pyrophosphate solution?
A3: Ascorbic acid can have a dual effect. It can act as a reducing agent, converting ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), which can lead to the disintegration of the crystal structure.[2][7] This reduction is often a key step in enhancing iron bioavailability.[7] However, these interactions can also lead to changes in the physical properties of your solution. Ascorbic acid has been shown to significantly increase iron absorption from ferric pyrophosphate.[8]
Q4: I am observing a color change in my ferric pyrophosphate formulation over time. What is the cause?
A4: Color changes in ferric pyrophosphate formulations, such as turning brownish or reddish, are often indicative of chemical instability. This can be triggered by several factors:
-
pH Shifts: In neutral to alkaline environments (pH 6.0–8.5), an amorphous ferric hydroxide (B78521) layer can form on the crystal surface, leading to a darker color. In acidic conditions (pH 2-4), the release of iron ions can cause a reddish hue. Maintaining a stable pH, ideally between 4 and 6, is recommended.[1]
-
High Temperatures: Temperatures above 100-120°C can cause decomposition of ferric pyrophosphate into ferric oxide and phosphate, altering its color and structure.[1]
Q5: What is the impact of other minerals, like calcium, on ferric pyrophosphate bioavailability?
A5: Other minerals, particularly divalent cations, can inhibit the bioavailability of iron from ferric pyrophosphate. Calcium has been shown to reduce iron uptake.[6][9] Zinc can also have a marked inhibitory effect on iron bioavailability, while magnesium has a lesser inhibitory impact.[9][10] When designing experiments or formulations, it is important to consider the presence and concentration of other minerals in your media.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on ferric pyrophosphate interactions and bioavailability.
Table 1: Effect of Enhancers and Inhibitors on Iron Uptake from Soluble Ferric Pyrophosphate (SFP) in Caco-2 Cells
| Compound | Molar Ratio (Compound:Fe) | Effect on Ferritin Formation (Iron Uptake) | Reference |
| Ascorbic Acid | 20:1 | 3-fold increase | [6][9] |
| Cysteine | 20:1 | 2-fold increase | [6][9] |
| Phytic Acid | 10:1 | 91% decrease | [6][9] |
| Tannic Acid | 1:1 | 99% decrease | [6][9] |
| Calcium Chloride | 2.5 mM | Reduced iron uptake | [6] |
Table 2: pH-Dependent Solubility of Ferric Pyrophosphate
| pH Range | Solubility | Description | Reference |
| < 2 | Slightly Increased | Protonation of the pyrophosphate ion shifts the dissolution equilibrium, releasing ferric ions. | [2][3] |
| 3 - 6 | Sparingly Soluble | Practically insoluble. | [2][3] |
| > 8 | Slightly Increased | Formation of ferric hydroxide can influence the overall dissolution equilibrium. | [2][3] |
| 5 - 8.5 (with excess pyrophosphate) | Strongly Increased | Formation of soluble iron-pyrophosphate complexes. | [3][11] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Ferric Pyrophosphate Stock Solution for Cell Culture
This protocol describes the preparation of a ferric pyrophosphate stock solution using sodium citrate as a chelating agent to improve solubility.
Materials:
-
Ferric pyrophosphate powder
-
Sodium citrate
-
High-purity water (e.g., Milli-Q or deionized)
-
Sterile filtration unit (0.22 µm filter)
-
pH meter
-
Sterile, light-protected storage container
Procedure:
-
Prepare the Citrate Solution: Weigh out a sufficient amount of sodium citrate to create a solution with a specific molar ratio to the ferric pyrophosphate (e.g., 1:1 or higher). Dissolve the sodium citrate in high-purity water.
-
Add Ferric Pyrophosphate: Slowly add the ferric pyrophosphate powder to the citrate solution while stirring continuously.
-
Heat Gently (Optional): Gentle heating (e.g., to 40-50°C) can aid in the dissolution process. Do not boil.[4]
-
Cool to Room Temperature: Once the ferric pyrophosphate is fully dissolved and the solution is clear, allow it to cool to room temperature.[4]
-
Adjust pH: Adjust the pH to the desired level (typically between 6.0 and 7.5 for cell culture applications) using dilute NaOH or HCl.[4]
-
Final Volume: Bring the solution to the final desired volume with high-purity water.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm filter.[4]
-
Storage: Store the stock solution in a sterile, light-protected container at 4°C.[4]
Protocol 2: In Vitro Iron Bioavailability Assay using Caco-2 Cells
This protocol provides a general workflow for assessing the bioavailability of iron from ferric pyrophosphate using the Caco-2 cell model.
Materials:
-
Differentiated Caco-2 cell monolayers
-
Prepared ferric pyrophosphate working solution
-
Control iron solution (e.g., Ferrous Sulfate)
-
Serum-free cell culture medium (e.g., MEM)
-
Wash buffer (e.g., ice-cold PBS)
-
Cell lysis buffer
Procedure:
-
Cell Conditioning: 24 hours prior to the experiment, replace the standard culture medium with a serum-free medium to minimize external iron sources.[6]
-
Prepare Working Solutions: Dilute your ferric pyrophosphate stock solution and control iron solution to the desired final concentration in the serum-free medium.
-
Cell Treatment:
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C.[6]
-
Post-Incubation Wash:
-
Cell Lysis and Analysis:
Visualizations
Diagram 1: Factors Influencing Ferric Pyrophosphate Stability and Solubility
Caption: Key factors affecting the stability, solubility, and bioavailability of ferric pyrophosphate.
Diagram 2: Experimental Workflow for Caco-2 Cell Iron Uptake Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of ascorbic acid and particle size on iron absorption from ferric pyrophosphate in adult women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ferric Pyrophosphate Citrate (FPCC)
Welcome to the technical support center for Ferric Pyrophosphate Citrate (B86180) (FPCC). This resource provides researchers, scientists, and drug development professionals with essential information regarding the effects of temperature on the stability of FPCC. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Ferric Pyrophosphate Citrate (FPCC)?
A1: To ensure its quality and stability, FPCC should be stored in a cool, dry place, protected from light and moisture. The recommended storage temperature is between 15°C and 30°C (59°F to 86°F).[1] Exposure to temperatures outside this range, including freezing or excessive heat, can negatively affect the compound's stability.[1][2]
Q2: How does temperature affect the stability of FPCC in its solid (powder) form?
A2: In its dry powder form, FPCC is sensitive to high temperatures. Elevated temperatures can accelerate chemical degradation.[3] Specifically, thermal decomposition has been observed at 263 ± 3°C.[4] High humidity combined with warm conditions can also lead to clumping and degradation.[1]
Q3: What is the stability of FPCC in an aqueous solution at room temperature?
A3: The complex structure of FPCC is preserved when dissolved in water. Studies have shown that it is stable in aqueous solutions for several months (up to four months) when stored at room temperature and protected from light.[5]
Q4: Can elevated temperatures during processing (e.g., in food fortification) affect FPCC?
A4: Yes, high processing temperatures can lead to the degradation of FPCC.[6] It is advisable to avoid adding FPCC during high-temperature stages (e.g., above 70°C) and instead introduce it during later, cooler phases of production to minimize thermal stress.[4][7]
Q5: What are the primary factors, besides temperature, that influence FPCC stability?
A5: Besides temperature, stability is significantly affected by:
-
Moisture: High humidity can cause the powder to clump and degrade.[1][2]
-
Light: Direct sunlight or strong artificial light can cause degradation and color changes.[2] It is recommended to store FPCC in opaque or light-resistant containers.[2]
-
pH: FPCC is generally most stable in a pH range of 4 to 6.[7] Deviations outside this range can increase the rate of degradation.
Troubleshooting Guide
Issue 1: The FPCC solution, which was initially a clear, yellow-green color, has changed color (e.g., turned brownish) after storage.
-
Potential Cause: Color change is often an indicator of chemical degradation. This can be caused by exposure to excessive heat or prolonged exposure to light.[2][3]
-
Troubleshooting Steps:
-
Review the storage conditions. Verify that the temperature has remained within the recommended 15-30°C range and that the solution was protected from light.
-
Perform a visual inspection for any particulates or precipitation (see Protocol 1).
-
If the integrity of the material is critical for your application, consider performing a stability-indicating assay, such as HPLC, to quantify the remaining intact FPCC and detect potential degradation products (see Protocol 2).
-
Discard the solution if degradation is confirmed, as its chemical properties and efficacy may be compromised.
-
Issue 2: The FPCC powder has formed clumps or cakes.
-
Potential Cause: Clumping is typically the result of moisture absorption.[2] This can happen if the container was not sealed properly or was stored in a high-humidity environment.[1]
-
Troubleshooting Steps:
-
Transfer the material to a desiccator to remove excess moisture. Note that this may not reverse any chemical degradation that has already occurred.
-
Always ensure containers are tightly sealed immediately after use.
-
For future storage, consider using a controlled-humidity cabinet or adding a desiccant to the secondary storage container.
-
Issue 3: Precipitation or sediment is observed in an FPCC aqueous solution.
-
Potential Cause: Precipitation can occur if the pH of the solution has shifted outside the optimal stability range (pH 4-6).[7] It can also be a sign of significant degradation where the complex has broken down into less soluble components.
-
Troubleshooting Steps:
-
Measure the pH of the solution. If it is outside the 4-6 range, this is a likely cause. Adjusting the pH may redissolve the precipitate, but the material may already be compromised.
-
Review the solution preparation process to identify any potential sources of contamination or pH alteration.
-
Use the troubleshooting workflow diagram below for a systematic approach.
-
Data Presentation
Table 1: Illustrative Accelerated Stability Data for FPCC Solution (5 mg/mL)
Disclaimer: The following data is an illustrative example based on the principles of accelerated stability testing and is intended for guidance purposes. Actual stability data may vary based on the specific formulation, packaging, and manufacturing process.
| Storage Condition | Time Point | Appearance | Assay (% of Initial) |
| 25°C / 60% RH | 0 Months | Clear, yellow-green solution | 100.0% |
| 3 Months | Conforms to initial | 99.5% | |
| 6 Months | Conforms to initial | 99.1% | |
| 40°C / 75% RH | 0 Months | Clear, yellow-green solution | 100.0% |
| 1 Month | Conforms to initial | 98.2% | |
| 3 Months | Slight darkening of color | 96.5% | |
| 6 Months | Noticeable brown tint | 94.0% |
Mandatory Visualizations
Caption: Troubleshooting workflow for degraded FPCC solution.
Caption: Factors influencing FPCC stability and their effects.
Experimental Protocols
Protocol 1: Visual Inspection of FPCC Solutions
This protocol describes the standardized method for visually inspecting FPCC solutions for signs of degradation, such as particulate matter or color change.
1. Objective: To qualify and perform the visual inspection of parenteral FPCC solutions to ensure they are essentially free from visible particulates and conform to color standards.
2. Materials:
-
Inspection station with a non-glare black background and a non-glare white background.
-
Light source providing diffuse illumination between 2,000 and 3,750 lux.
-
Reference sample of a compliant FPCC solution (for color comparison).
-
Sample in its final transparent container (e.g., glass vial).
3. Procedure:
-
Ensure the exterior of the sample container is clean and dry.
-
Hold the container by its cap and gently swirl or invert it, avoiding the introduction of air bubbles.
-
Against the white background, inspect the solution for any dark-colored or fibrous particulates for 5 seconds.
-
Against the black background, inspect for any light-colored particulates for 5 seconds.
-
Against a neutral background, compare the color of the sample solution to the reference standard.
-
Record observations immediately. Any container with confirmed visible particulates not inherent to the product must be rejected.[7]
4. Acceptance Criteria:
-
Particulates: The solution must be essentially free of visible particles.
-
Color: The color of the solution must be consistent with the reference standard (typically clear, slightly yellow-green).[4]
Protocol 2: Stability-Indicating HPLC Method for FPCC Assay
This protocol provides an example of a reversed-phase High-Performance Liquid Chromatography (HPLC) method for quantifying FPCC and separating it from potential degradation products.
1. Objective: To determine the concentration of intact FPCC in a sample and to detect the presence of degradation products. This method is intended to be stability-indicating.
2. Materials and Reagents:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
FPCC reference standard.
-
Mobile Phase A: 20 mM Potassium phosphate (B84403) buffer, pH adjusted to 6.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Deionized water.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-26 min: Return to 95% A, 5% B
-
26-35 min: Re-equilibration at 95% A, 5% B
-
4. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of FPCC reference standard in diluent to achieve a final concentration of 100 µg/mL.
-
Sample Solution: Dilute the FPCC sample with the diluent to an expected final concentration of approximately 100 µg/mL.
5. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main FPCC peak should be ≤ 2.0%.
-
The tailing factor for the FPCC peak should be ≤ 2.0.
6. Analysis:
-
Inject the blank (diluent), followed by the standard solution, and then the sample solutions.
-
Integrate the peak area for FPCC. Calculate the concentration in the sample by comparing its peak area to that of the standard.
-
Examine the chromatogram for any new peaks, which may indicate degradation products. The method should be validated to ensure these peaks are well-resolved from the main FPCC peak.
References
- 1. Physicochemical characterization of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of release kinetics and degradation thermodynamics of ferric citrate liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. [PDF] Physicochemical characterization of this compound | Semantic Scholar [semanticscholar.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. fda.gov [fda.gov]
Validation & Comparative
In Vitro Bioavailability Showdown: Ferric Pyrophosphate Citrate vs. Ferrous Sulfate
For researchers, scientists, and drug development professionals, understanding the nuances of iron supplement bioavailability is paramount. This guide provides an objective in vitro comparison of two prominent iron sources: Ferric Pyrophosphate Citrate (FPPC) and the widely used Ferrous Sulfate (B86663). By examining data from robust in vitro models, we aim to illuminate the factors influencing their intestinal absorption and cellular uptake.
Ferrous sulfate, a soluble, non-chelated iron salt, has long been the standard for treating iron deficiency due to its high bioavailability. However, its tendency to cause gastrointestinal side effects has driven the development of alternative iron compounds like this compound (FPPC). FPPC is a complex in which ferric iron is bound to pyrophosphate and citrate, rendering it highly water-soluble. While direct in vitro comparisons are limited, studies on the closely related Soluble Ferric Pyrophosphate (SFP) provide valuable insights into the potential performance of FPPC.
Quantitative Comparison of Iron Bioavailability in Caco-2 Cells
The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model for studying intestinal nutrient absorption. When cultured, these cells differentiate to form a polarized monolayer with characteristics similar to intestinal enterocytes. A key indicator of iron uptake in this model is the formation of ferritin, an intracellular iron storage protein. The amount of ferritin formed is proportional to the iron absorbed by the cells.
The following table summarizes quantitative data from a comparative study on Soluble Ferric Pyrophosphate (SFP), a proxy for FPPC, and Ferrous Sulfate (FeSO₄) using the Caco-2 cell model.
| Iron Compound | Treatment Condition | Cellular Iron Uptake (Ferritin Formation, ng/mg protein) | Reference |
| Soluble Ferric Pyrophosphate (SFP) | pH 7.0 | Highest among tested iron compounds | [1] |
| Ferrous Sulfate (FeSO₄) | pH 7.0 | Lower than SFP | [1] |
| Soluble Ferric Pyrophosphate (SFP) | pH 2.0 followed by pH 7.0 | Less affected by pH change | [2] |
| Ferrous Sulfate (FeSO₄) | pH 2.0 followed by pH 7.0 | Markedly decreased bioavailability | [2] |
| Soluble Ferric Pyrophosphate (SFP) with Ascorbic Acid (20:1 molar ratio) | pH 7.0 | 3-fold increase in ferritin formation | [1] |
| Soluble Ferric Pyrophosphate (SFP) with Phytic Acid (10:1 molar ratio) | pH 7.0 | 91% decrease in iron bioavailability | [1] |
| Soluble Ferric Pyrophosphate (SFP) with Tannic Acid (1:1 molar ratio) | pH 7.0 | 99% decrease in iron bioavailability | [1] |
Note: Data for SFP is used as a proxy for FPPC due to the structural similarity and lack of direct comparative in vitro studies for FPPC.
Experimental Protocols
A standardized and validated in vitro digestion/Caco-2 cell culture model is crucial for assessing iron bioavailability.[3][4][5] The following protocol outlines the key steps involved in such an experiment.
Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Caco-2 cells are seeded onto collagen-coated, semi-permeable multi-well plates.
-
Culture Medium: The cells are maintained in a suitable culture medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Differentiation: The cells are cultured for approximately 14-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer with a well-defined brush border, mimicking the intestinal epithelium. The integrity of the monolayer is typically monitored by measuring the transepithelial electrical resistance (TEER).
In Vitro Digestion
To simulate the physiological conditions of the gastrointestinal tract, the iron compounds are subjected to a two-step in vitro digestion process before being introduced to the Caco-2 cells.
-
Gastric Digestion: The iron compound is incubated in a simulated gastric fluid containing pepsin at a pH of 2.0 for a specified period (e.g., 1 hour) at 37°C.
-
Intestinal Digestion: The pH of the gastric digest is then raised to approximately 7.0, and a mixture of pancreatin (B1164899) and bile salts is added to simulate intestinal digestion. This incubation is also carried out at 37°C.
Caco-2 Cell Iron Uptake Assay
-
Application of Digesta: The digested iron solutions are applied to the apical side of the differentiated Caco-2 cell monolayers.
-
Incubation: The cells are incubated with the iron-containing digesta for a defined period (e.g., 2 to 24 hours) at 37°C in a controlled atmosphere (e.g., 5% CO₂).
-
Washing: After incubation, the cell monolayers are thoroughly washed with a buffered saline solution to remove any non-absorbed iron.
Quantification of Iron Uptake (Ferritin Assay)
-
Cell Lysis: The Caco-2 cells are lysed to release their intracellular contents, including ferritin.
-
Ferritin Measurement: The ferritin concentration in the cell lysate is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Protein Normalization: The total protein content of the cell lysate is also determined (e.g., using a BCA or Bradford assay) to normalize the ferritin values, which are typically expressed as ng of ferritin per mg of total cell protein.
Experimental workflow for in vitro iron bioavailability assessment.
Cellular Signaling and Uptake Pathways
The mechanisms by which intestinal cells absorb iron differ for ferrous and ferric iron forms.
Ferrous Sulfate: The absorption of ferrous iron (Fe²⁺) is a well-characterized process. Ferric iron (Fe³⁺) from the diet is first reduced to ferrous iron by duodenal cytochrome B (DcytB) on the apical membrane of the enterocyte. Ferrous iron is then transported into the cell primarily via the Divalent Metal Transporter 1 (DMT1).
Cellular uptake pathway of ferrous sulfate.
This compound: The uptake mechanism for chelated ferric iron (Fe³⁺) complexes like FPPC is less definitively established but is thought to involve multiple pathways. One proposed mechanism involves the reduction of Fe³⁺ to Fe²⁺ at the cell surface by DcytB, followed by transport via DMT1, similar to ferrous sulfate.[6] Another potential pathway is endocytosis, where the entire iron complex is engulfed by the cell membrane.[7] Studies on ferric phosphate (B84403) nanoparticles suggest that both DMT1-mediated transport and endocytosis can contribute to cellular iron uptake.[8]
Proposed cellular uptake pathways for this compound.
Conclusion
In vitro studies using the Caco-2 cell model suggest that soluble ferric pyrophosphate, a close analog of this compound, exhibits high bioavailability, potentially greater than that of ferrous sulfate under certain conditions, particularly demonstrating more stability against pH changes that occur during digestion.[2] The addition of enhancers like ascorbic acid can significantly boost the bioavailability of SFP. However, inhibitors such as phytic and tannic acids can drastically reduce its uptake.[1] The cellular uptake of FPPC is likely multifaceted, possibly involving both reduction-dependent and endocytic pathways.
For researchers and drug development professionals, these findings underscore the importance of considering the formulation and dietary matrix when evaluating iron supplements. While ferrous sulfate remains a benchmark, compounds like FPPC show promise as highly bioavailable and potentially more stable alternatives, warranting further investigation in both in vitro and in vivo settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caco-2 Cell Acquisition of Dietary Iron(III) Invokes a Nanoparticulate Endocytic Pathway | PLOS One [journals.plos.org]
- 8. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Ferric Pyrophosphate Citrate and Iron Sucrose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of two intravenous iron formulations: ferric pyrophosphate citrate (B86180) and iron sucrose (B13894). The information presented is synthesized from publicly available research to assist professionals in drug development and toxicology in understanding the potential cellular impacts of these compounds. While direct head-to-head comparative studies are limited, this document compiles available data on their cytotoxic profiles, experimental methodologies, and underlying mechanisms of action.
Executive Summary
Iron is a vital element for numerous physiological processes, however, its excess can lead to cellular toxicity. The cytotoxic potential of iron is largely attributed to its capacity to catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, culminating in oxidative stress and potential cell death. The chemical form and delivery mechanism of intravenous iron preparations are critical determinants of their cytotoxic profiles. Iron sucrose, a widely used formulation, consists of a polynuclear iron(III)-hydroxide core stabilized by a carbohydrate shell. In contrast, ferric pyrophosphate citrate is a newer, carbohydrate-free iron salt designed for direct donation of iron to transferrin. This fundamental difference in their interaction with plasma components and cellular uptake mechanisms likely underlies their distinct cytotoxic potentials.
Data Presentation: Comparative Cytotoxicity
The following table summarizes quantitative data from various in vitro studies on the cytotoxicity of iron compounds. It is important to note that the data for this compound and iron sucrose are collated from separate studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines and exposure times.
| Iron Compound | Cell Line | Concentration | Cytotoxicity Metric | Result | Reference |
| Iron Sucrose | Human Peritoneal Mesothelial Cells | 0.1 mg/mL | Cell Growth Inhibition | 34% inhibition vs. control | [1] |
| Human Peritoneal Mesothelial Cells | 1 mg/mL | LDH Release | 67.1 ± 30.3 mU/mL (vs. 7.9 ± 6.4 in control) | [1] | |
| Polymorphonuclear cells (PMNs) | Various | Apoptosis | Concentration-dependent increase in apoptotic cells | [2] | |
| HepG2 | Clinically relevant concentrations | Cell Viability (Neutral Red Assay) | Non-toxic | [3] | |
| Ammonium Ferric Citrate * | Non-Small-Cell Lung Carcinoma (NSCLC) | 1 mg/mL | Apoptosis | Significant promotion of apoptosis | [1] |
| Non-Small-Cell Lung Carcinoma (NSCLC) | 1 mg/mL | ROS Levels | Significantly increased | [1] | |
| Non-Small-Cell Lung Carcinoma (NSCLC) | 1 mg/mL | GPX Levels | Significantly decreased | [1] | |
| This compound | Healthy Volunteers (in vivo) | 2.5 - 20 mg | Oxidative Stress/Inflammation Biomarkers | Unaffected | [4] |
| Patients on Hemodialysis (in vivo) | N/A | Markers of inflammation and oxidative stress | Did not induce markers of inflammation or oxidative stress | [5] |
*Note: Data for Ammonium Ferric Citrate is included as a proxy for a citrate-based ferric iron compound, as direct in vitro cytotoxicity data for this compound is limited in the public domain. Clinical and in vivo studies suggest a favorable safety profile for this compound, with no significant induction of oxidative stress.[4][5]
Experimental Protocols
Assessment of Cell Viability using MTT Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubated overnight to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the iron compound (e.g., iron sucrose or this compound) or a vehicle control.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).
Measurement of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Culture and Treatment: Cells are cultured and treated with the iron compounds in a 96-well plate as described in the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, the plate is centrifuged at 250 x g for 10 minutes to pellet the cells.
-
Assay Reaction: 50 µL of the cell-free supernatant from each well is transferred to a new 96-well plate. 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) is added to each well.[6]
-
Incubation: The plate is incubated at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[6]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100.
Mandatory Visualization
Caption: Experimental workflow for assessing the in vitro cytotoxicity of iron compounds.
Signaling Pathway: Iron-Induced Ferroptosis
A key mechanism underlying iron-induced cytotoxicity is ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[7] Excess intracellular labile iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. These radicals can initiate a chain reaction of lipid peroxidation, particularly of polyunsaturated fatty acids in cell membranes.
The glutathione (B108866) peroxidase 4 (GPX4) system is a crucial defense against ferroptosis. GPX4, using glutathione as a cofactor, reduces lipid hydroperoxides to non-toxic lipid alcohols, thus terminating the lipid peroxidation chain reaction.[8] Inhibition or depletion of GPX4, or its substrate glutathione, sensitizes cells to ferroptosis. Compounds that increase intracellular labile iron can overwhelm the GPX4 protective pathway, leading to uncontrolled lipid peroxidation, membrane damage, and ultimately, cell death.
The differential cytotoxicity between this compound and iron sucrose may be attributed to their distinct effects on this pathway. Iron sucrose is taken up by endocytosis and processed in lysosomes, which can lead to a significant increase in the intracellular labile iron pool and subsequent oxidative stress.[9] In contrast, this compound is designed to donate iron directly to transferrin in the plasma, a mechanism that may lead to a more controlled delivery of iron to cells and a lower propensity to increase the labile iron pool to toxic levels.[5][10]
Caption: Simplified signaling pathway of iron-induced ferroptosis.
References
- 1. medsci.org [medsci.org]
- 2. [PDF] Physicochemical characterization of this compound | Semantic Scholar [semanticscholar.org]
- 3. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcb.berkeley.edu [mcb.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Iron Uptake of Ferric Pyrophosphate Citrate and Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular iron uptake mechanisms of two important iron compounds: Ferric Pyrophosphate Citrate (B86180) (FP-Cit) and Ferric Citrate (FC). Understanding the distinct pathways and efficiencies of cellular iron acquisition from these sources is critical for the development of effective iron therapies and supplements. This document synthesizes available experimental data to offer an objective comparison, supported by detailed methodologies and visual representations of the key processes.
Executive Summary
Ferric Citrate (FC) and Ferric Pyrophosphate Citrate (FP-Cit) are both sources of ferric iron, yet they interact with cells through fundamentally different mechanisms. Ferric citrate cellular uptake is a well-characterized process involving cell surface binding, enzymatic reduction of iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, followed by transport across the cell membrane by protein transporters. In contrast, this compound, particularly in its formulation for parenteral administration, is designed to bypass direct cellular uptake by efficiently donating iron directly to transferrin in the extracellular environment. While direct comparative studies on the cellular uptake of FP-Cit versus FC are limited, this guide draws on data from studies on soluble ferric pyrophosphate and ferric citrate in relevant in vitro models to provide a comparative analysis.
Data Presentation: Quantitative Comparison of Iron Uptake
The following table summarizes quantitative data from in vitro studies, primarily using the Caco-2 human colon adenocarcinoma cell line, a widely accepted model for intestinal iron absorption. It is important to note that direct head-to-head comparisons under identical experimental conditions are scarce in the published literature.
| Parameter | This compound (as Soluble Ferric Pyrophosphate) | Ferric Citrate | Cell Line | Notes |
| Relative Bioavailability | Higher than other poorly soluble iron compounds. | Generally considered to have good bioavailability for a non-heme iron source. | Caco-2 | Bioavailability is often measured indirectly via ferritin formation. |
| Uptake Mechanism | Primarily dissolution followed by DMT1-mediated uptake of Fe²⁺; potential for endocytosis of nanoparticles. | Involves a cell-surface reductase (e.g., Dcytb) to convert Fe³⁺ to Fe²⁺, followed by DMT1 transport.[1] | Caco-2, HuH7 | The reduction step is crucial for ferric citrate uptake. |
| Effect of Ascorbic Acid | Enhances bioavailability by promoting the reduction of Fe³⁺ to Fe²⁺. | Significantly enhances uptake by facilitating the reduction of ferric iron. | Caco-2 | Demonstrates the importance of the ferrous state for transport. |
| Inhibitors | Phytic acid and certain divalent cations (e.g., Ca²⁺, Zn²⁺) can inhibit uptake. | Uptake is inhibited by chelators of ferrous iron and by compounds that interfere with DMT1. | Caco-2 | Inhibition patterns suggest a shared reliance on the DMT1 transport pathway post-reduction. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are representative experimental protocols for assessing cellular iron uptake from ferric compounds using the Caco-2 cell model.
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colon adenocarcinoma) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded onto permeable Transwell inserts (e.g., 0.4 µm pore size) to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
-
Differentiation: Cells are maintained for 18-21 days post-confluence to allow for the development of enterocyte-like characteristics, including brush border enzymes and transporters. The integrity of the monolayer is typically monitored by measuring transepithelial electrical resistance (TEER).
Iron Uptake Assay
-
Preparation of Iron Solutions: Stock solutions of this compound and Ferric Citrate are prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentrations. For poorly soluble compounds, sonication may be used to ensure a uniform suspension.
-
Cell Treatment: Differentiated Caco-2 monolayers are washed with HBSS to remove culture medium. The iron solutions are then added to the apical side of the Transwell inserts. A control group without added iron is included.
-
Incubation: The cells are incubated for a specified period (e.g., 2 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Termination of Uptake: After incubation, the iron-containing medium is removed, and the cell monolayers are washed multiple times with an ice-cold buffer containing a strong iron chelator (e.g., bathophenanthroline (B157979) disulfonate, BPDS) to remove surface-bound iron.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., radioimmunoprecipitation assay [RIPA] buffer) to release intracellular contents.
Quantification of Cellular Iron
-
Ferritin Assay: A common method to quantify iron uptake is to measure the intracellular ferritin concentration. Ferritin is an iron storage protein, and its synthesis is upregulated in response to increased intracellular iron levels. A commercial enzyme-linked immunosorbent assay (ELISA) kit is used to measure ferritin in the cell lysates. Ferritin levels are then normalized to the total protein content of the lysate, determined by a protein assay (e.g., bicinchoninic acid [BCA] assay).
-
Radioisotope Tracing: A more direct method involves using radiolabeled iron (⁵⁹Fe or ⁵⁵Fe). Cells are incubated with the radiolabeled iron compounds, and after washing and lysis, the intracellular radioactivity is measured using a gamma or scintillation counter. This allows for direct quantification of iron uptake.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the cellular uptake pathways for Ferric Citrate and the proposed mechanisms for Ferric Pyrophosphate, as well as a typical experimental workflow for comparing their uptake in Caco-2 cells.
References
Oxidative stress induction by ferric pyrophosphate citrate compared to other iron salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxidative stress induced by Ferric Pyrophosphate Citrate (FPC) relative to other commonly used oral and intravenous iron salts. The information herein is supported by experimental data to aid in the selection of appropriate iron compounds for research and therapeutic development.
Executive Summary
Iron supplementation is critical in treating iron-deficiency anemia, but many iron formulations can induce oxidative stress by catalyzing the formation of reactive oxygen species (ROS). This can lead to cellular damage and contribute to the pathophysiology of various diseases. This compound (FPC) is a novel intravenous iron salt with a unique mechanism of action that suggests a favorable safety profile concerning oxidative stress. Unlike traditional iron compounds that can lead to the generation of non-transferrin bound iron (NTBI), FPC donates iron directly to transferrin, minimizing the potential for iron-mediated oxidative damage.[1][2] Clinical studies have indicated that FPC administration does not significantly elevate biomarkers of oxidative stress or inflammation.[3][1][4] In contrast, other iron salts, such as ferrous sulfate (B86663) and various intravenous formulations, have been demonstrated to increase markers of lipid peroxidation and modulate antioxidant enzyme systems.[5][6][7][8][9][10][11]
Comparative Data on Oxidative Stress Markers
The following tables summarize quantitative data from studies comparing the effects of different iron salts on key markers of oxidative stress.
Table 1: Comparison of Intravenous Iron Formulations on Non-Transferrin Bound Iron (NTBI) and Lipid Peroxidation (Malondialdehyde - MDA)
| Iron Salt | Dose | Peak NTBI (µM, mean ± SEM) | Change in MDA from Baseline | Study Population | Reference |
| Sodium Ferric Gluconate | 100 mg | 10.1 ± 2.2 | Significant increase (p=0.006) | Hemodialysis Patients | [12][13][14] |
| Iron Sucrose (B13894) | 100 mg | 3.8 ± 0.8 | No significant increase | Hemodialysis Patients | [12][13][14] |
| Iron Dextran | 100 mg | 0.23 ± 0.1 | No significant increase | Hemodialysis Patients | [12][13][14] |
| This compound (FPC) | 2.5-20 mg | Not reported to increase | Unchanged from baseline | Healthy Volunteers | [14] |
| Saccharated Ferric Oxide (IV) | 40 mg | Significant increase in TIBC, suggesting NTBI appearance | Increase in myeloperoxidase (oxidative marker) | Hemodialysis Patients | [15] |
Table 2: Comparison of Oral Iron Formulations on Oxidative and Inflammatory Markers
| Iron Salt | Key Findings on Oxidative/Inflammatory Markers | Study Population/Model | Reference |
| Ferric Citrate | Did not increase oxidative stress above untreated CKD levels. | Rat model of CKD | [16] |
| Ferrous Sulfate | Did not increase oxidative stress above untreated CKD levels in the same study. | Rat model of CKD | [16] |
| Ferric Citrate | Linked to lower inflammation markers (CRP and IL-6) and reduced oxidative stress in other studies. | CKD Patients | [9] |
| Ferrous Sulfate | Shown to increase lipid peroxidation. | Pregnant Women | [17] |
| Iron Polymaltose Complex | As effective as ferrous sulfate in correcting anemia with a parallel decrease in MDA. | Pregnant Women | [7] |
| Ferric Pyrophosphate | Similar efficacy to ferrous sulfate in treating anemia with significantly fewer gastrointestinal side effects (oxidative stress not directly measured). | Pediatric Patients | [18] |
Signaling Pathways in Iron-Induced Oxidative Stress
Iron-induced oxidative stress initiates a cascade of cellular signaling events. The free, redox-active iron, particularly Fe²⁺, participates in the Fenton reaction, generating highly reactive hydroxyl radicals. This triggers cellular defense mechanisms and inflammatory responses mediated by key signaling pathways such as Nrf2, NF-κB, and MAPK.
Figure 1: The Fenton Reaction.
Figure 2: Key Signaling Pathways.
Experimental Protocols
Detailed methodologies for key assays used to quantify oxidative stress are provided below.
Measurement of Non-Transferrin Bound Iron (NTBI)
-
Principle: NTBI is the form of iron in the plasma that is not bound to transferrin and is readily available to catalyze redox reactions. Its measurement is a key indicator of iron-related oxidative stress risk.
-
Methodology:
-
Sample Collection: Collect blood samples in heparinized tubes and separate plasma by centrifugation.
-
Chelation: Incubate plasma with a strong iron chelator, such as nitrilotriacetic acid (NTA), to bind the NTBI.
-
Ultrafiltration: Separate the iron-chelator complex from protein-bound iron using ultrafiltration units with a molecular weight cutoff that retains transferrin.
-
Quantification: Measure the iron content in the ultrafiltrate using methods like high-performance liquid chromatography (HPLC) or atomic absorption spectrometry.[13][19]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
-
Principle: This assay quantifies malondialdehyde (MDA), a major byproduct of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.
-
Methodology:
-
Sample Preparation: Prepare tissue homogenates or use plasma/serum samples.
-
Reaction: Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.
-
Incubation: Heat the mixture at 90-100°C for a specified time (e.g., 60 minutes) to facilitate the reaction.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored supernatant at approximately 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.[18]
-
Protein Carbonyl Assay
-
Principle: Protein carbonyl groups are formed by the oxidative modification of amino acid side chains and serve as a stable marker of protein oxidation. These carbonyl groups react with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
-
Methodology:
-
Derivatization: Incubate protein samples with DNPH in an acidic solution to form protein hydrazones.
-
Precipitation: Precipitate the proteins using trichloroacetic acid (TCA) to remove excess DNPH.
-
Washing: Wash the protein pellet repeatedly with an ethanol/ethyl acetate (B1210297) solution to remove any remaining free DNPH.
-
Solubilization: Dissolve the washed protein pellet in a strong denaturing agent like guanidine (B92328) hydrochloride.
-
Measurement: Measure the absorbance of the protein hydrazones at approximately 370 nm.
-
Quantification: Calculate the carbonyl content relative to the protein concentration.[6][19]
-
Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity Assays
-
Principle: These assays measure the activity of key antioxidant enzymes that detoxify ROS. SOD catalyzes the dismutation of superoxide radicals, while catalase decomposes hydrogen peroxide.
-
Methodology (General Approach for Tissue Homogenates):
-
Homogenization: Homogenize tissue samples in an ice-cold buffer.
-
Centrifugation: Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
SOD Activity: Use an indirect assay, such as one based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by a superoxide-generating system (e.g., xanthine/xanthine oxidase). The degree of inhibition of color development is proportional to the SOD activity.[4][12]
-
CAT Activity: Measure the decomposition of a known concentration of hydrogen peroxide over time by monitoring the decrease in absorbance at 240 nm.[4][12]
-
Figure 3: Experimental Workflow.
Conclusion
The available evidence strongly suggests that this compound (FPC) has a lower propensity to induce oxidative stress compared to other iron salts. Its unique mechanism of directly donating iron to transferrin appears to circumvent the generation of redox-active NTBI, a key initiator of oxidative damage. While direct comparative studies with a comprehensive panel of oxidative stress markers are still emerging, the existing clinical and preclinical data position FPC as a promising alternative for iron supplementation, particularly in populations susceptible to oxidative stress. For researchers and drug development professionals, the choice of an iron salt should consider not only its efficacy in repleting iron stores but also its potential to induce off-target effects such as oxidative stress. The methodologies and comparative data presented in this guide offer a framework for making informed decisions in this context.
References
- 1. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 2. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of intravenous iron sucrose on oxidative stress in peritoneal dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of oxidative stress markers after intravenous administration of iron dextran, sodium ferric gluconate, and iron sucrose in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. A comparative study between the dispersible Ferric pyrophosphate particles and Ferrous sulfate in treatment of pediatric patients with iron deficiency anemia - Iranian Journal of Pediatric Hematology and Oncology [ijpho.ssu.ac.ir]
- 17. mmpc.org [mmpc.org]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Ferric Pyrophosphate Citrate and Ferric Carboxymaltose in Animal Models: A Review
A direct comparative study on the efficacy of intravenous ferric pyrophosphate citrate (B86180) (FPC) and ferric carboxymaltose (FCM) in animal models of anemia has not been extensively documented in publicly available research. However, individual studies on each compound provide insights into their performance and mechanisms. This guide synthesizes the available preclinical data to offer a comparative perspective for researchers, scientists, and drug development professionals.
While both compounds are designed to treat iron deficiency, they possess distinct mechanisms of action. FPC is a complex iron salt that donates iron directly to plasma transferrin, bypassing the reticuloendothelial system.[1][2] In contrast, FCM is a colloidal iron-carbohydrate complex that is taken up by macrophages of the reticuloendothelial system, from which iron is subsequently released and binds to transferrin.
Efficacy of Ferric Carboxymaltose (FCM) in Animal Models
Multiple studies have demonstrated the efficacy of FCM in various animal models of anemia.
Mouse Model of Iron Deficiency Anemia:
In a study involving female C57Bl/6J mice with iron deficiency anemia induced by an iron-deficient diet and phlebotomy, FCM was shown to be effective in restoring hematological parameters. After 14 days, mice treated with FCM exhibited a significant increase in hematocrit levels compared to vehicle-treated mice.[3][4]
Table 1: Hematological Parameters in a Mouse Model of Iron Deficiency Anemia Treated with Ferric Carboxymaltose
| Parameter | Vehicle | Ferric Carboxymaltose (FCM) |
| Hematocrit (%) | 25 ± 1 | 47 ± 0.4 |
| White Blood Cells (x10⁹/L) | 4 ± 1 | 8 ± 1 |
| Thrombocytes (x10⁹/L) | 1405 ± 55 | 583 ± 41 |
| (Data presented as mean ± SEM)[3][4] |
Mouse Model of Critical Care Anemia:
In a mouse model mimicking critical care anemia with inflammation induced by zymosan and blood loss, intravenous administration of FCM led to increased hemoglobin levels two weeks after treatment.[5][6]
Suckling Piglet Model of Anemia Prevention:
A study in suckling piglets aimed to evaluate the effectiveness of FCM injection in preventing anemia. The results indicated that the application of FCM was successful in preventing iron deficiency anemia, with outcomes comparable to iron dextran (B179266). No statistically significant differences were observed in red blood cell count or blood plasma iron concentration between the FCM and iron dextran groups.[7][8][9]
Table 2: Hematological and Biochemical Variables in Suckling Piglets
| Parameter | Ferric Carboxymaltose (FCM) - Day 10 | Ferric Carboxymaltose (FCM) - Day 24 | Anemic Control - Day 10 |
| Hemoglobin (g/L) | 105.9 ± 5.3 | 103.5 ± 5.4 | 55.4 ± 4.4 |
| Hematocrit (%) | 31.7 ± 1.4 | 31.4 ± 1.9 | 16.1 ± 2.1 |
| Erythrocytes (x10¹²/L) | 5.4 ± 1.7 | 5.3 ± 2.3 | 3.9 ± 1.3 |
| Iron (µmol/L) | 22.5 ± 0.5 | 6.5 ± 0.4 | 0.5 ± 0.5 |
| (Data presented as mean ± SEM)[9] |
Efficacy of Ferric Pyrophosphate Citrate (FPC) in Animal Models
Experimental Protocols
Induction of Iron Deficiency Anemia in Mice:
Female C57Bl/6J mice were fed an iron-deficient diet for 5 weeks. This was followed by intravenous bleeding of 0.7% of their body weight for three consecutive days to induce anemia.[3][4]
Ferric Carboxymaltose Administration in Mice:
Anemic mice were randomized to receive either vehicle (saline) or FCM at a dose of 20 mg/kg via retroorbital injection on day 0 and day 7 of the study.[4]
Anemia Prevention in Suckling Piglets:
In a study to prevent anemia, a group of 8 piglets were administered 200 mg of iron in the form of an iron carboxymaltose complex via intramuscular injection in the neck muscle at the age of 3 days.[7][8]
Visualizations
Mechanisms of Iron Delivery
Caption: Mechanisms of iron delivery for FPC and FCM.
Experimental Workflow for FCM Efficacy Study in Mice
Caption: Experimental workflow for FCM study in a mouse model of iron deficiency anemia.
References
- 1. This compound for parenteral administration of maintenance iron: structure, mechanism of action, clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of parenteral application of ferric carboxymaltose in the prevention of iron deficiency anaemia in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Veterinární medicína: The use of parenteral application of ferric carboxymaltose in the prevention of iron deficiency anaemia in suckling piglets [vetmed.agriculturejournals.cz]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Comparative Guide to the Effect of Ferric Pyrophosphate Citrate on Hepcidin Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferric Pyrophosphate Citrate's (FPC) effect on hepcidin (B1576463) expression relative to other iron formulations. The information is supported by experimental data from clinical studies, detailing the unique mechanism of FPC in the context of systemic iron homeostasis.
Introduction to Hepcidin and Iron Homeostasis
Iron is a vital element required for numerous biological processes, including oxygen transport and energy production.[1] The body's iron levels are meticulously regulated to prevent both deficiency and toxicity. This regulation is primarily orchestrated by hepcidin, a peptide hormone synthesized in the liver.[2][3] Hepcidin acts as the master regulator of systemic iron availability by binding to ferroportin, the only known cellular iron exporter.[1][2] This binding triggers the internalization and degradation of ferroportin, thereby blocking the release of iron from duodenal enterocytes (dietary absorption) and macrophages (recycled iron), which lowers circulating iron levels.[1][3]
Hepcidin expression is controlled by several key signaling pathways:
-
Iron Sensing (BMP/SMAD Pathway): High iron stores and circulating iron levels stimulate hepcidin synthesis via the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[1][3]
-
Inflammation (JAK/STAT3 Pathway): Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6), strongly induce hepcidin expression, leading to the iron sequestration seen in anemia of inflammation.[1][4]
-
Erythropoietic Drive: Increased red blood cell production releases the hormone erythroferrone (ERFE), which suppresses hepcidin to ensure iron is available for hemoglobin synthesis.[1]
Ferric Pyrophosphate Citrate (B86180) (FPC): A Unique Mechanism of Action
This compound (FPC) is a water-soluble, complex iron salt with a low molecular weight.[5] Unlike conventional intravenous (IV) iron therapies, which consist of iron oxide nanoparticles encased in a carbohydrate shell, FPC has a distinct mechanism. These conventional IV irons require uptake and processing by reticuloendothelial macrophages before iron can be released—a process that is blocked by hepcidin.[6]
FPC, however, is formulated to donate iron directly to plasma transferrin, the body's primary iron transport protein.[5][7][8] This action bypasses the need for macrophage processing. The central hypothesis is that by delivering iron directly to transferrin, FPC can effectively circumvent the hepcidin-mediated sequestration of iron within macrophages, making it fully bioavailable for transport to the bone marrow and other tissues.[5]
Figure 1. FPC bypasses hepcidin-blocked macrophages for direct iron donation.
Comparative Data on Hepcidin Modulation
Clinical studies demonstrate that FPC has a minimal impact on hepcidin levels compared to other iron formulations, particularly those that significantly increase iron stores (ferritin).
| Iron Compound | Study Population | Dosage & Duration | Change in Serum Hepcidin | Change in Serum Ferritin | Change in TSAT |
| This compound (FPC) [9] | Healthy Volunteers | Single IV infusion (2.5-10 mg over 4h) | No significant change from baseline | Not Assessed | Dose-proportional increase |
| Ferric Citrate (Oral) [10] | CKD Patients with Iron Deficiency | 1g three times daily for 12 weeks | Significant Increase (Mean change: +90 pg/mL) | Significant Increase (Mean change: +37 ng/mL) | Significant Increase (Mean change: +8%) |
| Ferrous Sulfate (B86663) (Oral) [10] | CKD Patients with Iron Deficiency | 200mg (65mg elemental) daily for 12 weeks | No significant change (Mean change: +21 pg/mL) | No significant change | No significant change |
TSAT: Transferrin Saturation; CKD: Chronic Kidney Disease.
Experimental Protocols
-
Study Design: A double-blind, randomized, placebo-controlled, single-ascending-dose study was conducted to evaluate the pharmacokinetics and safety of intravenous FPC.[8][9]
-
Audience: The study included 48 healthy, iron-replete adult subjects.[8]
-
Methodology: Subjects received a single IV infusion of FPC at doses of 2.5, 5.0, 7.5, or 10 mg over 4 hours, or 15 or 20 mg over 12 hours. A control group received a placebo.[8] Serum total iron, transferrin-bound iron (TBI), and hepcidin-25 (B1576460) concentrations were measured at baseline and at the end of the infusion.[9]
-
Key Finding: No significant changes from baseline in serum hepcidin-25 concentration were observed at the end of the 4-hour infusions for any dose.[9] This demonstrates that FPC delivers iron to transferrin without stimulating an acute hepcidin response.[8]
Figure 2. A typical clinical trial workflow for assessing iron supplements.
-
Study Design: A randomized clinical trial comparing the effects of oral ferric citrate and oral ferrous sulfate on iron parameters.[10]
-
Audience: The study enrolled individuals with moderate to severe Chronic Kidney Disease (CKD) and absolute iron deficiency.[10][11]
-
Methodology: Participants were randomized to receive either ferric citrate or ferrous sulfate for a duration of 12 weeks. The primary outcomes measured were the changes in serum iron, TSAT, ferritin, hemoglobin, and hepcidin concentrations from baseline to the end of the treatment period.[10][11]
-
Key Finding: Treatment with ferric citrate resulted in a significantly greater increase in TSAT, ferritin, and hepcidin compared to ferrous sulfate.[10] The rise in hepcidin mirrored the increase in iron stores (ferritin), consistent with the known physiological response to iron repletion.[10]
Hepcidin Regulation Signaling Pathways
Hepcidin synthesis in hepatocytes is the integration point for signals related to iron status, inflammation, and erythropoiesis. The BMP/SMAD pathway is the core regulator responding to iron levels.
Figure 3. Key signaling pathways converge to regulate hepcidin gene expression.
Conclusion
The validation of this compound's effect on hepcidin expression reveals a mechanism distinct from other iron supplements. By donating iron directly to transferrin, FPC bypasses the reticuloendothelial system and avoids stimulating a significant increase in hepcidin at therapeutic doses.[5][8][9] This is in contrast to oral iron therapies like ferric citrate, which effectively replete iron stores but also cause a corresponding physiological increase in hepcidin levels.[10]
The clinical implication is that FPC represents a valuable therapeutic option for managing anemia in patient populations with elevated hepcidin levels, such as those with chronic kidney disease or other inflammatory conditions.[5][7] In these states of "functional iron deficiency," where iron is trapped in stores by high hepcidin, FPC's ability to deliver iron directly for erythropoiesis without exacerbating hepcidin-mediated iron sequestration is a significant advantage.[6]
References
- 1. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepcidin: regulation of the master iron regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pathways for the regulation of hepcidin expression in anemia of chronic disease and iron deficiency anemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound administered via dialysate reduces erythropoiesis-stimulating agent use and maintains hemoglobin in hemodialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: interactions with transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound, a Novel Iron Salt, Administered Intravenously to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Ferric Citrate versus Ferrous Sulfate on Iron and Phosphate Parameters in Patients with Iron Deficiency and CKD: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Comparative analysis of the inflammatory response to different intravenous iron forms
A Guide for Researchers and Drug Development Professionals
Intravenous (IV) iron formulations are essential for treating iron deficiency anemia, particularly in patients who cannot tolerate or do not respond to oral iron. However, these complex drugs vary in their physicochemical properties, which can influence their interaction with the immune system and elicit inflammatory responses. This guide provides a comparative analysis of the inflammatory potential of different IV iron preparations, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy and Safety Profile: An Overview
Modern intravenous iron preparations are nanoparticles composed of an iron core surrounded by a carbohydrate shell. The stability of this complex is a key determinant of its safety profile. Less stable complexes can lead to a higher concentration of labile plasma iron (LPI), which is associated with oxidative stress and inflammation.[1][2] Conversely, more stable complexes are thought to have a more favorable safety profile.[3]
This guide focuses on the comparative inflammatory and oxidative stress responses to commonly used IV iron formulations, including:
-
Iron Sucrose (B13894) (IS)
-
Ferric Carboxymaltose (FCM)
-
Iron Dextran (B179266) (ID) (specifically low-molecular-weight iron dextran - LMWID)
-
Ferumoxytol (FMX)
-
Sodium Ferric Gluconate (SFG)
-
Iron Isomaltoside 1000 (IIM)
Quantitative Analysis of Inflammatory and Oxidative Stress Markers
The following table summarizes key quantitative data from preclinical and clinical studies comparing the effects of different IV iron formulations on various inflammatory and oxidative stress markers.
| Marker | IV Iron Formulation | Species/Model | Key Findings | Reference |
| Non-Transferrin-Bound Iron (NTBI) (µM) | Iron Dextran | Hemodialysis Patients | 0.23 ± 0.1 | [4][5] |
| Sodium Ferric Gluconate | Hemodialysis Patients | 10.1 ± 2.2 (Significantly higher than Iron Dextran) | [4][5] | |
| Iron Sucrose | Hemodialysis Patients | 3.8 ± 0.8 (Significantly higher than Iron Dextran) | [4][5] | |
| Malondialdehyde (MDA) - Lipid Peroxidation | Iron Dextran | Hemodialysis Patients | No significant increase from baseline | [4][5] |
| Sodium Ferric Gluconate | Hemodialysis Patients | Significant increase from baseline, associated with NTBI | [4][5] | |
| Iron Sucrose | Hemodialysis Patients | No significant increase from baseline | [4][5] | |
| Ferric Carboxymaltose | Non-anemic Rats (Lung Tissue) | Levels closest to control group | [1] | |
| LMW Iron Dextran | Non-anemic Rats (Lung Tissue) | Greatest increase in MDA levels | [1] | |
| Iron Isomaltoside 1000 | Non-anemic Rats (Lung Tissue) | Greatest increase in MDA levels | [1] | |
| C-Reactive Protein (CRP) (mg/L) | Iron Sucrose | CKD Patients | Rise from 8.1 ± 3.3 to 36.1 ± 27.0 (1 day post-infusion) | [6] |
| Ferric Derisomaltose (1000mg) | CKD Patients | No statistically significant change | [6] | |
| Interleukin-6 (IL-6) | Iron Carboxymaltose | Anemic Patients | Elevated levels 3 weeks post-injection | [7] |
| Iron Sucrose | ESRD Patients | 2.6-fold increase from baseline | [2] | |
| Iron Dextran | ESRD Patients | 2.1-fold increase from baseline | [2] | |
| Tumor Necrosis Factor-alpha (TNF-α) | Iron Carboxymaltose | Anemic Patients | Elevated levels 3 weeks post-injection | [7] |
| Complement Activation (sC5b-9) | Iron Sucrose | Non-dialysis and Dialysis Patients | Significant increase post-infusion | [8] |
| Ferric Carboxymaltose | Non-dialysis and Dialysis Patients | No significant change post-infusion | [8] |
Experimental Protocols
In Vivo Rat Model for Oxidative Stress and Inflammation Assessment
-
Animal Model: Non-anemic male Wistar rats.[9]
-
Treatment Groups:
-
Administration: Intravenous administration via tail vein injection, once a week for four to five weeks.[1][9]
-
Sample Collection: Blood samples are collected at baseline and at specified time points after the final administration (e.g., 24 hours).[9] Animals are euthanized, and tissues (liver, heart, kidneys, lungs) are collected for analysis.[1][9]
-
Analytical Methods:
-
Biochemical Analysis: Serum levels of iron, transferrin saturation, and markers of organ function (e.g., AST, ALT for liver; creatinine (B1669602) for kidney) are measured.[9]
-
Oxidative Stress Markers:
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS) in tissue homogenates.[1][9]
-
Antioxidant Enzymes: Activity of enzymes like catalase, superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx) are measured in tissue homogenates.[1]
-
-
Inflammatory Markers:
-
In Vitro Macrophage Activation and Polarization Assay
-
Cell Culture:
-
Treatment:
-
Analysis of Macrophage Polarization:
-
Cytokine Release: The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) in the cell culture supernatant is measured by ELISA or multiplex bead array.[7]
-
Reactive Oxygen Species (ROS) Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).[7]
Signaling Pathways and Mechanisms of Inflammation
Complement Activation-Related Pseudo-Allergy (CARPA)
Hypersensitivity reactions to IV iron are often not true IgE-mediated allergies but are attributed to Complement Activation-Related Pseudo-Allergy (CARPA).[8][11] This phenomenon is triggered by the nanoparticle nature of IV iron formulations, which can activate the complement system, leading to the generation of anaphylatoxins (C3a and C5a). These anaphylatoxins then stimulate mast cells and basophils to release inflammatory mediators.[8]
Macrophage Activation and Polarization
Macrophages play a central role in iron metabolism and the inflammatory response to IV iron. The uptake of iron by macrophages can lead to their activation and polarization towards a pro-inflammatory (M1) phenotype.[7][12] This M1 polarization is characterized by the production of pro-inflammatory cytokines and reactive oxygen species (ROS), which can contribute to systemic inflammation and oxidative stress.[7][13]
Experimental Workflow for Comparative Analysis
The following diagram outlines a general experimental workflow for the comparative analysis of the inflammatory response to different IV iron formulations.
Conclusion
The inflammatory potential of intravenous iron formulations is a critical consideration in their development and clinical use. The stability of the iron-carbohydrate complex appears to be a key factor, with less stable formulations like sodium ferric gluconate showing a greater propensity to induce oxidative stress compared to more stable complexes.[4][5] Iron sucrose has been shown to induce complement activation in vivo, a response not observed with ferric carboxymaltose in the same study.[8] Furthermore, in vitro and in vivo studies indicate that IV iron can promote a pro-inflammatory M1 macrophage phenotype.[7]
This comparative guide highlights the importance of continued research to fully characterize the inflammatory profiles of different IV iron preparations. Such data is crucial for the development of safer and more effective therapies for iron deficiency anemia. Researchers and drug development professionals should consider these immunological aspects in the design of new iron formulations and in the planning of preclinical and clinical trials.
References
- 1. Markers of oxidative/nitrosative stress and inflammation in lung tissue of rats exposed to different intravenous iron compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of oxidative stress markers after intravenous administration of iron dextran, sodium ferric gluconate, and iron sucrose in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The comparative effects of intravenous iron on oxidative stress and inflammation in patients with chronic kidney disease and iron deficiency: a randomized controlled pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Administration of Intravenous Iron Formulations Induces Complement Activation in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Oxidative Stress and Inflammation Induced by Different Intravenous Iron Sucrose Similar Preparations in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of individual intravenous iron preparations on the differentiation of monocytes towards macrophages and dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron overloaded polarizes macrophage to proinflammation phenotype through ROS/acetyl‐p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ferric Pyrophosphate Citrate and Iron Dextran in a Research Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two intravenous (IV) iron replacement therapies: Ferric Pyrophosphate Citrate (B86180) (FPC) and Iron Dextran (B179266). While direct head-to-head preclinical studies are limited, this document synthesizes available data to compare their mechanisms of action, pharmacokinetics, efficacy, and safety profiles, supported by established experimental protocols.
Mechanism of Action and Metabolic Fate
Ferric pyrophosphate citrate and iron dextran exhibit distinct mechanisms of iron delivery and processing within the body.
This compound (FPC) is a water-soluble iron salt that donates iron directly to transferrin in the plasma. This bypasses the typical uptake and processing by macrophages in the reticuloendothelial system (RES). The iron from FPC is rapidly bound to transferrin and cleared from circulation, making it readily available for erythropoiesis in the bone marrow.
Iron Dextran is a complex of ferric hydroxide (B78521) and a low-molecular-weight dextran.[1] Following intravenous administration, the iron dextran complex is primarily taken up by macrophages of the RES in the liver and spleen.[2][3] Within the macrophages, the dextran is metabolized, and the iron is released to be either stored as ferritin or exported to the plasma where it binds to transferrin for transport to the bone marrow.[1][2]
Pharmacokinetic Profiles
The structural differences between FPC and iron dextran lead to varied pharmacokinetic properties. The following table summarizes key parameters based on available data. It is important to note that these values are not from a direct comparative study and can be influenced by the animal model and experimental conditions.
| Parameter | This compound | Iron Dextran |
| Mechanism of Iron Release | Direct donation to transferrin | Macrophage processing |
| Plasma Half-life | 1.2-2 hours | Dose-dependent, 1-3.5 days[4] |
| Iron Availability | Rapid | Delayed |
| Non-Transferrin-Bound Iron (NTBI) Generation | Low | Higher, especially with rapid infusion |
Comparative Efficacy and Safety Data
While a direct preclinical head-to-head study is not available, data from various studies provide insights into the potential efficacy and safety of these compounds.
Efficacy in Anemia Models
Both FPC and iron dextran are effective in treating iron deficiency anemia. However, the onset of action may differ due to their distinct mechanisms.
| Parameter | This compound | Iron Dextran |
| Hemoglobin Increase | Effective in maintaining hemoglobin levels | Effective in increasing hemoglobin levels[5] |
| Reticulocyte Response | Rapid onset expected | Peaks 5-10 days after administration[4] |
Safety Profile: Oxidative Stress
A key consideration with IV iron therapy is the potential for oxidative stress. The generation of non-transferrin-bound iron (NTBI) can contribute to lipid peroxidation.
| Parameter | This compound | Iron Dextran |
| NTBI Appearance | Minimal | Can be significant, especially with rapid infusion[6] |
| Lipid Peroxidation (MDA levels) | Not associated with increased markers of oxidative stress | Can be associated with increased lipid peroxidation[6] |
| Hypersensitivity Reactions | Low risk reported | Associated with a risk of anaphylactic reactions[5] |
Experimental Protocols
This section details the methodologies for key experiments in a preclinical comparison of intravenous iron therapies.
Animal Model of Iron Deficiency Anemia
A common method to induce iron deficiency anemia in a rat model is through a specialized diet.[7]
-
Animals : Wistar albino rats (female, 180-200g) are selected.[7]
-
Housing : Animals are housed in a controlled environment with a standard light-dark cycle.
-
Diet : The test group is fed a commercially available iron-deficient diet for 4-6 weeks.[7] The control group receives a standard diet with normal iron content.
-
Monitoring : Body weight is recorded weekly. Blood samples are collected at baseline and at regular intervals to monitor hematological parameters. Anemia is confirmed by a significant decrease in hemoglobin (Hb), hematocrit (HCT), mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).[7]
Hematological Analysis
-
Blood Collection : Blood is collected from the retro-orbital sinus into EDTA-containing tubes.[7]
-
Parameters : A complete blood count (CBC) is performed using an automated hematology analyzer to determine Hb, HCT, red blood cell (RBC) count, MCV, and MCH.
-
Serum Iron and TIBC : Serum is separated by centrifugation. Serum iron and total iron-binding capacity (TIBC) are measured using colorimetric assays.[8]
-
Transferrin Saturation (TSAT) : TSAT is calculated using the formula: (Serum Iron / TIBC) x 100%.[8]
Tissue Iron Content
-
Tissue Collection : At the end of the study, animals are euthanized, and organs such as the liver and spleen are harvested.
-
Non-Heme Iron Measurement : Tissue non-heme iron content is measured using a bathophenanthroline-based colorimetric assay.[9][10]
-
Tissues are weighed and dried.[10]
-
Dried tissues are digested in an acid mixture (e.g., hydrochloric acid and trichloroacetic acid) at 65°C.[10]
-
The iron in the acid extract is reacted with a colorimetric solution containing bathophenanthroline.[10]
-
Absorbance is measured at 535 nm and compared to a standard curve to quantify the iron concentration.[10]
-
Oxidative Stress Assessment (Malondialdehyde Assay)
Malondialdehyde (MDA) is a marker of lipid peroxidation.[11]
-
Sample Preparation : Tissue homogenates (e.g., from liver) or plasma samples are prepared.
-
TBARS Assay : The thiobarbituric acid reactive substances (TBARS) assay is commonly used.
-
The sample is mixed with thiobarbituric acid (TBA) and an acid reagent.[12]
-
The mixture is incubated at 60-95°C to allow the reaction between MDA and TBA to form a colored adduct.[12][13]
-
After cooling, the absorbance of the adduct is measured spectrophotometrically at 532 nm.[12]
-
The MDA concentration is calculated based on a standard curve.
-
Conclusion
This compound and iron dextran represent two distinct approaches to intravenous iron therapy. FPC offers a mechanism of direct iron donation to transferrin, suggesting rapid iron availability and potentially a lower risk of macrophage-mediated oxidative stress. Iron dextran, a more traditional formulation, relies on processing by the reticuloendothelial system, leading to a slower release of iron. The choice between these agents in a research setting will depend on the specific study objectives, such as the desired speed of iron repletion and the importance of minimizing potential confounding factors like oxidative stress and hypersensitivity reactions. The experimental protocols outlined in this guide provide a framework for conducting robust preclinical comparisons of these and other intravenous iron therapies.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. Measurement of Transferrin- and Non-transferrin-bound Iron Uptake by Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. elkbiotech.com [elkbiotech.com]
- 5. Direct Comparison of the Safety and Efficacy of Ferric Carboxymaltose versus Iron Dextran in Patients with Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of oxidative stress markers after intravenous administration of iron dextran, sodium ferric gluconate, and iron sucrose in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of rat and mouse models of heme-iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 13. researchgate.net [researchgate.net]
Assessing the Relative Bioavailability of Ferric Pyrophosphate Using Isotopic Labeling: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the relative bioavailability of various forms of ferric pyrophosphate (FePP) with ferrous sulfate (B86663), a common iron supplement, supported by experimental data from stable isotope labeling studies. Detailed methodologies for the key experiments are provided to facilitate understanding and replication.
Data Presentation: Relative Bioavailability of Ferric Pyrophosphate Formulations
The following table summarizes quantitative data from human studies that utilized stable isotope labeling to assess the relative bioavailability (RBV) of different ferric pyrophosphate formulations compared to ferrous sulfate. The RBV is expressed as a percentage of the iron absorption from ferrous sulfate.
| Iron Compound Studied | Food Vehicle | Study Population | Iron Absorption from FePP (%) | Iron Absorption from Ferrous Sulfate (%) | Relative Bioavailability (RBV) (%) |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Infant Cereal | Adult Women | 3.4 | 4.1 | 83 |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Yoghurt Drink | Adult Women | 3.9 | 4.2 | 93 |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Wheat-based Meal | Adult Women | 2.0 | 3.2 | 62 |
| MDFP with Ascorbic Acid (4:1 molar ratio) | Wheat-based Meal | Adult Women | 5.8 | 14.8 | 39[1] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Unprocessed Rice Meal | Adult Women | 1.7 | 11.6 | 15[1] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Extruded Rice Grains | Adult Women | 3.0 | 12.6 | 24[1] |
| Ferric Pyrophosphate (FePP) | Instant Milk Drink | Children (3-6 years old) | 2.1 | 7.6 | 33[2][3][4][5][6] |
| Ferric Pyrophosphate (FePP) | Instant Milk Drink | Young Women | 3.3 | 10.4 | 32[7] |
| Ferric Pyrophosphate (FePP) with Zinc Sulfate | Extruded Rice | Iron-depleted Women | 4.5 | Not directly compared in the same meal | 62 (compared to extrinsically labeled FeSO4)[8] |
| Ferric Pyrophosphate (FePP) with Zinc Oxide | Extruded Rice | Iron-depleted Women | 2.7 | Not directly compared in the same meal | 38 (compared to extrinsically labeled FeSO4)[8] |
Note on "Ferric Pyrophosphate Citrate": The available scientific literature primarily focuses on the oral bioavailability of "ferric pyrophosphate" and its advanced formulations (e.g., micronized, dispersible). "this compound" is described as a parenteral iron formulation designed for intravenous administration, particularly in hemodialysis patients. Its mechanism involves direct iron donation to transferrin in the bloodstream, bypassing intestinal absorption. Therefore, a direct comparison of its oral bioavailability using isotopic labeling alongside dietary iron forms is not found in the reviewed literature.
Experimental Protocols
The assessment of iron bioavailability using stable isotopes is a robust method that allows for precise measurement of iron absorption in humans. The following is a detailed methodology based on the cited studies.
Key Experiment: In Vivo Human Stable Isotope Study
1. Study Design: A common approach is a double-blind, randomized crossover study. This design allows each participant to serve as their own control, minimizing inter-individual variability.
2. Participants: Healthy individuals, often adult women or children, are recruited for these studies. Iron status (e.g., serum ferritin levels) of the participants is a critical factor and is usually assessed at the beginning of the study, as it can significantly influence iron absorption.
3. Isotopic Labeling: The iron compounds to be tested (e.g., ferric pyrophosphate) and the reference compound (ferrous sulfate) are labeled with different stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.
4. Test Meal Administration: The isotopically labeled iron compounds are incorporated into a standardized food vehicle, such as infant cereal, a yogurt drink, or a milk-based beverage. The test meals are administered to participants after an overnight fast to minimize dietary interferences with iron absorption.
5. Blood Sampling:
-
A baseline blood sample is collected from each participant before the administration of the test meal.
-
A second blood sample is collected approximately 14 days after the consumption of the labeled meal.[1] This time frame allows for the absorbed iron isotopes to be incorporated into the red blood cells.
6. Sample Analysis: The enrichment of the specific iron isotopes in the red blood cells is measured using high-precision mass spectrometry techniques, such as thermal ionization mass spectrometry (TIMS) or multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS).
7. Calculation of Iron Absorption: The amount of absorbed iron is calculated based on the isotopic enrichment in the erythrocytes and the total amount of circulating iron. The total circulating iron is estimated from the individual's hemoglobin concentration and an estimation of their blood volume. The relative bioavailability of the test iron compound is then calculated as the percentage of iron absorbed from it compared to the iron absorbed from the reference compound (ferrous sulfate).
Mandatory Visualization
Iron Absorption Signaling Pathway
The absorption of dietary non-heme iron, such as that from ferric pyrophosphate, is a complex process primarily occurring in the duodenum. The following diagram illustrates the key steps involved.
Caption: Non-heme iron absorption pathway in an intestinal enterocyte.
Experimental Workflow for Assessing Relative Bioavailability
The following diagram outlines the experimental workflow for a human stable isotope study to determine the relative bioavailability of an iron compound.
Caption: Experimental workflow for a stable isotope bioavailability study.
References
- 1. Iron status and food matrix strongly affect the relative bioavailability of ferric pyrophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink-A Stable Isotope Study in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children | Semantic Scholar [semanticscholar.org]
- 6. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron Bioavailability from Ferric Pyrophosphate in Extruded Rice Cofortified with Zinc Sulfate Is Greater than When Cofortified with Zinc Oxide in a Human Stable Isotope Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Response to Iron: A Comparative Proteomic Guide to Iron Supplements
For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to various iron supplements is paramount for optimizing therapies and mitigating adverse effects. This guide provides a comparative analysis of the proteomic alterations induced by different iron formulations in various cell types, supported by experimental data from recent studies. We delve into the molecular pathways affected and present detailed experimental protocols to aid in the design and interpretation of future research.
Iron, an essential micronutrient, is a double-edged sword. Its deficiency leads to anemia, affecting billions worldwide, while its excess can catalyze the formation of harmful reactive oxygen species, leading to cellular damage. The administration of iron supplements, a common strategy to combat iron deficiency, triggers a cascade of molecular events as cells adapt to altered iron levels. Mass spectrometry-based proteomics has emerged as a powerful tool to globally and quantitatively assess these changes in the proteome, offering a window into the complex cellular adjustments.
This guide synthesizes findings from recent comparative proteomic studies to illuminate how different iron supplements, ranging from traditional oral formulations to intravenous complexes and nanoparticles, modulate the cellular protein landscape.
Quantitative Proteomic Changes in Response to Iron Supplementation
The following tables summarize the key differentially expressed proteins identified in various studies. It is important to note that these results are compiled from different studies using diverse models and experimental conditions; therefore, direct comparisons should be made with caution.
Table 1: Proteomic Changes in Response to Dietary Iron Supplementation in a Mouse Model of Colitis
| Protein | Function | Change with Iron Supplementation | Reference |
| Acsl4 | Acyl-CoA synthetase long-chain family member 4 | Increased | [1] |
| Chac1 | Cation transport regulator homolog 1 | Increased | [1] |
| Sod1 | Superoxide dismutase 1 | Increased | [1] |
| Sod2 | Superoxide dismutase 2 | Increased | [1] |
| Nqo1 | NAD(P)H quinone dehydrogenase 1 | Increased | [1] |
| This study suggests that both iron deprivation and supplementation can trigger ferroptosis and oxidative stress pathways in the context of intestinal inflammation.[1] |
Table 2: Differentially Expressed Proteins in Intestinal Tumors with Excess Iron Supplementation in a Mouse Model
| Protein (Gene ID) | Function | Change in Tumors with Excess Iron | Reference |
| ANPEP | Alanyl aminopeptidase | Differentially Expressed | [2] |
| DPP7 | Dipeptidyl peptidase 7 | Differentially Expressed | [2] |
| ITGB1 | Integrin beta-1 | Differentially Expressed | [2] |
| PSMA1 | Proteasome subunit alpha type-1 | Differentially Expressed | [2] |
| HSPA5 | Heat shock protein 5 | Differentially Expressed | [2] |
| Excess iron supplementation was found to increase intestinal tumor burden by 78.3% and modulate functional networks involved in cell integrity and response to reactive oxygen species.[2] |
Table 3: Comparative Cellular Response to Iron Sucrose (B13894) and Ferric Carboxymaltose in Macrophages
| Observation | Iron Sucrose | Ferric Carboxymaltose | Reference |
| Internalization Rate | More rapid | Slower | [3] |
| Intralysosomal Ferric Ion Detection | Earlier | Later | [3] |
| Effect on Metabolic Activity (J774A.1 macrophages) | Decrease at high concentrations | Not observed | [3] |
| These findings suggest that the physicochemical properties of iron-carbohydrate complexes influence their uptake and subsequent cellular processing by macrophages.[3] |
Table 4: Proteomic Response of Cancer (HeLa) and Normal (293T) Cells to Silicon-Coated Iron Oxide Nanoparticles (Si-IONPs)
| Cellular Process | HeLa Cells (Cancer) | 293T Cells (Normal) | Reference |
| Cell Death | Less significant | More significant | [4][5] |
| Endocytosis Rate | Slower | Faster | [4] |
| Recovery from Stress | More resilient | Less resilient | [4][5] |
| Key Affected Pathways | Oxidative stress, iron homeostasis, apoptosis, immune response, ferroptosis | Oxidative stress, iron homeostasis, apoptosis, immune response, ferroptosis | [4] |
| This study highlights the differential sensitivity of cancer and normal cells to iron oxide nanoparticles, with cancer cells showing a greater capacity to adapt to the induced stress.[4][5] |
Key Signaling Pathways and Cellular Processes Modulated by Iron Supplementation
The proteomic data consistently points to the modulation of several key cellular pathways in response to different iron supplements.
Caption: Key cellular pathways affected by different iron supplements.
Experimental Protocols
A generalized workflow for the comparative proteomic analysis of cells treated with different iron supplements is outlined below. Specific details from the cited studies are incorporated to provide a comprehensive overview.
Caption: A generalized workflow for comparative proteomic studies.
1. Cell Culture and Iron Supplement Treatment:
-
Cell Lines: Studies have utilized various cell lines, including HeLa (human cervical cancer), HEK293T (human embryonic kidney), and J774A.1 (murine macrophages), to model different biological contexts.[3][4][5]
-
Iron Formulations: A range of iron supplements are used, such as silicon-coated iron oxide nanoparticles (Si-IONPs), iron sucrose, and ferric carboxymaltose.[3][4] In dietary studies, mice are fed diets with varying iron content (adequate, excess, or deficient).[1][2]
-
Treatment Conditions: Cells are incubated with specific concentrations of the iron supplements (e.g., 100 µM Si-IONPs) for various durations (e.g., 0, 3, 6, 12, 24, 48 hours) to assess time-dependent effects.[4]
2. Protein Extraction and Digestion:
-
Following treatment, cells are harvested and lysed to extract total proteins.
-
Protein concentration is determined using standard assays (e.g., BCA assay).
-
Proteins are then denatured, reduced, alkylated, and digested into smaller peptides, typically using an enzyme like trypsin.[6]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixtures are separated using high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC).[7]
-
The separated peptides are then ionized and analyzed by a mass spectrometer (e.g., Q-Exactive HF-X).[6] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
4. Data Analysis:
-
The raw mass spectrometry data is processed using specialized software to identify and quantify peptides and, by inference, the proteins they originated from.
-
Statistical analyses are performed to identify differentially expressed proteins (DEPs) between different treatment groups.[4]
-
Bioinformatic tools are used to perform functional annotation and pathway analysis (e.g., Gene Ontology, KEGG pathways) to understand the biological implications of the observed proteomic changes.[8]
Conclusion
The comparative proteomic analysis of cells treated with different iron supplements reveals a complex and formulation-dependent cellular response. While all iron supplements invariably impact iron homeostasis pathways, their effects on oxidative stress, ferroptosis, apoptosis, and immune responses can vary significantly. The physicochemical properties of the iron complexes, such as their stability and carbohydrate shell, appear to play a crucial role in determining their rate of cellular uptake and subsequent biological effects.[3][9]
For researchers and drug developers, these findings underscore the importance of considering the specific cellular and molecular consequences of different iron formulations. Future studies employing standardized cell models and a wider array of iron supplements will be invaluable in building a more comprehensive and directly comparable dataset. This will ultimately pave the way for the development of safer and more effective iron therapies tailored to specific clinical needs.
References
- 1. Comparative analysis of dietary iron deprivation and supplementation in a murine model of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron Supplementation Increases Tumor Burden and Alters Protein Expression in a Mouse Model of Human Intestinal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing iron sucrose and ferric carboxymaltose interactions with murine and human macrophages: Focus on the lysosomal compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative time-dependent proteomics reveal the tolerance of cancer cells to magnetic iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative time-dependent proteomics reveal the tolerance of cancer cells to magnetic iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Genomics and Proteomics Analysis Reveals the Multiple Response Strategies of Endophytic Bacillus sp. WR13 to Iron Limitation [mdpi.com]
- 7. Mass Spectrometric Proteomics 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ferric Pyrophosphate Citrate: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of environmental stewardship and occupational safety. This guide provides detailed, step-by-step procedures for the proper disposal of Ferric Pyrophosphate Citrate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for responsible chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle the chemical in a well-ventilated area to minimize the inhalation of dust particles.[1] The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2]
-
Respiratory Protection: In situations with inadequate ventilation or dust generation, use an approved/certified dust respirator.[1][3][4]
Avoid direct contact with skin and eyes.[5][6] Eating, drinking, or smoking in areas where the chemical is handled is strictly prohibited.[1]
Operational Disposal Plan
The appropriate disposal method for this compound hinges on whether the material is contaminated with other hazardous substances. The waste generator is responsible for correctly characterizing their waste in compliance with applicable federal, state, and local regulations.[3][4]
Step 1: Waste Characterization
-
Uncontaminated this compound: This includes pure, unused, or spilled material that has not been mixed with other hazardous chemicals.[1]
-
Contaminated this compound: This refers to this compound that has been mixed with other chemicals or materials. The disposal protocol must consider the hazards of all constituents.[1]
Step 2: Waste Collection and Storage
Collect all this compound waste in a dedicated, clearly labeled, and sealed container.[1] The container must be made of a compatible material and stored in a cool, dry, well-ventilated area away from incompatible materials, direct sunlight, and heat sources.[1][5]
Spill Response and Cleanup
In the event of a spill, wear the appropriate PPE as specified above.[3][5] Clean up spills in a manner that does not disperse dust into the air by moistening the spilled solid with water.[3][4][5]
-
Small Spills: Use appropriate tools to place the spilled solid into a convenient waste disposal container.[3][7] Clean the contaminated surface by spreading water on it and dispose of the waste according to local and regional authority requirements.[3][7]
-
Large Spills: Use a shovel to transfer the material into a suitable waste disposal container.[3][7] The final cleaning can be done by spreading water on the contaminated surface and allowing it to be evacuated through the sanitary system, ensuring the concentration is below the Threshold Limit Value (TLV).[3][7] Always consult your local authorities and the specific MSDS for TLV information.[3][7]
Disposal Procedures
Disposal methods should be in accordance with applicable regional, national, and local laws and regulations.[3][5]
-
Uncontaminated Waste: For small, uncontaminated spills, after collection, it may be permissible to dispose of the waste as non-hazardous solid waste, but always confirm with your institution's Environmental Health and Safety (EHS) department.[1]
-
Contaminated or Large Quantities of Waste: This waste must be managed as hazardous waste.[1] It is recommended to engage a licensed professional waste disposal service to handle surplus and non-recyclable solutions.[2][6] Methods such as controlled incineration with flue gas scrubbing may be employed by approved facilities.[1][6] Do not discharge this compound waste into sewer systems or waterways.[1][6]
-
Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[2] Empty containers should be triple-rinsed with a suitable solvent like water.[1] The rinsate should be collected and treated as chemical waste.[1] After cleaning, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled in accordance with local regulations.[1][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
